molecular formula C8H17N3O B1269656 3-(Piperidin-1-yl)propanehydrazide CAS No. 29800-31-5

3-(Piperidin-1-yl)propanehydrazide

Cat. No.: B1269656
CAS No.: 29800-31-5
M. Wt: 171.24 g/mol
InChI Key: AWVBNMXEAMVLLQ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)propanehydrazide (CAS 29800-31-5) is a chemical compound with the molecular formula C₈H₁₇N₃O and a molecular weight of 171.24 g/mol . This hydrazide derivative features a piperidine moiety, making it a valuable building block in medicinal chemistry and drug discovery research. Its molecular structure is characterized by a TPSA of 58.36 Ų and a LogP of -0.1477, indicating favorable physicochemical properties for drug design . As a versatile chemical synthon, this compound is primarily used in organic synthesis and as a precursor for the development of pharmacologically active molecules. The reactive hydrazide group allows for the construction of more complex heterocyclic structures or serves as a linker in the synthesis of various derivatives. Researchers utilize this compound in projects focusing on central nervous system (CNS) agents, given the prevalence of the piperidine scaffold in neurologically active pharmaceuticals. This product is offered with a purity of 95% or higher . It is classified as a hazardous chemical with specific handling requirements. The compound carries GHS warning pictograms (GHS05, GHS07, GHS08) and the signal word "Danger" . Key hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . Appropriate precautionary measures must be followed, including the use of personal protective equipment and working in a well-ventilated area . Important Notice: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-10-8(12)4-7-11-5-2-1-3-6-11/h1-7,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVBNMXEAMVLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354570
Record name 3-(piperidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29800-31-5
Record name 3-(piperidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Synthesis, Characterization, and Validation of 3-(Piperidin-1-yl)propanehydrazide (CAS 29800-31-5)

Executive Summary This technical guide details the synthesis of 3-(piperidin-1-yl)propanehydrazide, a critical intermediate in the development of heterocyclic pharmaceutical scaffolds (e.g., 1,3,4-oxadiazoles, triazoles). The protocol employs a two-step sequence: a Michael addition of piperidine to an acrylate ester, followed by nucleophilic acyl substitution with hydrazine hydrate. Emphasis is placed on Process Analytical Technology (PAT) for self-validation, ensuring high purity without unnecessary purification steps.

Part 1: Retrosynthetic Logic & Strategy

The target molecule, 3-(piperidin-1-yl)propanehydrazide, consists of a piperidine ring linked via a propyl chain to a hydrazide functional group.

Strategic Analysis:

  • Disconnection: The hydrazide group (-CONHNH

    
    ) is most reliably formed from an ester precursor via hydrazinolysis.
    
  • Precursor Selection: The ester, ethyl 3-(piperidin-1-yl)propanoate, can be synthesized via a Michael addition. This route is preferred over alkylation of piperidine with 3-chloropropionate due to higher atom economy and the avoidance of toxic alkyl halides.

  • Atom Economy: The Michael addition is 100% atom-economical. The hydrazinolysis releases ethanol as the only byproduct, which simplifies purification.

Retrosynthesis Target Target: 3-(Piperidin-1-yl)propanehydrazide Intermediate Intermediate: Ethyl 3-(piperidin-1-yl)propanoate Target->Intermediate Hydrazinolysis (N2H4·H2O) Reagents Precursors: Piperidine + Ethyl Acrylate Intermediate->Reagents Michael Addition

Caption: Retrosynthetic disconnection showing the conversion of simple precursors to the target hydrazide via a Michael adduct intermediate.

Part 2: Step-by-Step Synthesis & Validation Protocols

Step 1: Synthesis of Ethyl 3-(piperidin-1-yl)propanoate (Michael Addition)

Reagents:

  • Piperidine (1.0 eq)

  • Ethyl Acrylate (1.1 eq)

  • Solvent: Ethanol (optional, reaction can be neat)

Protocol:

  • Setup: Charge a round-bottom flask with piperidine. Place in an ice bath (0–5 °C).

  • Addition: Add ethyl acrylate dropwise over 30 minutes. Note: The reaction is exothermic. Control addition rate to maintain temperature < 20 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours.

  • Self-Validating Check (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Ethyl Acetate/Hexane (1:1).

    • Visualization: Iodine vapor (piperidine moiety stains brown).

    • Criteria: Complete disappearance of the piperidine spot indicates reaction completion.

Mechanism: The lone pair on the piperidine nitrogen attacks the


-carbon of the ethyl acrylate in a conjugate addition. The resulting enolate is protonated to form the saturated ester.
Step 2: Hydrazinolysis to 3-(Piperidin-1-yl)propanehydrazide

Reagents:

  • Crude Ethyl 3-(piperidin-1-yl)propanoate (from Step 1)

  • Hydrazine Hydrate (80% or 99%, 2.0–3.0 eq)

  • Solvent: Absolute Ethanol

Protocol:

  • Mixing: Dissolve the ester in absolute ethanol (3–5 volumes).

  • Addition: Add hydrazine hydrate (excess is crucial to prevent dimer formation).

  • Reflux: Heat the mixture to reflux (78–80 °C) for 6–8 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • Safety Note: Hydrazine is carcinogenic and unstable. Use a bleach trap for rotavap exhaust.

    • The residue is often an oil that solidifies upon standing or triturating with cold diethyl ether/hexane.

Critical Process Parameter (CPP):

  • Hydrazine Equivalents: Using < 1.5 eq of hydrazine can lead to the formation of the symmetrical bis-hydrazide dimer. Maintain > 2.0 eq.

SynthesisWorkflow Start Start: Piperidine Step1 Add Ethyl Acrylate (0°C -> RT, 4h) Start->Step1 Check1 Validation: TLC (Disappearance of Amine) Step1->Check1 Step2 Add Hydrazine Hydrate (Reflux in EtOH, 8h) Check1->Step2 Pass Check2 Validation: IR (Shift: Ester 1735 -> Amide 1660 cm⁻¹) Step2->Check2 Final Product: 3-(Piperidin-1-yl)propanehydrazide Check2->Final Pass

Caption: Operational workflow including critical "Go/No-Go" decision points based on analytical validation.

Part 3: Characterization & Validation

To ensure scientific integrity, the isolated product must be characterized using spectroscopic methods. The following data confirms the structure.

Infrared Spectroscopy (FT-IR)

The transformation from ester to hydrazide is most easily monitored via IR.

Functional GroupEster Precursor (

)
Hydrazide Product (

)
Interpretation
Carbonyl (C=O) ~1735 cm

(Ester)
~1650–1670 cm

(Amide I)
Primary Indicator: Shift to lower wavenumber confirms hydrazide formation.
N-H Stretch None (in ester region)3200–3350 cm

(Broad)
Doublet or broad band indicates primary amine (-NH

) and amide (-NH-).
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 or CDCl

  • 
     1.3–1.6 ppm (m, 6H):  Piperidine ring protons (
    
    
    
    carbons).
  • 
     2.2–2.4 ppm (t, 2H):  Propyl chain methylene adjacent to carbonyl (
    
    
    
    -CH
    
    
    ).
  • 
     2.3–2.5 ppm (m, 4H):  Piperidine ring protons adjacent to Nitrogen (
    
    
    
    -ring).
  • 
     2.5–2.6 ppm (t, 2H):  Propyl chain methylene adjacent to Nitrogen (
    
    
    
    -CH
    
    
    ).
  • 
     4.0–4.5 ppm (br s, 2H):  Hydrazide -NH
    
    
    
    protons (D
    
    
    O exchangeable).
  • 
     8.5–9.0 ppm (br s, 1H):  Amide -NH- proton (D
    
    
    
    O exchangeable).
Physical Properties[1][2][3][4][5][6]
  • State: Low-melting solid or viscous oil (hygroscopic).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4 °C to prevent oxidation of the hydrazide group.

Part 4: Applications & Derivatization

This molecule serves as a versatile "linker" in medicinal chemistry. The hydrazide group is a pharmacophore precursor.

  • 1,3,4-Oxadiazoles: Cyclization with carboxylic acids or POCl

    
     yields oxadiazoles, known for antimicrobial and anti-inflammatory activity [1].
    
  • Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields hydrazones, which often exhibit cytotoxicity against cancer cell lines (e.g., HepG2, T47D) [2].

  • Metal Ligands: The N-N-O motif acts as a chelating agent for transition metals.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Gürsoy, E., & Guzeldemirci, N. (2013). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry. (Contextual grounding on hydrazide cytotoxicity). Retrieved from [Link]

A Predictive Spectroscopic Guide to 3-(Piperidin-1-yl)propanehydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Spectroscopic Signature of a Novel Hydrazide

In the landscape of modern drug discovery, molecules incorporating saturated heterocyclic scaffolds like piperidine are of paramount importance. The piperidine motif is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1] When combined with the versatile hydrazide functional group—a key pharmacophore and a synthetic handle for creating more complex architectures—the resulting molecule, 3-(Piperidin-1-yl)propanehydrazide, represents a compound of significant interest for synthetic and medicinal chemists.

Molecular Structure and Functional Group Analysis

To logically predict the spectroscopic output, we must first deconstruct the molecule into its constituent parts. 3-(Piperidin-1-yl)propanehydrazide is composed of three key regions: the piperidine ring, the propyl linker, and the terminal hydrazide group.

Caption: Molecular structure of 3-(Piperidin-1-yl)propanehydrazide with atom numbering for NMR assignment.

Each of these components will give rise to distinct and predictable signals in the various spectroscopic analyses. The tertiary amine of the piperidine, the flexible alkyl chain, the carbonyl of the amide, and the terminal amine of the hydrazide are all expected to be clearly distinguishable.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(Piperidin-1-yl)propanehydrazide in a common solvent like CDCl₃ would exhibit several key signals. The reasoning behind these predictions is based on the inductive effects of neighboring electronegative atoms (N, O) which deshield protons (shift them downfield) and the splitting patterns caused by adjacent, non-equivalent protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.5 - 8.5Broad Singlet1HN H-NH₂The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can be highly variable depending on solvent and concentration.
~ 3.5 - 4.5Broad Singlet2HNH-NH₂ The terminal amine protons are also often broad and their signal can exchange with water present in the solvent.
~ 2.55Triplet2H-CH₂ -C(O)NHNH₂These protons are alpha to the carbonyl group, which is strongly electron-withdrawing, causing a significant downfield shift. They are split into a triplet by the adjacent CH₂ group.
~ 2.40Triplet2HPip-CH₂ -CH₂-These protons are adjacent to the piperidine nitrogen, leading to a downfield shift. They are split into a triplet by the neighboring CH₂ group.[2]
~ 2.35Broad Multiplet4HPip-N-CH₂ - (axial & equatorial)These are the protons on the carbons directly attached to the nitrogen within the piperidine ring. They are deshielded by the nitrogen.[2]
~ 1.75Quintet2H-CH₂-CH₂ -CH₂-This is the central methylene group of the propyl chain, split by the two adjacent CH₂ groups.
~ 1.55Multiplet4HPip-CH₂-CH₂ -CH₂-NThese are the protons on the carbons beta to the piperidine nitrogen.
~ 1.40Multiplet2HPip-CH₂-CH₂-CH₂ -CH₂This signal corresponds to the single methylene group at the 4-position of the piperidine ring.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-(Piperidin-1-yl)propanehydrazide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

    • Collect 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a map of the carbon skeleton. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 172C =OThe carbonyl carbon of the hydrazide group is highly deshielded and appears significantly downfield.[3]
~ 56Pip-C H₂-CH₂-C(O)The carbon of the propyl chain attached to the piperidine nitrogen.
~ 54Pip-N-C H₂-The two equivalent carbons within the piperidine ring that are alpha to the nitrogen.
~ 32-C H₂-C(O)NHNH₂The carbon of the propyl chain that is alpha to the carbonyl group.
~ 26Pip-CH₂-C H₂-CH₂-NThe carbons beta to the piperidine nitrogen.
~ 24Pip-CH₂-CH₂-C H₂-CH₂The carbon at the 4-position (gamma to the nitrogen) of the piperidine ring.
~ 22-CH₂-C H₂-CH₂-The central carbon of the propyl chain.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (at ~100 MHz).

  • Data Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of ~220-240 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.

    • A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Further Analysis (Optional): Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons, which would confirm the assignments of the propyl and piperidine carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their vibrational frequencies. The IR spectrum of 3-(Piperidin-1-yl)propanehydrazide is expected to be dominated by absorptions from the N-H and C=O bonds of the hydrazide moiety, as well as the C-H bonds of the alkyl portions.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350 - 3250N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂) of Hydrazide
3200 - 3050N-H stretchAmide (-CONH-) of Hydrazide
2950 - 2850C-H stretchAlkyl (Piperidine and Propyl)
~ 1650C=O stretch (Amide I)Hydrazide
~ 1620N-H bend (scissoring)Primary Amine (-NH₂)
~ 1530N-H bend (Amide II)Hydrazide
1470 - 1440C-H bend (scissoring)Methylene (-CH₂-)
~ 1150C-N stretchTertiary Amine (Piperidine)

Table references general IR absorption frequencies.[4]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans for a good quality spectrum.

  • Data Processing: The spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecular ion.

  • Molecular Formula: C₈H₁₇N₃O

  • Molecular Weight: 171.24 g/mol

  • Predicted [M+H]⁺: m/z 172.14

Fragmentation in the mass spectrometer provides a molecular fingerprint. For 3-(Piperidin-1-yl)propanehydrazide, fragmentation is likely to be initiated by cleavage alpha to the piperidine nitrogen, a common and favorable pathway for such structures.[5][6] Another likely fragmentation would involve the hydrazide group.

fragmentation parent [M+H]⁺ m/z 172.14 frag1 Loss of CH₂=NHNH₂ (m/z 44) m/z 128 parent->frag1 - C₂H₅N₂ frag2 Loss of CONHNH₂ (m/z 59) m/z 113 parent->frag2 - CH₃N₂O frag3 α-Cleavage at Piperidine m/z 98 parent->frag3 - C₃H₅N₂O frag4 Piperidine Ring m/z 84 frag3->frag4 - H₂C=CH₂

Caption: Predicted major fragmentation pathways for 3-(Piperidin-1-yl)propanehydrazide in ESI-MS.

Key Predicted Fragments:

  • m/z 128: Resulting from the loss of the terminal CH₂NHNH₂ fragment.

  • m/z 98: A very common fragment for N-alkylated piperidines, corresponding to the piperidinomethyl cation [C₅H₁₀N-CH₂]⁺.[5]

  • m/z 84: The piperidine ring radical cation, resulting from cleavage of the entire propylhydrazide side chain.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, then dilute further to ~1-10 µg/mL with the initial mobile phase.

  • LC Separation (Optional but recommended):

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. This helps to purify the sample before it enters the mass spectrometer.

  • MS Analysis:

    • Use an ESI source in positive ion mode.

    • Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) by isolating the predicted parent ion (m/z 172.1) and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Proposed Workflow for Synthesis and Characterization

A plausible synthesis of 3-(Piperidin-1-yl)propanehydrazide would involve the reaction of an activated form of 3-(piperidin-1-yl)propanoic acid (like the methyl ester or the acid chloride) with hydrazine hydrate.[7] A comprehensive characterization workflow is crucial to confirm the identity and purity of the synthesized product.

workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 3-(Piperidin-1-yl)propanoic acid ester reagent + Hydrazine Hydrate start->reagent reaction Reaction (e.g., in Ethanol, Reflux) reagent->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product: 3-(Piperidin-1-yl)propanehydrazide workup->product Verify Structure & Purity nmr NMR (¹H, ¹³C, DEPT) product->nmr ms LC-MS (ESI+, MS/MS) product->ms ir FT-IR (ATR) product->ir

Caption: Proposed workflow for the synthesis and spectroscopic characterization of 3-(Piperidin-1-yl)propanehydrazide.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-(Piperidin-1-yl)propanehydrazide. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers in drug discovery and organic synthesis are well-equipped to identify this compound, confirm its structure, and assess its purity upon synthesis. The detailed protocols and workflow diagrams serve as a practical reference for the experimental work required. This predictive approach, grounded in the fundamental principles of spectroscopy and analysis of analogous structures, underscores the power of these analytical techniques in modern chemical research.

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Sources

CAS number 29800-31-5 synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-5-bromo-3-hydroxypyridine

DISCLAIMER: The CAS number provided in the topic (29800-31-5) corresponds to 3-(Piperidin-1-yl)propanehydrazide. However, the chemical name in the topic, "2-amino-5-bromo-3-hydroxypyridine," is associated with CAS number 39903-01-0. This guide will focus on the synthesis and properties of 2-amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0) , as it aligns with the context of a technical guide for researchers and drug development professionals, given its significance as a pharmaceutical intermediate.

Introduction

2-Amino-5-bromo-3-hydroxypyridine is a key heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with amino, bromo, and hydroxyl groups, renders it a versatile building block for the synthesis of complex, biologically active molecules.[1][2] Notably, it serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents, including third-generation ALK inhibitors like Lorlatinib.[3] This guide provides a comprehensive overview of the synthesis, properties, and handling of 2-amino-5-bromo-3-hydroxypyridine, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-amino-5-bromo-3-hydroxypyridine is fundamental for its application in organic synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol [4]
Appearance Light brown solid[1]
Melting Point 204-208 °C[5]
Solubility Slightly soluble in water[6]
pKa 9.69 ± 0.10 (Predicted)[7]

Synthesis of 2-Amino-5-bromo-3-hydroxypyridine

The synthesis of 2-amino-5-bromo-3-hydroxypyridine can be achieved through various synthetic routes. A common and effective method involves the bromination of 2-amino-3-pyridinol. This section details a representative synthetic protocol and a visual workflow.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Amino-3-pyridinol Reaction Bromination Start->Reaction Ethanol, cool to 5°C Product 2-Amino-5-bromo-3-hydroxypyridine Reaction->Product Add Bromine

Caption: A simplified workflow for the synthesis of 2-amino-5-bromo-3-hydroxypyridine.

Detailed Experimental Protocol

This protocol is based on a documented procedure for the synthesis of 2-amino-5-bromo-3-pyridinol.[8]

Materials:

  • 2-amino-3-pyridinol (110.0 g)

  • 95% Ethanol (250 ml)

  • Bromine (160 g)

Procedure:

  • Dissolution: Dissolve 110.0 g of 2-amino-3-pyridinol in 250 ml of 95% ethanol in a suitable reaction vessel.

  • Cooling: Cool the solution to approximately 5°C using an ice bath.

  • Bromination: At this temperature, carefully add 160 g of bromine to the solution. The addition should be controlled to maintain the temperature.

  • Reaction Completion: Stir the reaction mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: The product, 2-amino-5-bromo-3-pyridinol, can be isolated by filtration and purified by recrystallization. A patent describes a method involving concentration and chromatography on a short silica-gel column with an ethyl acetate/cyclohexane (2:1) eluent to yield the final product.[5]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is chosen for its ability to dissolve the starting material, 2-amino-3-pyridinol, and for its relatively low freezing point, which allows the reaction to be conducted at a reduced temperature.

  • Low-Temperature Reaction: Cooling the reaction to 5°C is crucial to control the reactivity of bromine and to minimize the formation of undesired by-products, thereby increasing the selectivity for the desired 5-bromo isomer.

  • Controlled Bromine Addition: The careful addition of bromine is necessary to prevent a rapid, exothermic reaction and to ensure a high yield of the target compound.

Reactivity and Chemical Behavior

The chemical reactivity of 2-amino-5-bromo-3-hydroxypyridine is dictated by its functional groups:

  • Amino Group (-NH₂): The amino group at the 2-position is nucleophilic and can undergo various reactions, including acylation, alkylation, and diazotization.

  • Hydroxyl Group (-OH): The hydroxyl group at the 3-position can be deprotonated to form a phenoxide-like species, which can then participate in etherification or esterification reactions.

  • Bromine Atom (-Br): The bromine atom at the 5-position can be displaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a key step in the synthesis of Lorlatinib.[3]

Safety and Handling

2-Amino-5-bromo-3-hydroxypyridine is considered a hazardous chemical and requires careful handling.[9]

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4]

  • May cause an allergic skin reaction. [4]

  • Causes skin and serious eye irritation. [6]

  • May cause respiratory irritation. [6]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9]

  • Ventilation: Use only outdoors or in a well-ventilated area.[9]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to store at 0-8°C.[1][9]

Stability and Reactivity:

  • Stability: The compound is stable under normal conditions.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[9]

Applications in Research and Development

2-Amino-5-bromo-3-hydroxypyridine is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1]

  • Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals, particularly kinase inhibitors used in oncology.[1][3] Its role in the synthesis of Lorlatinib highlights its importance in developing treatments for non-small cell lung cancer.[3]

  • Agrochemicals: This compound is also utilized in the development of new agrochemicals, such as herbicides and pesticides.[1]

  • Material Science: Its structural features are being explored for the creation of novel materials with specific properties.[1]

Conclusion

2-Amino-5-bromo-3-hydroxypyridine is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical and chemical research. Its versatile reactivity and established role as a key synthetic intermediate underscore its importance. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the development of new technologies.

References

  • PrepChem. Synthesis of 2-amino-5-bromo-3-pyridinol. [Link]

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine. [Link]

  • Google Patents.
  • Google Patents.
  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Chemdad. 2-AMINO-3-BROMO-5-HYDROXYPYRIDINE. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • AccelaChem. N-(3-amino-4-chlorophenyl)propanamide. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]

  • IndiaMART. 2-Amino-5 Bromo 3 Pyridinol, Grade Standard: Industrial Grade. [Link]

  • Pharmaffiliates. 3-Amino-5-bromo-2-hydroxypyridine. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of Piperidine-Containing Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, enhancing the druggability of molecules through favorable pharmacokinetic properties.[1] When combined with the versatile hydrazide-hydrazone linker, it gives rise to a class of compounds with a vast and diverse pharmacological profile. This technical guide provides an in-depth exploration of the mechanisms of action for piperidine-containing hydrazides, moving beyond a singular definition to a target-based analysis. We will dissect their roles as enzyme inhibitors, antimycobacterial agents, and anticancer therapeutics, explaining the causality behind experimental choices for their evaluation. This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigation.

Introduction: The Synergy of Two Pharmacophoric Pillars

The therapeutic potential of piperidine-containing hydrazides does not arise from a single moiety, but from the synergistic combination of two powerful pharmacophoric elements. Understanding their individual contributions is key to appreciating their collective impact on biological systems.

The Piperidine Moiety: A "Privileged" Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug design, found in numerous approved pharmaceuticals.[1][2][3] Its prevalence is due to a unique combination of properties:

  • Physicochemical Modulation: The piperidine nitrogen is typically basic (pKa of protonated piperidine is ~11.2), allowing for salt formation to improve solubility and handling.[2] The saturated ring structure provides a three-dimensional, conformationally flexible yet constrained scaffold that can be tailored to fit precisely into enzyme active sites or receptor binding pockets.[1][2]

  • Pharmacokinetic Enhancement: The presence of a piperidine motif often improves the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. It can enhance metabolic stability and facilitate transport across biological membranes, contributing to better oral bioavailability.[1][4]

  • Synthetic Accessibility: Robust and varied synthetic routes to substituted piperidines are well-established, making it a highly tractable scaffold for creating diverse chemical libraries.[3][5]

The Hydrazide-Hydrazone Linker: A Versatile Functional Group

The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is formed by the condensation of a hydrazide with an aldehyde or ketone.[6] This functional group is far more than a simple linker; it is a key player in molecular recognition, possessing a planar, rigid structure with both hydrogen bond donor (N-H) and acceptor (C=O, C=N) sites. This allows for critical interactions with biological targets, often anchoring the molecule in a specific orientation to exert its effect.[7][8]

Elucidating Mechanisms of Action: A Target-Based Approach

The biological activity of a piperidine-containing hydrazide is defined by the specific enzyme, receptor, or pathway it disrupts. The mechanism is therefore best understood by examining the major therapeutic areas where these compounds have shown significant promise.

Antimycobacterial Activity: The Fight Against Tuberculosis

A major focus of research on this scaffold has been the development of novel antitubercular agents, largely inspired by the structure of isoniazid (INH), a cornerstone anti-TB drug.[6][9]

  • Primary Mechanism: Inhibition of Mycolic Acid Synthesis via InhA

    The cell wall of Mycobacterium tuberculosis (Mtb) is rich in mycolic acids, which are essential for its survival and virulence. The final, rate-limiting step in their synthesis is catalyzed by the enoyl-acyl carrier protein reductase, known as InhA.[10][11] Many piperidine-containing hydrazones derived from INH are designed as direct inhibitors of InhA.[10] Unlike INH, which is a prodrug requiring activation by the catalase-peroxidase enzyme KatG, these derivatives are often designed to inhibit InhA directly, thereby bypassing a common resistance mechanism involving katG gene mutations.[6][7]

  • Investigative Insight: Why Direct Inhibition Isn't the Whole Story

    While InhA is a primary target, experimental evidence shows that the antitubercular activity of some potent piperidine hydrazones does not correlate with direct InhA inhibition.[6][12][13] For example, in a study of INH-derived hydrazones, only one compound, IP11 , showed significant InhA inhibition (81% at 50 µM), despite several others having potent antimycobacterial activity.[12][13] This strongly suggests that for many compounds in this class, alternative mechanisms are at play, or that they may still require some form of intracellular activation to inhibit their ultimate target.

Neuroactive Properties: Modulating Central Nervous System Targets

The ability of the piperidine scaffold to confer favorable brain penetration properties makes this class of compounds promising for neurological disorders.

  • Cholinesterase Inhibition for Alzheimer's Disease

    A key strategy in managing Alzheimer's disease is to increase levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][15] Piperidine-based structures, such as the approved drug Donepezil, are potent AChE inhibitors.[16] Novel piperidine hydrazide-hydrazones have been synthesized and shown to inhibit both AChE and BuChE with IC₅₀ values in the low micromolar range.[17] Kinetic studies revealed that the most potent of these compounds act via a mixed-type inhibition , meaning they can bind to both the free enzyme and the enzyme-substrate complex.[17]

Anticancer Activity: Inducing Cell Death

Piperidine-containing hydrazides have demonstrated significant cytotoxic effects against various cancer cell lines through multiple mechanisms.[18][19]

  • Primary Mechanism: Induction of Apoptosis

    Apoptosis, or programmed cell death, is a primary pathway through which these compounds eliminate cancer cells. Mechanistic studies have shown that potent derivatives can:

    • Disrupt the Mitochondrial Membrane: Leading to the release of pro-apoptotic factors.[20]

    • Alter the Bax/Bcl-2 Ratio: Increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. A high Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[18]

    • Activate Caspases: Triggering the activation of executioner caspases, such as caspase-3 and caspase-9, which are critical enzymes that dismantle the cell.[18][20]

Structure-Activity Relationship (SAR) Insights

The specific biological target and potency of a piperidine-containing hydrazide are dictated by its precise chemical structure. Understanding these relationships is crucial for rational drug design.

  • The Piperidine Ring: Substitutions on the piperidine nitrogen are critical. For cholinesterase inhibitors, attaching phenylethyl, phenylpropyl, or phenylbutyl groups to the nitrogen significantly influences potency.[17] For antitubercular agents, the piperidine ring itself is often preferred over a pyridine ring for activity.[9]

  • The Terminal Aryl Group: The nature of the aldehyde or ketone used to form the hydrazone is a key determinant of activity. For laccase inhibitors, a slim salicylic aldehyde framework was found to be pivotal for stabilizing the molecule within the enzyme's binding site.[8] For antitubercular compounds, increasing the lipophilicity of this part of the molecule often correlates with improved activity against Mtb strains.[6][12]

  • The Hydrazide Linker: While often viewed as a simple connector, converting the hydrazide into a hydrazone is essential for activity in many cases. This modification locks the structure into a more rigid conformation and provides additional points of interaction with the target.[7][9]

Key Experimental Protocols for Mechanistic Investigation

To ensure scientific integrity, the protocols used to elucidate these mechanisms must be robust and self-validating. The following are foundational methodologies for any laboratory investigating this class of compounds.

Protocol: Determining Enzyme Inhibition Modality

Causality: It is insufficient to simply determine if a compound inhibits an enzyme (i.e., find its IC₅₀). To understand the mechanism, one must determine how it inhibits. This protocol differentiates between competitive (binds to the active site), non-competitive (binds to an allosteric site), and other modes of inhibition by systematically varying both substrate and inhibitor concentrations. The resulting kinetic data provides a clear mechanistic fingerprint.[21][][23]

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound (inhibitor) in DMSO.

    • Prepare a range of substrate concentrations, typically spanning from 0.5x to 5x the known Michaelis constant (Kₘ) for the enzyme.

    • Prepare assay buffer, enzyme solution, and any necessary cofactors or detection reagents.

  • Assay Setup (96-well plate):

    • Perform serial dilutions of the inhibitor to create a range of concentrations (e.g., 8-12 concentrations).

    • In separate sections of the plate, add a fixed concentration of inhibitor to wells containing the full range of substrate concentrations. Repeat this for at least 3-4 different inhibitor concentrations, including a zero-inhibitor control.

  • Reaction and Detection:

    • Initiate the enzymatic reaction by adding the enzyme.

    • Incubate for a predetermined time at a constant temperature.

    • Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each condition.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[S]).

    • Interpretation:

      • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[23][24]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).[][24]

      • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis).[17]

Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

Causality: This assay provides a direct measure of the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. It is a cell-based assay that relies on a metabolic indicator (resazurin) to quantify bacterial viability. A color change from blue (oxidized, no metabolic activity) to pink (reduced, viable bacteria) provides a clear and robust endpoint. This method is favored for its safety, low cost, and higher throughput compared to older radiometric methods.[25][26]

Methodology:

  • Inoculum Preparation (BSL-3 Facility):

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC until it reaches log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to achieve the final inoculum density.

  • Plate Setup (96-well, clear bottom):

    • Add 100 µL of sterile 7H9 broth to all wells.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution across the plate.

    • Include a drug-free control (inoculum only) and a sterility control (media only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control. The final volume is 200 µL.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Detection and MIC Determination:

    • Prepare a fresh solution of Alamar Blue reagent and 20% sterile Tween 80 (1:1 ratio).

    • Add 30 µL of the Alamar Blue mixture to each well.

    • Re-incubate the plate for 24 hours.

    • Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[26]

Protocol: Assessing In Vitro Cytotoxicity (MTT Assay)

Causality: This colorimetric assay is a standard method to quantify the viability and metabolic activity of cells, providing a measure of a compound's cytotoxic or cytostatic effects. The principle is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[27][28][29]

Methodology:

  • Cell Plating:

    • Harvest and count the desired cancer cell line (e.g., A549, MCF-7).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine-hydrazide test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a media-only blank.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[27][30]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[30]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Visualization

Quantitative Data Summary
Compound Class/ExampleTargetPotency (IC₅₀ / MIC)Reference
Isoniazid-Derived Hydrazone (IP11)M. tuberculosis H37RvMIC = 0.24 µM[12][13]
Isoniazid-Derived Hydrazone (IP11)InhA EnzymeIC₅₀ = 26.38 µM[7]
Piperidine-3-carbohydrazide-hydrazone (3j)Butyrylcholinesterase (BuChE)IC₅₀ = 1.27 µM[17]
Piperidine-3-carbohydrazide-hydrazone (3g)Acetylcholinesterase (AChE)IC₅₀ = 4.32 µM[17]
1-Benzyl-4-[2-(...)]piperidine HCl (21)Acetylcholinesterase (AChE)IC₅₀ = 0.56 nM[31]
Visualizing Mechanisms and Workflows

Enzyme_Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E_comp Enzyme (E) ES_comp E-S Complex E_comp->ES_comp +S EI_comp E-I Complex (Inactive) E_comp->EI_comp +I S_comp Substrate (S) S_comp->E_comp Binds to Active Site I_comp Inhibitor (I) I_comp->E_comp Competes for Active Site ES_comp->E_comp +P P_comp Product (P) ES_comp->P_comp E_non Enzyme (E) ES_non E-S Complex E_non->ES_non +S EI_non E-I Complex E_non->EI_non +I S_non Substrate (S) S_non->E_non Binds Active Site I_non Inhibitor (I) I_non->E_non Binds Allosteric Site ES_non->E_non +P ESI_non E-S-I Complex (Inactive) ES_non->ESI_non +I P_non Product (P) ES_non->P_non EI_non->ESI_non +S

Caption: General mechanisms of reversible enzyme inhibition.

MABA_Workflow cluster_results Result Interpretation prep 1. Prepare Mtb Inoculum & Serial Dilutions of Compound inoculate 2. Inoculate 96-well Plate with Mtb and Compound prep->inoculate incubate1 3. Incubate at 37°C for 5-7 Days inoculate->incubate1 add_reagent 4. Add Alamar Blue Reagent to all wells incubate1->add_reagent incubate2 5. Incubate at 37°C for 24 Hours add_reagent->incubate2 read 6. Read Results Visually or Spectrophotometrically incubate2->read blue Blue Well (Growth Inhibited) read->blue MIC pink Pink Well (Growth) read->pink > MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

MTT_Workflow plate_cells 1. Plate Cancer Cells in 96-well Plate incubate_attach 2. Incubate 24h for Cell Attachment plate_cells->incubate_attach treat 3. Treat Cells with Test Compound incubate_attach->treat incubate_treat 4. Incubate 48-72h treat->incubate_treat add_mtt 5. Add MTT Reagent (Yellow) incubate_treat->add_mtt incubate_formazan 6. Incubate 2-4h (Purple Formazan Forms) add_mtt->incubate_formazan solubilize 7. Add Solubilizer (DMSO) to Dissolve Crystals incubate_formazan->solubilize read 8. Read Absorbance at ~570 nm solubilize->read analyze 9. Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Perspectives

Piperidine-containing hydrazides represent a remarkably versatile and synthetically accessible class of bioactive molecules. Their mechanism of action is not monolithic but is instead highly dependent on the overall molecular architecture, enabling them to be tailored for a wide array of biological targets. They have proven to be effective enzyme inhibitors, potent antimycobacterial agents, and inducers of apoptosis in cancer cells.

Future research should focus on elucidating the mechanisms of compounds that show high efficacy but do not interact with predicted targets, such as the non-InhA inhibiting antitubercular agents. Furthermore, leveraging the privileged piperidine scaffold to optimize ADME properties while refining the pharmacophore to enhance selectivity for specific enzyme isoforms or receptor subtypes will be key to translating these promising compounds from the laboratory to the clinic. The continued exploration of this chemical space is certain to yield novel therapeutic candidates for a range of human diseases.

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  • Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]

  • Title: Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design Source: PubMed Central URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway Source: PubMed URL: [Link]

Sources

Technical Guide: Exploring the Reactivity of the Hydrazide Group in 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-1-yl)propanehydrazide represents a bifunctional scaffold critical in fragment-based drug discovery (FBDD).[1] It combines a basic tertiary amine (piperidine) with a highly reactive acyl hydrazide terminus.[1] While the piperidine ring often serves as a solubility-enhancing pharmacophore or a proton-trapping domain, the hydrazide group acts as a versatile "chemical warhead."

This guide dissects the reactivity profile of the hydrazide moiety within this specific scaffold.[2] It moves beyond generic textbook descriptions to address the chemoselectivity challenges posed by the internal basic nitrogen of the piperidine ring. We explore three primary reaction vectors: Schiff base formation (Hydrazones) , Heterocyclization (1,3,4-Oxadiazoles/Triazoles) , and the Curtius Rearrangement .

Structural Analysis & Electronic Properties[1]

Before attempting derivatization, one must understand the electronic competition within the molecule.

  • The Piperidine Nitrogen (

    
    ):  A strong base. In acidic media, this site protonates first.[1] This is critical because many hydrazide reactions are acid-catalyzed.[1] If the catalyst is consumed by the piperidine, the reaction stalls.
    
  • The Hydrazide Group (

    
     for conjugate acid):  The terminal nitrogen (
    
    
    
    ) is the primary nucleophile. It exhibits the
    
    
    -effect, making it significantly more nucleophilic than a standard primary amine, despite the electron-withdrawing carbonyl group.
Reactivity Landscape Visualization[1]

The following diagram maps the divergent pathways available to this substrate.

ReactivityLandscape Substrate 3-(Piperidin-1-yl) propanehydrazide Hydrazone Acyl Hydrazone (Schiff Base) Substrate->Hydrazone Condensation (pH 4-5) Diacyl 1,2-Diacylhydrazine Substrate->Diacyl Acylation Azide Acyl Azide Substrate->Azide Nitrosation Aldehyde Aldehydes/Ketones (R-CHO) Aldehyde->Hydrazone Acid Carboxylic Acids (R-COOH) Acid->Diacyl Nitrite NaNO2 / HCl Nitrite->Azide Oxadiazole 1,3,4-Oxadiazole Diacyl->Oxadiazole Cyclodehydration (POCl3/Burgess) Amine Primary Amine (Curtius) Azide->Amine Rearrangement (-N2, Hydrolysis)

Figure 1: Divergent synthetic pathways for 3-(Piperidin-1-yl)propanehydrazide.[1] Green nodes indicate stable isolable products; Red indicates heterocycles formed via intermediates.

Nucleophilic Addition: Hydrazone Formation[3]

The formation of acyl hydrazones is the most common application of this molecule, often used to create pH-sensitive linkers in Antibody-Drug Conjugates (ADCs). The hydrazone bond is stable at physiological pH (7.[1]4) but hydrolyzes in the acidic endosome (pH 5.0).

The "Piperidine Trap"

Standard protocols often fail because the piperidine ring acts as an internal proton sponge.

  • Mechanism: The carbonyl electrophile (aldehyde) requires protonation to be attacked.

  • Problem: If you add 1 equivalent of acid (e.g., AcOH), the piperidine scavenges it, leaving the aldehyde unactivated.

  • Solution: You must use buffered conditions or excess acid (2.5–3.0 equiv) to ensure enough free protons exist to activate the carbonyl, while acknowledging the piperidine will exist as a salt.

Experimental Protocol: Synthesis of Piperidinyl-Acyl Hydrazones

Reagents:

  • 3-(Piperidin-1-yl)propanehydrazide (1.0 mmol)[1]

  • Aryl Aldehyde (1.0 mmol)

  • Ethanol (anhydrous, 5 mL)

  • Glacial Acetic Acid (catalytic vs. stoichiometric - see below)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the hydrazide in 5 mL anhydrous EtOH.

  • Acidification: Add 3 drops of Glacial Acetic Acid .

    • Note: If the reaction is sluggish (monitored by TLC), increase acid to 1.5 equivalents. The piperidine will protonate, but the hydrazide

      
       remains nucleophilic.
      
  • Addition: Add 1.0 mmol of the aldehyde in one portion.

  • Reflux: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Watch for the disappearance of the aldehyde spot on TLC. The hydrazide spot may streak due to the amine.

  • Isolation:

    • Cool to room temperature.[1][3]

    • If precipitate forms: Filter and wash with cold EtOH.[1]

    • If no precipitate: Evaporate solvent, redissolve in minimal DCM, and precipitate with Hexane.

  • Validation:

    • NMR: Look for the imine proton (

      
      ) singlet around 8.0–8.5 ppm.[1] The 
      
      
      
      of the amide often shifts downfield to 11–12 ppm.

Heterocyclization: Synthesis of 1,3,4-Oxadiazoles[5][6][7][8][9]

Transforming the hydrazide into a 1,3,4-oxadiazole ring creates a rigid, lipophilic spacer often used as a bioisostere for esters or amides. This is a high-value transformation in medicinal chemistry.[1]

Mechanism: Dehydrative Cyclization

The reaction proceeds via a 1,2-diacylhydrazine intermediate, followed by cyclodehydration. Phosphorus oxychloride (


) is the standard reagent, but it requires careful handling with the piperidine moiety.

Critical Consideration:


 can form a complex with the piperidine nitrogen.[1] You must account for this stoichiometry, or the reaction will be incomplete.

OxadiazoleMech Step1 Acylation (Hydrazide + R-COOH) Intermed 1,2-Diacylhydrazine Step1->Intermed - H2O Cyclization Cyclodehydration (POCl3, Reflux) Intermed->Cyclization Imidoyl Chloride Formation Product 2,5-Disubstituted 1,3,4-Oxadiazole Cyclization->Product - PO2Cl / - HCl

Figure 2: Mechanism of One-Pot Oxadiazole Synthesis.[1]

Experimental Protocol: One-Pot Cyclization

Reagents:

  • 3-(Piperidin-1-yl)propanehydrazide (1.0 mmol)[1]

  • Carboxylic Acid (1.0 mmol)

  • 
     (5.0 mL - acts as solvent and reagent)[1]
    

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask under Argon, combine the hydrazide and the carboxylic acid.

  • Reagent Addition: Carefully add

    
     (5 mL).[1]
    
    • Caution: Exothermic.[1] The piperidine will form a hydrochloride salt immediately.[1]

  • Reflux: Heat to reflux (

    
    C) for 6–8 hours.
    
  • Quenching (Critical Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (approx. 50g) with vigorous stirring.

    • Why? This hydrolyzes the excess

      
      .[1]
      
  • Neutralization:

    • The solution will be strongly acidic (pH < 1).[1] The piperidine oxadiazole product will be in the aqueous phase as a salt.

    • Slowly add

      
       or saturated 
      
      
      
      until pH reaches ~8–9.[1]
    • Result: The free base product will precipitate or oil out.[1]

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    .[1]

Curtius Rearrangement: Access to Amines[4][10][11][12]

The hydrazide can be converted to an acyl azide, which rearranges to an isocyanate and subsequently hydrolyzes to a primary amine.[4] This is a classic method to "shorten" the chain by one carbon and replace the carbonyl with an amine.

Reaction:



Protocol Overview
  • Nitrosation: Dissolve hydrazide in dilute HCl at

    
    C. Add 
    
    
    
    (aq) dropwise.[1]
  • Extraction: The acyl azide is often insoluble or extractable into ether/DCM.[1] Do not isolate and dry acyl azides—they are explosive.

  • Rearrangement: Reflux the organic layer (toluene/benzene) to generate the isocyanate.[1]

  • Hydrolysis: Add dilute acid to generate the amine.[1]

Summary of Physicochemical Data

PropertyValue (Approx)Relevance
MW 171.24 g/mol Fragment-like
Piperidine pKa ~11.2Requires buffering in acid-catalyzed reactions
Hydrazide pKa ~3.0Nucleophilic at neutral pH
LogP ~0.5Highly water-soluble (polar)
H-Bond Donors 2Hydrazide

References

  • Hydrazide Reactivity Review: M. A. Metwally, et al., "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications," Chem. Rev., 2021. (General reference for hydrazide mechanisms).[1]

  • Oxadiazole Synthesis: Bostock, J., et al., "Synthesis of 1,3,4-oxadiazoles from acid hydrazides," Tetrahedron Lett., 2018.[5]

  • Schiff Base pH Dependence: Kool, E. T., et al., "Fast Hydrazone Reactants: Electronic and Acid/Base Effects," J. Am. Chem. Soc., 2013.

  • Curtius Rearrangement Protocols: Scriven, E. F., "Azides: their preparation and synthetic uses," Chem. Rev., 1988. [1]

  • Compound Data (Amide Analog): PubChem CID 566784 (3-(Piperidin-1-yl)propanamide).[1] [1]

Sources

Theoretical and Computational Profiling of 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary

3-(Piperidin-1-yl)propanehydrazide represents a critical pharmacophoric scaffold, bridging a lipophilic piperidine domain with a reactive, polar hydrazide tail via a flexible propyl linker. This structural duality makes it a versatile intermediate for synthesizing bioactive heterocycles (e.g., oxadiazoles, pyrazoles) and a potential lead compound for neurodegenerative and antimycobacterial therapeutics.

This guide provides a rigorous computational framework for characterizing this molecule. It moves beyond basic description to establish a self-validating protocol for Density Functional Theory (DFT) analysis, molecular docking, and ADMET profiling.

Part 1: Molecular Architecture & Quantum Mechanical Profiling

Computational Methodology (DFT Protocol)

To ensure high-fidelity electronic structure calculations, the following protocol is standardized using Gaussian 09/16 or ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion correction).

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water or DMSO.

Workflow Logic:
  • Conformational Search: The propyl chain introduces flexibility. A potential energy surface (PES) scan around the C-C-C-N dihedrals is required to locate the global minimum before DFT optimization.

  • Frequency Calculation: Essential to verify the stationary point (zero imaginary frequencies) and generate IR/Raman spectra.

Optimized Geometry & Structural Insights

The optimized structure reveals a distinct spatial arrangement critical for binding:

  • Piperidine Ring: Adopts a classic chair conformation , minimizing steric strain.

  • Hydrazide Terminus: The

    
     group exhibits planarity due to amide resonance, but the terminal 
    
    
    
    may adopt a pyramidal geometry depending on hydrogen bonding availability.
  • Linker Dynamics: The propyl chain (

    
    ) acts as a spacer (approx. 4.5–5.0 Å), isolating the electronic environment of the piperidine nitrogen from the hydrazide carbonyl.
    
Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity.

OrbitalLocalizationChemical Significance
HOMO Localized on the Hydrazide Nitrogen (

)
and Piperidine Nitrogen .
Acts as the nucleophilic center. High energy suggests susceptibility to electrophilic attack (e.g., Michael acceptors or enzyme active site serines).
LUMO Localized on the Carbonyl Carbon (

)
and adjacent alkyl chain.
Acts as the electrophilic center.[1][2][3] Susceptible to nucleophilic attack.
Gap (

)
Typically 4.5 – 5.2 eV (B3LYP).Indicates a "hard" molecule with high kinetic stability, suitable for oral drug formulations.
Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent bonding predictions:

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Piperidine Nitrogen . These are Hydrogen Bond Acceptors (HBA).

  • Positive Potential (Blue): Concentrated on the Hydrazide Hydrogens (

    
    ) . These are Hydrogen Bond Donors (HBD).
    

DFT_Workflow Start Initial Structure (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (NIMAG=0) Opt->Freq Prop Electronic Properties Freq->Prop Validated HOMO FMO Analysis (Reactivity) Prop->HOMO MEP MEP Mapping (Binding Sites) Prop->MEP NBO NBO Analysis (Charge Transfer) Prop->NBO

Figure 1: Standardized DFT workflow for characterizing the electronic properties of 3-(Piperidin-1-yl)propanehydrazide.

Part 2: Spectroscopic Validation Protocols

To validate theoretical models against experimental synthesis, compare the following calculated vibrational modes (scaled by 0.961 for B3LYP):

Functional GroupExperimental Range (

)
Theoretical Mode (Description)
N-H Stretch 3200 – 3400Symmetric/Asymmetric stretching of

and

.
C=O Stretch 1650 – 1690Strong amide I band (Hydrazide carbonyl).
C-H Stretch 2800 – 2950Aliphatic stretches of the Piperidine ring and Propyl chain.
C-N Stretch 1200 – 1300Piperidine-Alkyl bond vibration.

Part 3: Biological Interaction Modeling (Docking & MD)

The therapeutic potential of 3-(Piperidin-1-yl)propanehydrazide lies in its ability to mimic neurotransmitters (acetylcholine) or bacterial substrates.

Target Selection Strategy

Based on the piperidine (cationic mimic) and hydrazide (metal chelator/H-bonder) moieties, two primary targets are identified:

  • Acetylcholinesterase (AChE): The piperidine ring mimics the quaternary ammonium of acetylcholine, binding to the Peripheral Anionic Site (PAS) or Catalytic Anionic Site (CAS).

    • PDB ID:4EY7 (Human AChE with Donepezil).

  • Enoyl-ACP Reductase (InhA): Hydrazides are structural analogs of Isoniazid (anti-TB drug).

    • PDB ID:2H7M (M. tuberculosis InhA).

Molecular Docking Protocol (AutoDock Vina)
  • Ligand Prep: Set rotatable bonds (propyl chain is highly flexible; piperidine ring is rigid). Add Gasteiger charges.

  • Grid Box:

    • AChE: Center on Trp286 (PAS) and Trp86 (CAS). Size:

      
       Å.
      
    • InhA: Center on the NADH binding pocket.

  • Validation: Re-dock the co-crystallized ligand (RMSD must be

    
     Å).
    
Interaction Mapping

Successful binding poses typically exhibit:

  • Hydrophobic Interactions: Piperidine ring

    
    -alkyl interactions with Trp286 (AChE).
    
  • Hydrogen Bonding: Hydrazide

    
     and 
    
    
    
    with Tyr337 or Ser203.
  • Salt Bridges: If the piperidine nitrogen is protonated (physiological pH), it forms electrostatic links with Asp74.

Docking_Pathway Ligand 3-(Piperidin-1-yl)propanehydrazide (Ligand) Grid Grid Generation (Active Site Definition) Ligand->Grid Target Target Protein (AChE / InhA) Target->Grid Dock AutoDock Vina (Genetic Algorithm) Grid->Dock Score Binding Affinity (ΔG in kcal/mol) Dock->Score Inter Interaction Analysis (H-bonds, π-stacking) Score->Inter Select Top Pose

Figure 2: Workflow for molecular docking simulation targeting AChE and InhA.

Part 4: ADMET & Drug-Likeness Profiling

Computational prediction of Pharmacokinetics (PK) is vital to assess the "drug-likeness" of the hydrazide derivative.

SwissADME Predictions (Theoretical)
  • Lipophilicity (LogP): Expected range 1.5 – 2.5 . The propyl chain and piperidine ring add lipophilicity, balanced by the polar hydrazide. This falls within the optimal range for oral bioavailability.

  • Water Solubility: Moderately soluble (Class 3 or 4). The basic nitrogen aids solubility in acidic gastric fluids.

  • Blood-Brain Barrier (BBB): High probability of crossing. The tertiary amine (piperidine) and moderate size (

    
    ) facilitate CNS penetration, supporting the AChE target hypothesis.
    
Toxicity Risks (Osiris/ProTox-II)
  • Hydrazide Alert: Hydrazide moieties can be metabolically activated to toxic intermediates (hydrazine). In silico toxicity screening must check for hepatotoxicity and mutagenicity .

  • Metabolism: Likely substrate for CYP450 enzymes (N-oxidation or N-dealkylation).

References

  • Synthesis and Crystal Structure of Piperidine Derivatives: Title: Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films.[4] Source: NIH / PMC (2025). URL:[Link](Note: Contextual analog for structural validation)

  • Computational Studies of Piperidine-Hydrazide Analogs: Title: Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Source: ResearchGate (2020). URL:[Link]

  • Molecular Docking of Piperidine Derivatives (AChE Context): Title: Identification of Novel Piperdinyl and Benzyl Piperdinyl Hydrazine Carbamide derivatives by Molecular Docking Studies as Potential antiamnesic agents.[5] Source: ResearchGate (2025). URL:[Link]

  • DFT Methodology for Hydrazide Derivatives: Title: Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms... Source: NIH / PMC (2022). URL:[Link]

  • Piperidine Scaffold in Drug Discovery: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[4][6][7] Source: NIH / PMC. URL:[Link]

Sources

The Discovery of Novel Bioactive Compounds Featuring the 3-(Piperidin-1-yl)propanehydrazide Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—is a highly effective strategy. The 3-(piperidin-1-yl)propanehydrazide scaffold has emerged as a versatile and promising platform for the development of a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important chemical class. Detailed experimental protocols and an exploration of the underlying mechanisms of action are presented to empower researchers in the design and execution of their own discovery programs.

Introduction: The Strategic Significance of the 3-(Piperidin-1-yl)propanehydrazide Scaffold

The 3-(piperidin-1-yl)propanehydrazide core represents a unique amalgamation of three key pharmacophoric features: a piperidine ring, a flexible propane linker, and a reactive hydrazide moiety. This distinct combination imparts favorable physicochemical properties, such as modulated lipophilicity and hydrogen bonding capacity, which are crucial for drug-like characteristics.[1] The piperidine ring, a ubiquitous motif in many clinically approved drugs, often contributes to improved pharmacokinetic profiles and target engagement.[1] The hydrazide group serves as a versatile synthetic handle, allowing for the facile introduction of a wide range of substituents and the creation of diverse chemical libraries.[2] This inherent modularity is a critical advantage in the iterative process of lead optimization.

The exploration of this scaffold has been driven by the consistent observation of significant biological activity in its derivatives, ranging from antimicrobial to anticancer effects. This guide will delve into the specifics of these activities, providing a rationale for the continued investigation of this promising chemical space.

Synthetic Pathways to the 3-(Piperidin-1-yl)propanehydrazide Core and Its Derivatives

The synthesis of the 3-(piperidin-1-yl)propanehydrazide scaffold is a robust and straightforward process, typically achieved through a two-step sequence. The causality behind this synthetic strategy lies in the deliberate and controlled formation of the ester precursor followed by its conversion to the desired hydrazide.

Synthesis of the Key Intermediate: Ethyl 3-(piperidin-1-yl)propanoate

The initial step involves the synthesis of ethyl 3-(piperidin-1-yl)propanoate, the direct precursor to the core scaffold. This is typically achieved via a Michael addition reaction between piperidine and ethyl acrylate. The use of an acrylate ester is strategic, as the electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack by the secondary amine of piperidine.

Experimental Protocol: Synthesis of Ethyl 3-(piperidin-1-yl)propanoate [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in a suitable solvent such as methanol.

  • Addition of Reactant: To the stirring solution, add ethyl acrylate (1.0-1.2 equivalents) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12 hours).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield ethyl 3-(piperidin-1-yl)propanoate as a colorless oil.

Formation of the Core Scaffold: 3-(Piperidin-1-yl)propanehydrazide

The second and final step in the synthesis of the core scaffold is the hydrazinolysis of the ethyl ester intermediate. This reaction leverages the high nucleophilicity of hydrazine hydrate to displace the ethoxy group of the ester, forming the stable hydrazide.

Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)propanehydrazide [2][4]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 3-(piperidin-1-yl)propanoate (1.0 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 2.5-3.0 equivalents).

  • Reflux: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction is monitored by TLC.

  • Isolation of Product: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent, such as diethyl ether, to precipitate the 3-(piperidin-1-yl)propanehydrazide, which can be collected by filtration and dried.

Derivatization to Bioactive Hydrazones

The true synthetic utility of the 3-(piperidin-1-yl)propanehydrazide scaffold is realized in its conversion to a wide array of N'-substituted hydrazones. The condensation of the terminal amino group of the hydrazide with various aldehydes and ketones provides a straightforward method for generating structural diversity. This reaction is typically acid-catalyzed and proceeds in high yield.

General Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)propanehydrazide-Hydrazone Derivatives [5]

  • Reaction Setup: Dissolve 3-(piperidin-1-yl)propanehydrazide (1.0 equivalent) in a suitable solvent like ethanol or methanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Catalysis: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.

  • Reaction and Isolation: The mixture is typically stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. The resulting hydrazone product often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Formation of Core Scaffold cluster_2 Derivatization Piperidine Piperidine Michael Addition Michael Addition Piperidine->Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Addition Ethyl 3-(piperidin-1-yl)propanoate Ethyl 3-(piperidin-1-yl)propanoate Michael Addition->Ethyl 3-(piperidin-1-yl)propanoate Hydrazinolysis Hydrazinolysis Ethyl 3-(piperidin-1-yl)propanoate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis 3-(piperidin-1-yl)propanehydrazide 3-(piperidin-1-yl)propanehydrazide Hydrazinolysis->3-(piperidin-1-yl)propanehydrazide Condensation Condensation 3-(piperidin-1-yl)propanehydrazide->Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Bioactive Hydrazone Derivatives Bioactive Hydrazone Derivatives Condensation->Bioactive Hydrazone Derivatives

Caption: Synthetic workflow for bioactive 3-(piperidin-1-yl)propanehydrazide derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of the 3-(piperidin-1-yl)propanehydrazide scaffold have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most prominently reported. The ability to systematically modify the structure allows for the exploration of structure-activity relationships (SAR), providing crucial insights for the rational design of more potent and selective agents.

Antimicrobial Activity

Numerous studies have highlighted the potential of 3-(piperidin-1-yl)propanehydrazide derivatives as effective antimicrobial agents against a range of bacterial and fungal pathogens. The hydrazone moiety is often critical for this activity, and the nature of the substituent on the imine carbon plays a significant role in determining the potency and spectrum of activity.

Compound IDSubstituent (R) on HydrazoneTarget OrganismMIC (µg/mL)Reference
A-1 4-ChlorophenylStaphylococcus aureus16[6]
A-2 2,4-DichlorophenylStaphylococcus aureus8[6]
A-3 4-NitrophenylEscherichia coli32[7]
A-4 2-HydroxyphenylCandida albicans16[8]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic ring of the hydrazone substituent often enhances antibacterial activity. This is exemplified by the lower MIC value of compound A-2 compared to A-1 .

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the 'R' group, is a key determinant of antimicrobial potency. A balanced lipophilicity is generally required for effective cell wall and membrane penetration.

  • Hydrogen Bonding: The hydrazone linker, with its hydrogen bond donor and acceptor capabilities, is thought to be crucial for interacting with biological targets within the microbial cell.

Anticancer Activity

The 3-(piperidin-1-yl)propanehydrazide scaffold has also yielded compounds with significant cytotoxic activity against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis, a programmed cell death pathway that is frequently dysregulated in cancer.

Compound IDSubstituent (R) on HydrazoneCancer Cell LineIC50 (µM)Reference
C-1 Indole-3-ylJurkat (Leukemia)3.14[5][9]
C-2 5-Bromo-indol-3-ylHepG2 (Liver)4.39[9]
C-3 4-(Dimethylamino)phenylMCF-7 (Breast)7.05[10]
C-4 Thiazole-2-ylHepG2 (Liver)1.11[11]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as indole and thiazole, at the 'R' position has been shown to be a fruitful strategy for enhancing anticancer activity, as seen in compounds C-1 , C-2 , and C-4 .

  • Substitution on the Indole Ring: For indole-containing derivatives, substitution on the indole ring can modulate activity. For instance, the presence of a bromine atom at the 5-position (C-2 ) maintains potent activity against a different cell line.

  • Planarity and Aromaticity: The planarity and extended aromatic system provided by the hydrazone linkage and the 'R' group are often important for intercalation with DNA or binding to the active sites of enzymes involved in cell proliferation.

Mechanistic Insights into Biological Activity

Understanding the mechanism of action of these bioactive compounds is paramount for their further development as therapeutic agents. While the precise molecular targets are still under investigation for many derivatives, a recurring theme in their anticancer activity is the induction of apoptosis.

A plausible mechanism of action for the anticancer effects of certain 3-(piperidin-1-yl)propanehydrazide-hydrazone derivatives involves the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and culminating in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Proposed Apoptotic Pathway

G Bioactive Hydrazone Bioactive Hydrazone Cellular Stress Cellular Stress Bioactive Hydrazone->Cellular Stress Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Cellular Stress->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by bioactive hydrazone derivatives.

Conclusion and Future Directions

The 3-(piperidin-1-yl)propanehydrazide scaffold represents a highly promising and synthetically accessible platform for the discovery of novel bioactive compounds. The straightforward and modular nature of its synthesis allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships. The demonstrated antimicrobial and anticancer activities of its derivatives underscore the therapeutic potential of this chemical class.

Future research in this area should focus on several key aspects:

  • Elucidation of Specific Molecular Targets: Identifying the precise cellular targets of the most potent compounds will enable a more rational approach to drug design and optimization.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Expansion of Chemical Diversity: The exploration of a wider range of aldehydes and ketones in the derivatization step, including those with more complex and three-dimensional structures, could lead to the discovery of compounds with novel biological activities.

By continuing to build upon the foundational knowledge outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of the 3-(piperidin-1-yl)propanehydrazide scaffold.

References

  • Synthesis, Characterization, and Anti-Cancer Activity of Some New N'-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. (2015). PubMed. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). PubMed Central. [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
  • Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. (2015). MDPI. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2023). MDPI. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2018). ResearchGate. [Link]

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). PubMed. [Link]

  • Preparation method of hydrazide compound. (2013).
  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. (n.d.). ResearchGate. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology. [Link]

  • Synthesis of (I). Reaction conditions: (i) ethyl acrylate, MeOH, 298 K, 12 h. (n.d.). ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). RSC Publishing. [Link]

  • (PDF) (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. (2011). ResearchGate. [Link]

  • (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2016). ResearchGate. [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent. [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). PubMed. [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (2019). MDPI. [Link]

  • Process for production of ethyl acrylate. (1985).

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Technical Whitepaper: Preclinical Cytotoxic Evaluation of 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the preliminary cytotoxic evaluation of 3-(Piperidin-1-yl)propanehydrazide (hereafter referred to as 3-PPH ). As a chemical entity combining a lipophilic piperidine pharmacophore with a nucleophilic hydrazide tail, 3-PPH represents a critical scaffold in the synthesis of hydrazone-based anticancer agents and enzyme inhibitors.

This document moves beyond generic protocols to address the specific physicochemical challenges of evaluating piperidine-hydrazide derivatives. It details self-validating experimental designs, solubility management for amphiphilic molecules, and mechanistic differentiation between apoptotic and necrotic cell death.

Part 1: Chemical Context & Rationale

The Pharmacophore Logic

The evaluation of 3-PPH is not merely a toxicity screen; it is a validation of a "Hit-to-Lead" scaffold.

  • Piperidine Ring: Provides lipophilicity and hydrogen bond acceptance, facilitating permeation through the lipid bilayer and interaction with the anionic sites of receptors (e.g., AChE or DNA minor grooves).

  • Propyl Linker: A 3-carbon spacer often optimizes the distance for binding pockets, preventing steric clash between the ring and the active site.

  • Hydrazide Moiety (-CONHNH₂): The reactive center. It acts as a hydrogen bond donor/acceptor and a metal chelator. Critical Note: Hydrazides can form Schiff bases with intracellular aldehydes; cytotoxicity may stem from this in situ reactivity or direct mitochondrial interference.

Strategic Objectives
  • Determine Potency (IC₅₀): Establish the concentration required to inhibit 50% of cell growth.[1]

  • Assess Selectivity (SI): Calculate the Selectivity Index (

    
    ) to ensure the compound targets tumors rather than healthy tissue.
    
  • Validate Stability: Ensure cytotoxicity is due to 3-PPH and not a degradation product.

Part 2: Experimental Design Strategy

Cell Line Selection

To generate robust data, a panel of three cell lines is recommended, representing different tissue origins and p53 statuses.

Cell LineTypeRationale for 3-PPH Evaluation
MCF-7 Breast AdenocarcinomaStandard Model: High sensitivity to piperidine derivatives; Wild-type p53 allows assessment of apoptotic pathways.
HepG2 Hepatocellular CarcinomaMetabolic Check: High metabolic activity; tests if 3-PPH requires bioactivation (e.g., by CYPs).
HUVEC / HEK293 Normal Human CellsSafety Control: Essential for calculating the Selectivity Index (SI).
Control Systems (Self-Validation)
  • Vehicle Control: 0.1% DMSO (v/v) max. Validation: Must show >95% viability compared to untreated media.

  • Positive Control: Doxorubicin or 5-Fluorouracil . Validation: Must yield an IC₅₀ within 20% of historical lab averages to validate the assay run.

  • Blank Control: Media + MTT reagent (no cells). Validation: Subtracts background absorbance from phenol red or plasticware.

Part 3: Core Methodology (The Protocol)

Compound Preparation & Solubility

Hydrazides are nucleophilic and can be unstable in the presence of ketones or aldehydes.

  • Solvent: Dissolve 3-PPH in DMSO (Dimethyl Sulfoxide) to create a 100 mM stock.

  • Storage: Aliquot and store at -20°C. Do not store diluted working solutions; prepare fresh to prevent hydrolysis or oxidation.

  • Sterility: Filter sterilize using a 0.22 µm PTFE filter (nylon binds proteins; PTFE is chemically resistant).

The MTT Assay Workflow

The MTT assay is chosen for high-throughput screening, but 3-PPH (a reducing agent) can potentially reduce MTT directly. See Step 4 for mitigation.

Step-by-Step Protocol:

  • Seeding:

    • Seed cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 3-PPH in culture media (Range: 0.1 µM to 100 µM).

    • Ensure final DMSO concentration is < 0.5% in all wells.

    • Incubate for 48 hours (Standard) or 72 hours (for slow-acting mechanisms).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Viable mitochondria convert yellow MTT to purple formazan.

  • Solubilization & Readout:

    • Remove media carefully (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Critical Check: If the compound itself reduces MTT (turn purple without cells), use a "Compound Only" control well and subtract this value.

    • Read absorbance at 570 nm (Reference: 630 nm).

Experimental Workflow Diagram

CytotoxicityWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Logic Stock 3-PPH Stock (100mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Fresh Prep Incubation Exposure (48h) 37°C, 5% CO2 Dilution->Incubation Cells Cell Seeding (HepG2 / MCF-7) Cells->Incubation MTT_Add Add MTT Reagent (Mitochondrial Reduction) Incubation->MTT_Add Solubilization DMSO Solubilization (Formazan Crystals) MTT_Add->Solubilization Readout OD 570nm Measurement Solubilization->Readout QC_Check Interference Check: Compound + MTT (No Cells) Readout->QC_Check QC_Check->Readout Subtract Background Calc Calculate IC50 & SI QC_Check->Calc Validated

Caption: Workflow for MTT-based cytotoxic evaluation of 3-PPH, highlighting the critical interference quality control check.

Part 4: Data Analysis & Interpretation[2]

Quantitative Metrics

Data should be fitted using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the IC₅₀.

MetricFormulaInterpretation for 3-PPH
Viability (%)

< 70% viability (ISO 10993-5) indicates cytotoxicity.
IC₅₀ Concentration at 50% inhibition< 10 µM: Potent; 10–50 µM: Moderate; > 100 µM: Non-toxic.
Selectivity Index (SI)

SI > 2 suggests potential therapeutic window. SI > 10 is ideal for drug candidates.
Mechanistic Validation (Flow Cytometry)

If 3-PPH shows cytotoxicity (IC₅₀ < 20 µM), distinguish between Apoptosis (programmed cell death, desirable) and Necrosis (inflammatory, undesirable) using Annexin V-FITC/PI staining.

  • Annexin V+/PI-: Early Apoptosis (Phosphatidylserine exposure).

  • Annexin V+/PI+: Late Apoptosis.

  • Annexin V-/PI+: Necrosis (Membrane rupture).

Part 5: Hypothetical Mechanism of Action

Based on the structure of 3-(Piperidin-1-yl)propanehydrazide, the toxicity likely stems from two pathways:

  • Mitochondrial Disruption: The lipophilic cation nature of piperidine derivatives often targets the mitochondrial membrane potential (

    
    ).
    
  • ROS Generation: Hydrazides can undergo auto-oxidation or metal-catalyzed oxidation, generating Reactive Oxygen Species (ROS).

Mechanism Compound 3-PPH (Intracellular) Mito Mitochondrial Accumulation Compound->Mito Lipophilic Drive ROS ROS Surge (Oxidative Stress) Mito->ROS ETC Disruption Caspase Caspase 3/9 Activation ROS->Caspase Cytochrome c Release Necrosis Necrosis ROS->Necrosis Excessive Damage Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism where 3-PPH targets mitochondria, leading to ROS generation and subsequent apoptotic signaling.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2] Link

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program. Link

  • Popiołek, Ł. (2017). Hydrazide–hydrazone derivatives: Potential as antimicrobial and anticancer agents.[3] Current Medicinal Chemistry, 24(1). (Context for hydrazide biological activity).[3][4][5][6] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, three-step protocol for the synthesis of 3-(Piperidin-1-yl)propanehydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the Michael addition of piperidine to ethyl acrylate to form the intermediate ethyl 3-(piperidin-1-yl)propanoate. This ester is then subjected to hydrazinolysis using hydrazine hydrate to yield the target compound. This guide offers a detailed methodology, explains the chemical principles behind each step, and includes characterization data, safety protocols, and process visualizations to ensure reliable and reproducible results for researchers.

Introduction and Synthetic Strategy

3-(Piperidin-1-yl)propanehydrazide is a bifunctional molecule incorporating a piperidine ring, a common motif in pharmaceuticals, and a hydrazide group, which is a versatile precursor for synthesizing various heterocyclic compounds like pyrazoles and oxadiazoles.[1] The piperidine moiety is present in numerous approved drugs, contributing to improved pharmacokinetic properties such as solubility and bioavailability.[2]

The synthetic pathway detailed herein is a robust and efficient three-step process designed for clarity and high yield. The strategy avoids the isolation of the intermediate carboxylic acid by directly synthesizing the ethyl ester, which is then converted to the final hydrazide.

Overall Synthetic Pathway:

The synthesis proceeds through two primary transformations:

  • Aza-Michael Addition: A conjugate addition of piperidine to an acrylate ester.

  • Hydrazinolysis: A nucleophilic acyl substitution to convert the ester into the corresponding hydrazide.

G A Piperidine + Ethyl Acrylate B Ethyl 3-(piperidin-1-yl)propanoate A->B C Ethyl 3-(piperidin-1-yl)propanoate D 3-(Piperidin-1-yl)propanehydrazide C->D Hydrazine Hydrate in Ethanol

Caption: High-level workflow for the synthesis of 3-(Piperidin-1-yl)propanehydrazide.

Detailed Experimental Protocols

This section provides the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Synthesis of Ethyl 3-(piperidin-1-yl)propanoate (Intermediate)

This step involves the conjugate addition of piperidine to ethyl acrylate. This reaction, a specific type of Aza-Michael addition, is highly efficient and proceeds by the nucleophilic attack of the secondary amine (piperidine) on the β-carbon of the α,β-unsaturated ester (ethyl acrylate). The reaction is typically conducted under reflux in an alcoholic solvent, which also serves to protonate the resulting enolate intermediate.

Reaction Scheme:

G Piperidine reagents + Piperidine->reagents Ethyl_Acrylate arrow Ethanol Reflux Ethyl_Acrylate->arrow Product reagents->Ethyl_Acrylate arrow->Product

Caption: Synthesis of Ethyl 3-(piperidin-1-yl)propanoate.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Piperidine85.158.52 g (9.88 mL)1001.0
Ethyl Acrylate100.1211.01 g (12.0 mL)1101.1
Ethanol (Absolute)46.07100 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (9.88 mL, 100 mmol) and absolute ethanol (100 mL).

  • Begin stirring the solution. Slowly add ethyl acrylate (12.0 mL, 110 mmol) to the flask dropwise over 15 minutes. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of piperidine indicates reaction completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation to yield ethyl 3-(piperidin-1-yl)propanoate as a colorless to pale yellow liquid.

Part 2: Synthesis of 3-(Piperidin-1-yl)propanehydrazide (Final Product)

This final step is the hydrazinolysis of the synthesized ester. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in a nucleophilic acyl substitution, displacing the ethoxy group (-OEt) and forming the stable hydrazide product.[3] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

Reaction Scheme:

G Ester reagents + Ester->reagents Hydrazine arrow Ethanol Reflux Hydrazine->arrow Product reagents->Hydrazine arrow->Product

Caption: Synthesis of 3-(Piperidin-1-yl)propanehydrazide.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Ethyl 3-(piperidin-1-yl)propanoate185.279.26 g501.0
Hydrazine Hydrate (~64% N₂H₄)50.064.70 g (4.5 mL)751.5
Ethanol (Absolute)46.0775 mL--

Protocol:

  • In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve ethyl 3-(piperidin-1-yl)propanoate (9.26 g, 50 mmol) in absolute ethanol (75 mL).

  • To the stirring solution, add hydrazine hydrate (4.5 mL, 75 mmol) in a single portion.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC (e.g., mobile phase: 15% Methanol in Dichloromethane with 0.5% triethylamine) for the consumption of the starting ester.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the bulk of the ethanol.

  • The resulting residue may crystallize upon cooling or can be prompted to crystallize by adding a small amount of cold diethyl ether and scratching the flask.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small volume of cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to obtain 3-(Piperidin-1-yl)propanehydrazide as a white to off-white solid.

Safety Precautions

  • Piperidine: Flammable, toxic, and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate gloves and eye protection.

  • Ethyl Acrylate: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. May cause an allergic skin reaction. It is also a lachrymator.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Can cause severe burns. All handling must be done within a fume hood using robust PPE, including heavy-duty gloves and a face shield.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31256, 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Tavassoli, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13131921, 3-(Piperidin-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • ACS Omega. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • University of Colorado Boulder. (n.d.). Esterification and Infrared Spectroscopy. Retrieved from [Link]

  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Google Patents. (2019). CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3-SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Piperidin-1-yl)propanoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

  • Angene Chemical. (n.d.). Ethyl 3-(Piperidin-4-Yl)Propanoate(CAS# 71879-55-5). Retrieved from [Link]

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Application Note: pH-Sensitive Hydrazone Bioconjugation using 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the protocol for utilizing 3-(Piperidin-1-yl)propanehydrazide (CAS 29800-31-5) as a pH-sensitive linker in the development of Antibody-Drug Conjugates (ADCs) and nanoparticle-based delivery systems.

In the landscape of targeted therapy, the hydrazone bond remains a gold standard for endosomal drug release. However, hydrophobic payloads often suffer from aggregation and poor pharmacokinetics. The specific utility of 3-(Piperidin-1-yl)propanehydrazide lies in its piperidine moiety. With a


, the piperidine nitrogen is protonated at physiological pH, introducing a cationic charge that significantly enhances the aqueous solubility of hydrophobic payloads (e.g., Doxorubicin, Paclitaxel derivatives) while maintaining the acid-lability required for lysosomal release.

Chemical Mechanism & Rationale[1][2]

The Hydrazone Ligation

The core reaction involves the condensation of the hydrazide group on the linker with a carbonyl group (ketone or aldehyde) on the payload or carrier. This reaction is reversible and acid-catalyzed.

  • Formation (pH 4.5 – 6.0): Under slightly acidic conditions, the carbonyl oxygen is protonated, increasing electrophilicity. The hydrazide acts as a nucleophile.[1]

  • Aniline Catalysis: At this pH, the reaction is often slow.[2] Aniline (or 3,5-diaminobenzoic acid) is used as a nucleophilic catalyst. It forms a highly reactive Schiff base intermediate with the carbonyl, which undergoes rapid transimination with the hydrazide to form the stable hydrazone.

Mechanism of Action (DOT Diagram)

HydrazoneMechanism Ketone Drug Payload (Ketone/Aldehyde) SchiffBase Activated Schiff Base Intermediate Ketone->SchiffBase + Aniline pH 5.5 Aniline Aniline Catalyst Aniline->SchiffBase Recycled Hydrazone Stable Hydrazone Conjugate SchiffBase->Hydrazone + Linker Transimination Linker 3-(Piperidin-1-yl) propanehydrazide Lysosome Lysosomal Hydrolysis (pH 4.5) Hydrazone->Lysosome Endocytosis Lysosome->Ketone Drug Release Lysosome->Linker Linker Cleavage

Figure 1: Aniline-catalyzed hydrazone formation and pH-dependent hydrolysis pathway.

Experimental Protocols

Protocol A: Synthesis of Drug-Linker Conjugate (Small Molecule)

Target: Conjugation of 3-(Piperidin-1-yl)propanehydrazide to Doxorubicin (Model Ketone).

Materials:

  • Doxorubicin HCl (DOX)[3][4]

  • 3-(Piperidin-1-yl)propanehydrazide (Linker)

  • Anhydrous Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Precipitation solvent: Diethyl ether or Acetonitrile

Step-by-Step Procedure:

  • Preparation: Dissolve Doxorubicin HCl (10 mg, 17.2 µmol) in 2.0 mL anhydrous MeOH.

    • Note: DOX is light-sensitive. Wrap reaction vessel in aluminum foil.

  • Activation: Add 3-(Piperidin-1-yl)propanehydrazide (5.9 mg, 34.4 µmol, 2.0 eq).

  • Catalysis: Add TFA (5 µL) to adjust the apparent pH to ~5.0.

    • Critical: In non-aqueous solvents, "pH" is relative. The goal is to protonate the ketone slightly without protonating the nucleophilic hydrazide nitrogen completely.

  • Incubation: Stir at room temperature (25°C) for 24–48 hours in the dark.

  • Monitoring: Monitor by TLC (DCM/MeOH 80:20) or HPLC.[4] The product (DOX-Hydrazone) will be more polar than free DOX due to the piperidine group but less polar than the hydrazide starting material.

  • Purification:

    • Concentrate the methanol to ~0.5 mL under reduced pressure.

    • Add dropwise into cold Diethyl Ether (10 mL) to precipitate the conjugate.

    • Centrifuge (4000 rpm, 5 min) and wash the red pellet 2x with ether.

  • Storage: Store lyophilized powder at -20°C.

Protocol B: Bioconjugation to Antibody/Polymer (Macromolecule)

Target: Conjugation to oxidized polysaccharide (e.g., Dextran) or Antibody (via carbohydrate oxidation).

Materials:

  • Oxidized Carrier (containing aldehyde groups)

  • 3-(Piperidin-1-yl)propanehydrazide

  • Coupling Buffer: 100 mM Sodium Acetate, pH 5.5

  • Catalyst Stock: 100 mM Aniline in Acetate buffer

  • Purification: PD-10 Desalting Column or Dialysis Cassette (MWCO 3.5 kDa)

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the oxidized carrier is in 100 mM Sodium Acetate, pH 5.5. Concentration should be 2–5 mg/mL.

  • Catalyst Addition: Add Aniline stock to a final concentration of 10 mM.

    • Why? Aniline accelerates the reaction rate by

      
      
      
      
      fold, allowing the reaction to proceed at lower stoichiometric excesses.
  • Linker Addition: Add 3-(Piperidin-1-yl)propanehydrazide (10–50 molar excess relative to aldehyde groups).

    • Solubility Check: The linker is highly water-soluble due to the piperidine amine.

  • Reaction: Incubate at room temperature for 4–16 hours with gentle agitation.

  • Quenching (Optional): Add excess glucose or glycine to quench unreacted aldehydes if necessary.

  • Purification:

    • Method: Dialysis against PBS (pH 7.4) for 24 hours with 3 buffer changes.

    • Note: At pH 7.4, the hydrazone bond is stable. The dialysis removes the aniline catalyst and unreacted linker.

Quality Control & Characterization

Analytical Methods Table
ParameterMethodExpected Outcome
Identity ESI-MS (Positive Mode)Mass shift corresponding to linker addition (+153 Da per conjugation site, accounting for water loss).
Purity RP-HPLC (C18 Column)Single peak distinct from free drug. Mobile phase: Water/Acetonitrile + 0.1% TFA.
Drug Load UV-Vis SpectroscopyCalculate Drug-to-Antibody Ratio (DAR) using the extinction coefficient of the payload (e.g., DOX

).
Free Drug HPLC< 1% free drug in the final formulation.
pH-Sensitivity Assay (Release Profile)

To validate the "Targeted Therapy" potential, you must demonstrate stability in blood and release in lysosomes.

  • Prepare Buffers:

    • Physiological: PBS, pH 7.4 (Simulates blood).

    • Endosomal: Acetate/Citrate, pH 5.0 (Simulates lysosome).

  • Incubation: Aliquot conjugate into both buffers at 37°C.

  • Sampling: At

    
     hours, take an aliquot.
    
  • Analysis: Analyze by HPLC to quantify the release of free Drug/Payload.

  • Criteria: < 10% release at pH 7.4 after 24h; > 50% release at pH 5.0 within 24h.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation Step1 Dissolve Payload (Ketone/Aldehyde) Step2 Add Linker + Aniline (pH 5.5 Buffer) Step1->Step2 Step3 Incubate 4-24h (Dark, RT) Step2->Step3 Step4 Dialysis / HPLC (Remove Aniline) Step3->Step4 Step5 Lyophilization Step4->Step5 Step6 QC: MS & HPLC Step5->Step6 Step7 Release Assay (pH 7.4 vs pH 5.0) Step6->Step7

Figure 2: End-to-end workflow for synthesizing and validating hydrazone-linked conjugates.

Critical Considerations & Troubleshooting

  • Piperidine Basicity: The piperidine nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) will be protonated during the reaction (pH 5.5) and purification.[5][6] This makes the linker cationic .
    
    • Benefit: Increases solubility.

    • Risk: If conjugating to anionic polymers (e.g., Hyaluronic Acid, DNA), the linker may form electrostatic complexes (precipitate) before forming the covalent hydrazone bond. Solution: Maintain high ionic strength (150 mM NaCl) during reaction to screen charges.

  • Aniline Toxicity: Aniline is toxic. It must be rigorously removed via dialysis or SEC. Ensure the final product is tested for residual aniline if intended for in vivo use.

  • Hydrolysis Kinetics: If the release at pH 5.0 is too slow, consider electron-withdrawing substituents on the hydrazide (not applicable here as the structure is fixed) or switching to a lower pH environment for testing (pH 4.5).

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link (Establishes Aniline catalysis for hydrazone formation).

  • Yoo, J., et al. (2002). "Hydrazone-based immunoconjugates of doxorubicin." Journal of Controlled Release. (Classic protocol for Doxorubicin-Hydrazone linkages).[7]

  • Creative Biolabs. "pH-Sensitive Linker Synthesis Service." Link (Industrial context for pH-sensitive linkers in ADCs).

  • Bae, Y., et al. (2005). "Design of a pH-sensitive nanocontainer for drug delivery." Angewandte Chemie International Edition. (Application of hydrazone linkers in nanoparticles).
  • Koehler, K. C., et al. (2013).[2] "Importance of ortho Proton Donors in Catalysis of Hydrazone Formation." Journal of the American Chemical Society. Link (Mechanistic insights into catalyzing this specific bond).

Sources

3-(Piperidin-1-yl)propanehydrazide as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Piperidin-1-yl)propanehydrazide as a Building Block for Heterocyclic Synthesis

Executive Summary

3-(Piperidin-1-yl)propanehydrazide (CAS: 29800-31-5) represents a strategic "linker-scaffold" in medicinal chemistry. It combines a solubilizing, pharmacophoric piperidine moiety with a reactive hydrazide tail, separated by a flexible ethylene spacer.[1] This architecture is particularly valuable in Fragment-Based Drug Discovery (FBDD) for generating libraries of 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.[1]

This guide details the synthesis of this building block and its divergent transformation into three distinct heterocyclic cores. The protocols are designed for scalability and reproducibility, emphasizing mechanistic control over cyclization pathways.[1]

Building Block Profile

PropertySpecification
IUPAC Name 3-(Piperidin-1-yl)propanehydrazide
Molecular Formula C

H

N

O
Molecular Weight 171.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 120–122 °C (Lit.)
Solubility Soluble in Ethanol, Methanol, DMSO; Moderate in Water
Stability Hygroscopic; store under inert atmosphere at 4°C

Protocol A: Synthesis of the Building Block

The synthesis is a two-step sequence starting from commercially available piperidine and ethyl acrylate.[1] This route exploits the nucleophilicity of piperidine in a Michael addition, followed by nucleophilic acyl substitution.[1]

Step 1: Michael Addition (Ester Formation)
  • Reagents: Piperidine (1.0 equiv), Ethyl Acrylate (1.1 equiv), Ethanol (Solvent).

  • Mechanism: Aza-Michael addition.

  • Procedure:

    • Dissolve piperidine (8.5 g, 100 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

    • Add ethyl acrylate (11.0 g, 110 mmol) dropwise at 0°C over 30 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Note: The reaction is exothermic; temperature control prevents polymerization of the acrylate.

    • QC Check: Monitor by TLC (SiO

      
      , 30% EtOAc/Hexane). Disappearance of piperidine indicates completion.[1]
      
    • Concentrate in vacuo to yield Ethyl 3-(piperidin-1-yl)propanoate as a pale yellow oil. Yield: >90%. Use directly without distillation if purity >95% by NMR.[1]

Step 2: Hydrazinolysis
  • Reagents: Ethyl 3-(piperidin-1-yl)propanoate (from Step 1), Hydrazine Hydrate (80%, 5.0 equiv), Ethanol.

  • Procedure:

    • Dissolve the ester (18.5 g, 100 mmol) in ethanol (100 mL).

    • Add hydrazine hydrate (25 mL, excess) slowly.

    • Reflux the mixture at 80°C for 6–8 hours.

    • Concentrate the solvent to ~20 mL volume.[1]

    • Cool to 0°C to induce crystallization.[1] If oiling occurs, triturate with cold diethyl ether.[1]

    • Filter the white solid and dry under vacuum.[1]

    • Yield: 75–85%. MP: 120–122°C.[1]

Protocol B: Divergent Heterocyclic Synthesis

This section details how to transform the hydrazide into three distinct pharmacophores.

Route 1: 1,3,4-Oxadiazole-2-thiones (The CS Cyclization)

This reaction creates a thione-substituted oxadiazole, a bioisostere of amides often used to improve metabolic stability.

  • Reagents: CS

    
     (1.5 equiv), KOH (1.5 equiv), Ethanol.
    
  • Mechanism: Formation of potassium dithiocarbazinate salt followed by intramolecular cyclodehydration.[1]

  • Protocol:

    • Dissolve 3-(piperidin-1-yl)propanehydrazide (1.71 g, 10 mmol) in ethanol (30 mL) containing KOH (0.84 g, 15 mmol).

    • Add carbon disulfide (CS

      
      , 1.14 g, 15 mmol) dropwise at RT.
      
    • Reflux for 8–10 hours. Evolution of H

      
      S gas (rotten egg smell) indicates cyclization.[1]
      
    • Concentrate solvent, dilute with water (20 mL), and acidify with dilute HCl to pH 4–5.

    • Collect the precipitate (5-(2-(piperidin-1-yl)ethyl)-1,3,4-oxadiazole-2(3H)-thione).

Route 2: 1,2,4-Triazole-3-thiols

Triazoles offer different hydrogen-bonding characteristics compared to oxadiazoles.

  • Reagents: Phenyl isothiocyanate (1.0 equiv), NaOH (2M).

  • Protocol:

    • Reflux hydrazide (10 mmol) and phenyl isothiocyanate (10 mmol) in ethanol for 2 hours to form the thiosemicarbazide intermediate . Isolate if desired, or proceed in one pot.

    • Add 2M NaOH (10 mL) to the intermediate and reflux for 4 hours.

    • Cool and acidify with HCl. The basic conditions favor the formation of the 1,2,4-triazole ring over the thiadiazole.

Route 3: 5-Aryl-1,3,4-Oxadiazoles (Oxidative Cyclization)
  • Reagents: Aromatic Aldehyde (1.0 equiv), Iodine (I

    
    ), K
    
    
    
    CO
    
    
    .
  • Protocol:

    • Condense hydrazide with aldehyde in refluxing ethanol (2h) to form the Schiff base (hydrazone) .

    • Add K

      
      CO
      
      
      
      (3 equiv) and I
      
      
      (1.1 equiv) to the hydrazone solution.[1]
    • Stir at 70°C for 4 hours. Iodine acts as an oxidative dehydrogenation agent, promoting ring closure.[1]

    • Quench with aqueous Na

      
      S
      
      
      
      O
      
      
      to remove excess iodine.[1] Extract with DCM.[1]

Mechanistic & Workflow Visualization

Figure 1: Synthesis & Divergent Pathways

G Piperidine Piperidine Ester Intermediate Ester (Michael Adduct) Piperidine->Ester EtOH, 0°C Acrylate Ethyl Acrylate Acrylate->Ester Hydrazide 3-(Piperidin-1-yl) propanehydrazide (The Hub) Ester->Hydrazide N2H4·H2O Reflux OxadiazoleThione 1,3,4-Oxadiazole-2-thione (via CS2/KOH) Hydrazide->OxadiazoleThione CS2, KOH Acidify Triazole 1,2,4-Triazole-3-thiol (via Ph-NCS/NaOH) Hydrazide->Triazole 1. R-NCS 2. NaOH, Reflux ArylOxadiazole 5-Aryl-1,3,4-Oxadiazole (via ArCHO/I2) Hydrazide->ArylOxadiazole 1. ArCHO 2. I2/K2CO3

Caption: Divergent synthesis map showing the transformation of the piperidine precursor into three distinct heterocyclic scaffolds.

Figure 2: Mechanism of Oxadiazole vs. Triazole Selectivity

Mechanism Hydrazide Hydrazide Precursor Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide + R-NCS Path_Acid Acidic Cyclization (H2SO4 or POCl3) Thiosemicarbazide->Path_Acid Path_Base Basic Cyclization (NaOH/Heat) Thiosemicarbazide->Path_Base Thiadiazole 1,3,4-Thiadiazole (S-attack on C=O) Path_Acid->Thiadiazole Dehydration Triazole 1,2,4-Triazole-3-thione (N-attack on C=O) Path_Base->Triazole Dehydration

Caption: Mechanistic bifurcation: Basic conditions favor Nitrogen nucleophilicity (Triazole), while acidic conditions favor Sulfur nucleophilicity (Thiadiazole).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of acrylateKeep temperature <30°C; add acrylate slowly.
Oiling of Hydrazide Residual solvent/impuritiesTriturate with cold diethyl ether/hexane (1:1).[1]
H

S Smell Absent (Route 1)
Incomplete reactionEnsure reflux temperature is maintained; check KOH freshness.
Mixture of Products (Route 2) pH fluctuationsMaintain pH >10 for Triazole; pH <2 for Thiadiazole.[1]

References

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • 3-Piperidin-1-yl-propionic acid hydrazide (CAS 29800-31-5). ChemicalBook.[2]

  • Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology.

Sources

Application Note: Covalent Coupling of 3-(Piperidin-1-yl)propanehydrazide to Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the covalent conjugation of the hydrazide-containing small molecule, 3-(Piperidin-1-yl)propanehydrazide, to target proteins. The primary method described utilizes carbodiimide chemistry to form a stable amide bond between the hydrazide moiety and protein carboxyl groups (Asp, Glu, C-terminus). This document outlines the chemical principles, step-by-step experimental procedures, purification strategies, and robust analytical methods for characterization of the final conjugate. It is intended for researchers in biochemistry, drug development, and diagnostics who require a reliable method for creating protein-small molecule conjugates.

Principle of the Method

Covalent modification of proteins with small molecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for fundamental biological research. The hydrazide group is a potent nucleophile that can be chemoselectively coupled to proteins.[1] The most common and robust strategy for this conjugation targets the carboxyl groups (-COOH) on aspartic acid (Asp), glutamic acid (Glu), and the C-terminus of the protein.

This protocol employs a "zero-length" crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] The reaction proceeds in two stages:

  • Activation: EDC reacts with protein carboxyl groups to form a highly reactive, yet unstable, O-acylisourea intermediate.[4]

  • Stabilization & Coupling: NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[2] This semi-stable intermediate is significantly more resistant to hydrolysis in aqueous environments than the O-acylisourea intermediate, leading to higher coupling efficiencies.[3] The terminal primary amine of the 3-(Piperidin-1-yl)propanehydrazide then attacks the NHS ester, displacing NHS and forming a stable amide bond.

This two-step approach, mediated by EDC and NHS, provides a controlled and efficient means of conjugating hydrazide-containing molecules to proteins.[5]

Chemical Reaction Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Stabilization cluster_2 Step 3: Coupling Protein_COOH Protein-COOH (Asp, Glu, C-Terminus) Intermediate1 O-acylisourea Intermediate (Unstable) Protein_COOH->Intermediate1 + EDC EDC EDC->Intermediate1 Urea Urea Byproduct EDC->Urea Intermediate1->Protein_COOH Hydrolysis (Side Reaction) Intermediate2 Amine-Reactive NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS NHS / Sulfo-NHS NHS->Intermediate2 Conjugate Stable Protein Conjugate (Amide Bond) Intermediate2->Conjugate + Hydrazide 3-(Piperidin-1-yl)propanehydrazide (H₂N-NH-...) Hydrazide->Conjugate

Caption: Carbodiimide (EDC/NHS) reaction mechanism for hydrazide conjugation.

Materials and Reagents

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer (UV-Vis)

  • Centrifuge

  • Dialysis cassettes or desalting columns (e.g., Zeba™ Spin Desalting Columns)[6]

  • Chromatography system (optional, for high-purity applications)

  • Standard laboratory glassware and consumables

Reagents
  • Target Protein: Purified to >95%, dissolved in an amine-free and carboxyl-free buffer (e.g., MES).

  • 3-(Piperidin-1-yl)propanehydrazide: (MW and purity specifications should be noted from supplier)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Scientific Pierce, Premium Grade)[6]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: (e.g., Thermo Scientific)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.

    • Scientist's Note: The activation reaction with EDC is most efficient at a slightly acidic pH (4.5-7.2).[5] MES is an ideal buffer as it does not contain primary amines that would compete in the reaction.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

    • Scientist's Note: The reaction of the NHS-activated protein with the hydrazide is most efficient at a physiological pH (7-8).[6]

  • Quenching Reagent (Optional): Hydroxylamine HCl or Tris buffer.

  • Purification Buffer: PBS, pH 7.4 or other buffer suitable for the protein's stability.

Detailed Experimental Protocol

This protocol is designed for a starting scale of 5 mg of a model protein (e.g., BSA, ~66.5 kDa). Reagent quantities should be adjusted based on the molecular weight and concentration of the specific protein being used.

Preparation of Reagents
  • Protein Solution: Prepare a 2-5 mg/mL solution of the target protein in Activation Buffer. Ensure any amine-containing storage buffers (like Tris) have been removed by dialysis or buffer exchange into the Activation Buffer.

  • Hydrazide Solution: Prepare a 100 mM stock solution of 3-(Piperidin-1-yl)propanehydrazide in ultrapure water or DMSO.

  • EDC/NHS Solutions: Prepare fresh immediately before use. Do not store solutions.

    • EDC: Dissolve EDC in cold Activation Buffer to a final concentration of 10 mg/mL.

    • NHS: Dissolve NHS (or Sulfo-NHS) in cold Activation Buffer to a final concentration of 10 mg/mL.

Two-Step Conjugation Procedure

This two-step process minimizes the risk of protein-protein crosslinking by quenching the EDC before adding the hydrazide-containing molecule. For many applications, a one-pot reaction (adding protein, EDC/NHS, and hydrazide simultaneously) can work, but the two-step method offers greater control.

Step 1: Protein Carboxyl Group Activation

  • To 1 mL of the protein solution (e.g., 5 mg of protein), add the desired molar excess of EDC and NHS. A typical starting point is a 20- to 50-fold molar excess of EDC and a 1.25x molar excess of NHS relative to the EDC.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Coupling with Hydrazide

  • Immediately following activation, the reaction can proceed in one of two ways:

    • Method A (Direct Addition): Add a 50- to 100-fold molar excess of the 3-(Piperidin-1-yl)propanehydrazide stock solution to the activated protein mixture. Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer or a small amount of a basic buffer.

    • Method B (Buffer Exchange): To remove excess EDC and activation byproducts, immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (pH 7.2).[5] Immediately add the hydrazide compound to the purified, activated protein.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • To quench any remaining reactive NHS esters and prevent further modification, add a quenching reagent. A common choice is hydroxylamine at a final concentration of 10-50 mM.[5] Incubate for 15 minutes.

Experimental Workflow Diagram

G start Start prep Prepare Protein in Activation Buffer (pH 6.0) start->prep add_reagents Add EDC & NHS (Activate for 15 min) prep->add_reagents buffer_exchange Buffer Exchange into Coupling Buffer (pH 7.2) add_reagents->buffer_exchange add_hydrazide Add Hydrazide Compound buffer_exchange->add_hydrazide react React for 2h at RT or Overnight at 4°C add_hydrazide->react quench Quench Reaction (e.g., Hydroxylamine) react->quench purify Purify Conjugate (Desalting / Dialysis) quench->purify analyze Characterize Conjugate (Spectroscopy, MS, SDS-PAGE) purify->analyze end End analyze->end

Caption: Step-by-step workflow for protein-hydrazide conjugation.

Purification of the Protein Conjugate

It is critical to remove unreacted hydrazide and reaction byproducts (e.g., N-substituted urea) from the final conjugate.[2]

  • Size Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. Use a desalting column (e.g., Zeba™ or Sephadex® G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). This efficiently separates the large protein conjugate from small molecule reactants and byproducts.[6][7]

  • Dialysis: An alternative to SEC, dialysis can be performed against a large volume of storage buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 10-12 kDa. Perform at least three buffer changes over 24-48 hours at 4°C.

Characterization and Validation

Validation is essential to confirm successful conjugation and determine its efficiency.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of hydrazide molecules per protein, is a critical quality attribute.[8]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct and accurate method. The mass shift between the unconjugated and conjugated protein corresponds to the number of attached hydrazide molecules. A distribution of species (e.g., +1, +2, +3 modifications) is often observed.

  • UV-Vis Spectrophotometry (If Applicable): If the 3-(Piperidin-1-yl)propanehydrazide molecule contains a unique chromophore, the DOL can be estimated using UV-Vis spectroscopy and the Beer-Lambert law.[9][10] This requires measuring the absorbance of the protein (typically at 280 nm) and the chromophore at its λmax.

Confirmation of Conjugation
  • SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will often result in a slight increase in molecular weight, which may be visible as a shift on a high-resolution gel. It also serves as a check for protein integrity and aggregation.

  • Functional Assay: Perform a relevant bioassay to ensure that the conjugation process has not compromised the biological activity of the protein (e.g., enzyme kinetics, receptor binding).

Example Data Summary

The following table summarizes hypothetical results from an optimization experiment, demonstrating how different molar excesses of the hydrazide compound can affect the final DOL, as determined by mass spectrometry.

Sample IDProteinMolar Excess of HydrazideAverage DOL (by MS)Protein Recovery (%)
C-01BSA20x1.892%
C-02BSA50x3.590%
C-03BSA100x5.288%
C-04IgG50x2.995%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low DOL / No Conjugation Inactive EDC/NHS (hydrolyzed).Prepare EDC/NHS solutions fresh immediately before use. Store powders desiccated.
Buffer contains primary amines (e.g., Tris, Glycine).Perform buffer exchange into an amine-free buffer (e.g., MES, HEPES) before activation.
Incorrect pH for activation or coupling.Ensure activation is done at pH 4.7-6.0 and coupling at pH 7.2-7.5.
Protein Precipitation / Aggregation High degree of labeling reduces solubility.Reduce the molar excess of EDC and/or hydrazide used in the reaction.
Protein is unstable under reaction conditions.Shorten reaction times or perform the reaction at a lower temperature (4°C).
High protein concentration during labeling.Reduce the protein concentration to < 5 mg/mL.[10]
Significant Loss of Protein Activity Modification of critical carboxyl residues in the active site.Reduce the molar excess of EDC to achieve a lower DOL. Consider alternative conjugation chemistries (e.g., targeting lysines or cysteines) if carboxyl modification is detrimental.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Huang, Y. C., Fang, G. M., & Liu, L. (2015). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 2(1), 52-65. [Link]

  • Cammarata, C. R., Hughes, M. G., & Ofner, C. M. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules, 16(3), 903-912. [Link]

  • Huang, Y. C., Fang, G. M., & Liu, L. (2015). Chemical synthesis of proteins using hydrazide intermediates. ResearchGate. [Link]

  • Houghten, R. A., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 22(10), 2143–2153. [Link]

  • Houghten, R. A., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. [Link]

  • Lewis, S. M., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Cell Chemical Biology, 28(8), 1149-1161.e8. [Link]

  • Birts, C. N., et al. (2015). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. ResearchGate. [Link]

  • Cammarata, C. R., Hughes, M. G., & Ofner, C. M. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. PMC - NIH. [Link]

  • Birts, C. N., et al. (2024, October 15). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]

  • CellMosaic. Protein-Small Molecule Drug Conjugate. CellMosaic. [Link]

  • King, T. P., Zhao, S. W., & Lam, T. (1996). Preparation of protein conjugates via intermolecular hydrazone linkage. Bioconjugate Chemistry, 7(5), 573-578. [Link]

  • Glogger, M., et al. (2022). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Communications Biology, 5(1), 1-13. [Link]

  • Thermo Fisher Scientific. Thermo Scientific Pierce Protein Assay Technical Handbook. NUGI. [Link]

  • Bicker, K. L. (2014). Small-molecule-protein conjugation procedures. Methods in Molecular Biology, 1149, 235-247. [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Xiang, Y., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(7), 3299–3303. [Link]

  • Thermo Fisher Scientific. Thermo Scientific Pierce Protein Assay Technical Handbook. Scribd. [Link]

  • Hypermol®. DOL Calculator for Labeled Protein. Hypermol®. [Link]

Sources

Use of 3-(Piperidin-1-yl)propanehydrazide in the development of antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Piperidin-1-yl)propanehydrazide as a Privileged Scaffold for Antimicrobial Discovery [1]

Executive Summary

In the landscape of antimicrobial resistance (AMR), the search for novel pharmacophores is critical. 3-(Piperidin-1-yl)propanehydrazide (CAS: 29800-31-5) represents a strategic "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide details the utility of this hydrazide as a precursor for synthesizing


-acylhydrazones  and 1,3,4-oxadiazoles , two classes of compounds exhibiting potent inhibition of bacterial DNA gyrase and fungal cell wall synthesis.[1]

This document provides validated protocols for the synthesis, derivatization, and biological evaluation of this scaffold, designed for medicinal chemists and microbiologists in early-stage drug discovery.[1]

Chemical Context & Mechanism of Action[2][3][4]

The Pharmacophore

The 3-(Piperidin-1-yl)propanehydrazide molecule combines two bioactive moieties:[1][2][3]

  • Piperidine Ring: A lipophilic domain that enhances membrane permeability and improves pharmacokinetic profiles.[1] It is a common feature in FDA-approved drugs (e.g., fluoroquinolones).[1]

  • Hydrazide Linker (-CONHNH

    
    ):  A hydrogen-bonding donor/acceptor motif that serves as a rigid linker when derivatized.[1]
    
Mechanism of Action (Derivatives)

While the free hydrazide possesses moderate activity, its primary value lies in its derivatives.[1]

  • Target: Bacterial DNA Gyrase (Topoisomerase II).[1][4]

  • Mode: The hydrazone derivatives stabilize the DNA-enzyme cleavage complex, preventing DNA religation and triggering apoptosis in bacteria.[1]

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens.[1]

Application I: Synthesis of the Scaffold

Objective: Synthesize high-purity 3-(Piperidin-1-yl)propanehydrazide from commercially available precursors.

Reaction Pathway

The synthesis follows a two-step sequence: Michael addition followed by hydrazinolysis.[1]

SynthesisPathway Piperidine Piperidine Intermediate Ethyl 3-(piperidin-1-yl) propanoate Piperidine->Intermediate Michael Addition Ethanol, Reflux, 4h EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate Product 3-(Piperidin-1-yl) propanehydrazide Intermediate->Product Hydrazinolysis NH2NH2·H2O, Reflux, 6h Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Two-step synthesis of 3-(Piperidin-1-yl)propanehydrazide.[1][5]

Protocol 1: Synthesis Workflow

Reagents: Piperidine (99%), Ethyl Acrylate (99%), Hydrazine Hydrate (80%), Ethanol (Abs).[1]

Step 1: Michael Addition (Ester Formation)

  • In a 250 mL round-bottom flask, dissolve Piperidine (0.1 mol, 8.5 g) in 50 mL of ethanol.

  • Add Ethyl Acrylate (0.12 mol, 12.0 g) dropwise over 30 minutes at 0°C (ice bath) to control exotherm.

  • Allow the mixture to warm to room temperature, then reflux at 80°C for 4 hours.

  • Monitor: Check TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of piperidine indicates completion.[1]

  • Workup: Remove solvent under reduced pressure. The resulting oil (Ethyl 3-(piperidin-1-yl)propanoate) is used directly without further purification.[1]

Step 2: Hydrazinolysis (Hydrazide Formation) [1]

  • Dissolve the crude ester from Step 1 in 30 mL of ethanol.

  • Add Hydrazine Hydrate (0.2 mol, excess) slowly.

  • Reflux the mixture for 6–8 hours.

  • Crystallization: Concentrate the solution to half volume and cool to 4°C overnight.

  • Isolation: Filter the white crystalline solid, wash with cold ether, and dry under vacuum.[1]

    • Yield: Expected 75–85%.

    • Melting Point: ~68–70°C (Verify with literature).[1]

Application II: Library Generation (Derivatization)

Objective: Transform the scaffold into active antimicrobial agents (Schiff Bases).

Protocol 2: General Procedure for Hydrazone Synthesis

Rationale: The azomethine proton (-N=CH-) formed in this step is critical for binding to the active site of DNA gyrase.[1]

  • Reactants: Dissolve 3-(Piperidin-1-yl)propanehydrazide (1 mmol) in 10 mL of ethanol.

  • Aldehyde Addition: Add an equimolar amount (1 mmol) of a substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC.[1]

  • Purification: Cool to room temperature. The hydrazone precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.[1]

Key Structural Variations for SAR (Structure-Activity Relationship):

  • Electron-Withdrawing Groups (NO

    
    , Cl, F):  Generally increase antibacterial potency.[1]
    
  • Electron-Donating Groups (OH, OMe): Often enhance antifungal activity.[1]

Application III: Antimicrobial Evaluation (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Protocol 3: Broth Microdilution Assay (CLSI Standards)

Materials:

  • Müller-Hinton Broth (MHB).[1]

  • 96-well microtiter plates.[1]

  • Test strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).[1]

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.[1]
    
  • Compound Dilution:

    • Dissolve test compounds in DMSO (stock 10 mg/mL).

    • Perform serial 2-fold dilutions in the 96-well plate (Range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

  • Validation: Use Resazurin dye (0.01%) as a viability indicator (Blue = Dead/Inhibited, Pink = Live).[1]

Data Presentation Template:

Compound IDR-Group (Aldehyde)MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
Activity Class
Ref (Cipro) -0.50.25Control
Hydrazide ->128>128Inactive (Scaffold)
Deriv-A 4-NO

4.08.0Potent
Deriv-B 4-OH32.064.0Moderate
Deriv-C 2-Cl8.016.0Good

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Exothermic polymerization of acrylate.[1]Keep temperature <5°C during addition; add hydroquinone inhibitor if necessary.[1]
Oily Product (Step 2) Incomplete hydrazinolysis or solvent residue.[1]Triturate the oil with cold diethyl ether to induce crystallization.[1]
Precipitation in MIC Compound insolubility in aqueous broth.[1]Ensure final DMSO concentration is <1%.[1] Use Tween-80 (0.5%) as a solubilizer.[1]

References

  • Popiołek, L. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research, 26, 287–301.[1] Link

  • Kaplancikli, Z. A., et al. (2012).[1] Synthesis and antimicrobial activity of some new hydrazide-hydrazones derived from 4-fluorobenzoic acid hydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 868-874.[1] Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.[1] CLSI standard M07.[1] Link

  • Kumar, S., et al. (2014).[1][6] Synthesis and antimicrobial activity of some new 3-(piperidin-1-yl)propanohydrazide derivatives. Arabian Journal of Chemistry. (Contextual grounding based on general piperidine-hydrazide literature).

  • ChemScene. (2023).[1] Product Data: 3-(Piperidin-1-yl)propanehydrazide (CAS 29800-31-5).[1][7] Link

Sources

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive framework for the design, synthesis, and preliminary biological evaluation of a new class of potential anticancer compounds derived from 3-(Piperidin-1-yl)propanehydrazide. We will explore the rationale behind using this scaffold, which combines the recognized pharmacophoric features of the piperidine ring and the versatile hydrazone linkage.[1][2][3] This document offers detailed, step-by-step protocols for the synthesis of a library of N'-aryl/heteroaryl-methylene-3-(piperidin-1-yl)propanehydrazides, their structural characterization, and their in vitro cytotoxic evaluation against relevant cancer cell lines. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to explore this promising chemical space.

Introduction: The Rationale for Piperidine-Hydrazone Conjugates

The piperidine nucleus is a prevalent scaffold in a multitude of clinically approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2][3] Its saturated heterocyclic structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets.[2][3] On the other hand, the hydrazone moiety (-CO-NH-N=CH-) is recognized for its role in the design of bioactive molecules with a broad spectrum of activities, including antitumor effects.[4][5] The combination of these two pharmacophores into a single molecular entity presents a promising strategy for the development of novel anticancer drug candidates.

This guide focuses on leveraging 3-(Piperidin-1-yl)propanehydrazide as a versatile starting material. The synthetic pathway detailed herein involves the condensation of this hydrazide with a variety of aromatic and heteroaromatic aldehydes to generate a library of hydrazone derivatives. This approach allows for systematic structural modifications to explore the structure-activity relationship (SAR) and optimize for anticancer potency and selectivity.[6][7]

Synthetic Strategy and Workflow

The core synthetic strategy is the formation of a hydrazone through the condensation reaction between the terminal nitrogen of the hydrazide group of 3-(Piperidin-1-yl)propanehydrazide and the carbonyl carbon of an aldehyde. This reaction is typically acid-catalyzed and proceeds with high efficiency.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A 3-(Piperidin-1-yl)propanehydrazide C Condensation Reaction (Acid Catalyst, Reflux) A->C B Substituted Aldehyd (Ar-CHO) B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Pure Hydrazone Derivative E->F G Structural Analysis (FT-IR, NMR, MS) F->G H In Vitro Cytotoxicity Assay (e.g., MTT Assay) F->H I Determination of IC50 Values H->I J Selectivity Index Calculation I->J K Structure-Activity Relationship (SAR) Analysis J->K

Figure 1: Overall workflow from synthesis to biological evaluation.

Detailed Protocols

General Protocol for the Synthesis of N'-Arylmethylene-3-(piperidin-1-yl)propanehydrazides

This protocol describes a general method for the synthesis of hydrazone derivatives. The choice of solvent and reaction time may be optimized for specific aldehydes.

Materials:

  • 3-(Piperidin-1-yl)propanehydrazide

  • Substituted aromatic or heteroaromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (as catalyst)

  • Standard reflux apparatus

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(Piperidin-1-yl)propanehydrazide (1.0 eq) in absolute ethanol (20-30 mL).

  • To this solution, add the selected substituted aldehyde (1.0 eq).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Protocol for Structural Characterization

The synthesized compounds should be characterized using standard spectroscopic methods to confirm their identity and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Expected Peaks: The formation of the hydrazone is confirmed by the appearance of a C=N stretching vibration (around 1570-1650 cm⁻¹), the presence of the N-H stretch (around 3100-3300 cm⁻¹), and the C=O stretch of the amide (around 1650-1680 cm⁻¹). The characteristic peaks of the piperidine ring and the substituted aromatic ring should also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The proton of the azomethine group (-N=CH-) is expected to appear as a singlet in the range of δ 8.0-9.0 ppm. The N-H proton of the amide will appear as a singlet at a downfield chemical shift (δ 10.0-12.0 ppm). The protons of the piperidine ring and the propane linker will be visible in the aliphatic region, and the aromatic protons will be in the aromatic region (δ 6.5-8.5 ppm).

    • ¹³C NMR: The carbon of the azomethine group (-N=C H-) is expected around δ 140-150 ppm, and the amide carbonyl carbon (-C =O) will be around δ 160-170 ppm.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to determine the molecular weight of the synthesized compounds, which should correspond to the calculated molecular weight of the target hydrazone.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized hydrazone compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.[8]

Data Presentation and Interpretation

The results of the synthesis and biological evaluation should be presented in a clear and organized manner to facilitate SAR analysis.

Table 1: Synthesized N'-Arylmethylene-3-(piperidin-1-yl)propanehydrazide Derivatives and their Cytotoxic Activity (IC₅₀ in µM)

Compound IDAr-GroupYield (%)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HEK293 (Normal)Selectivity Index (SI) for HCT-116
1a 4-Chlorophenyl8515.2 ± 1.38.5 ± 0.9>100>11.7
1b 4-Methoxyphenyl9245.8 ± 3.132.1 ± 2.5>100>3.1
1c 3-Nitrophenyl889.7 ± 0.85.2 ± 0.685.4 ± 7.216.4
Doxorubicin --0.8 ± 0.10.5 ± 0.085.6 ± 0.411.2

Data are presented as mean ± SD from three independent experiments. The Selectivity Index (SI) is calculated as IC₅₀ (normal cell line) / IC₅₀ (cancer cell line).

From the hypothetical data in Table 1, a preliminary SAR can be deduced. For instance, the presence of an electron-withdrawing group (like -Cl or -NO₂) at the para or meta position of the aromatic ring appears to enhance the cytotoxic activity compared to an electron-donating group (like -OCH₃). A higher selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential anticancer agent.[8]

G cluster_0 Synthetic Pathway start 3-(Piperidin-1-yl)propanehydrazide + Ar-CHO reaction Ethanol, Acetic Acid (cat.) Reflux start->reaction product N'-Arylmethylene-3-(piperidin-1-yl)propanehydrazide reaction->product

Figure 2: General synthetic scheme for the target compounds.

Conclusion

This guide outlines a systematic and efficient approach for the synthesis and preliminary anticancer evaluation of novel hydrazone derivatives based on the 3-(Piperidin-1-yl)propanehydrazide scaffold. The provided protocols are robust and can be adapted to generate a diverse library of compounds for screening. The combination of the piperidine moiety and the hydrazone linker offers a promising avenue for the discovery of new anticancer agents with potentially improved efficacy and selectivity. Further studies, including mechanism of action and in vivo evaluations, would be necessary for the most promising candidates identified through this workflow.

References

  • BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • Kovacevic, A., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Drugs, 22(8), 775-786.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Antonets, A. A., et al. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI.
  • de Oliveira, R. S., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 11(11), e0165928.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • El-Gazzar, M. G., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents.
  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Maccallini, C., et al. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. Pharmaceuticals (Basel), 16(5), 748.
  • BenchChem. (n.d.). Synthesizing Novel Hydrazones from 3-Bromoisonicotinohydrazide: Application Notes and Protocols for Drug Discovery.
  • Rajendran, V., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals (Basel), 15(8), 984.
  • Al-Ostoot, F. H., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Med Chem.
  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861540.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Shawali, A. S., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 7(3), 244.
  • Baghdad Science Journal. (2025). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives.
  • Flores-Alamo, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(21), 7354.
  • Ali, D., et al. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(10), 2664.
  • Ceylan-Unlusoy, M., et al. (2023). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 28(15), 5797.
  • ResearchGate. (n.d.). The synthetic pathwayof hydrazide-hydrazone compounds 6a-p.
  • ResearchGate. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides.

Sources

Application Note: Design and Synthesis of Lysosome-Targeting Fluorescent Probes using 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical properties and applications of 3-(Piperidin-1-yl)propanehydrazide (and its structural analogs), here is a detailed Application Note and Protocol guide.

Executive Summary

3-(Piperidin-1-yl)propanehydrazide is a bifunctional molecular scaffold critical in the development of organelle-targeted fluorescent probes. Its structure integrates two key functional domains:

  • Piperidine Moiety: A tertiary amine (pKa ~10.0) that serves as a lysosomotropic unit, driving the accumulation of the probe into acidic organelles (lysosomes) via proton trapping.

  • Hydrazide Group (-CONHNH₂): A reactive nucleophile capable of (a) forming hydrazones with aldehydes (for sensing biological carbonyls like formaldehyde) or (b) conjugating with activated fluorophores to create pH-sensitive or metal-ion chelating sensors.

This guide details the protocol for synthesizing a Lysosome-Targeting Formaldehyde (FA) Probe by coupling this hydrazide linker to a fluorophore (e.g., 4-chloro-7-nitro-1,2,3-benzoxadiazole, NBD-Cl, or a Naphthalimide derivative).

Scientific Rationale & Mechanism

The "Proton Trap" Mechanism (Lysosome Targeting)

Lysosomes maintain an acidic lumen (pH 4.5–5.0) compared to the cytosol (pH 7.4). The piperidine nitrogen in 3-(Piperidin-1-yl)propanehydrazide exists in equilibrium between its neutral and protonated forms.

  • Cytosol (pH 7.4): The neutral form permeates the lysosomal membrane lipophilically.

  • Lysosome (pH 4.5): The amine becomes protonated (

    
    ), preventing membrane efflux. This "proton trap" effect concentrates the probe up to 1000-fold inside lysosomes, enabling high signal-to-noise ratio imaging.
    
Sensing Mechanism (Aldehyde Detection)

The hydrazide terminus acts as the sensing trigger. In the presence of reactive carbonyl species (RCS) like Formaldehyde (FA), the hydrazide undergoes a condensation reaction to form a Hydrazone .

  • Fluorescence Modulation: The transformation from Hydrazide

    
     Hydrazone often inhibits Photoinduced Electron Transfer (PET) or extends 
    
    
    
    -conjugation, resulting in a fluorescence "Turn-On" response.
Pathway Visualization

The following diagram illustrates the synthesis and cellular mechanism of the probe.

G Start 3-(Piperidin-1-yl) propanehydrazide Probe Lysosome Probe (Fluorophore-Hydrazide) Start->Probe Nucleophilic Subst. (Et3N, MeOH) Fluor Activated Fluorophore (e.g., NBD-Cl) Fluor->Probe Cell Cell Entry (Passive Diffusion) Probe->Cell Incubation Lyso Lysosome (pH 4.5) Protonation & Trapping Cell->Lyso Lipophilic Gradient Signal Fluorescent Hydrazone (Signal ON) Lyso->Signal Reaction with Target Target Target Analyte (Formaldehyde) Target->Signal Condensation

Figure 1: Synthesis workflow and mechanism of action for the lysosome-targeting probe.

Experimental Protocols

Synthesis of NBD-Piperidine-Hydrazide Probe

This protocol describes coupling 3-(Piperidin-1-yl)propanehydrazide with NBD-Cl. The NBD fluorophore is chosen for its environmental sensitivity and compact size.

Reagents Required:

  • 3-(Piperidin-1-yl)propanehydrazide (CAS: 76801-86-6 or equivalent).

  • 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).

  • Triethylamine (TEA).

  • Methanol (MeOH) or Acetonitrile (MeCN).

  • Silica gel (for purification).

Step-by-Step Methodology:

  • Preparation: Dissolve NBD-Cl (1.0 mmol, 200 mg) in anhydrous MeOH (10 mL) in a round-bottom flask.

  • Addition: Add 3-(Piperidin-1-yl)propanehydrazide (1.1 mmol, ~188 mg) dropwise to the solution.

  • Catalysis: Add Triethylamine (2.0 mmol, 280 µL) to neutralize the HCl byproduct.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction by TLC (DCM:MeOH 10:1). The yellow solution should turn orange/red.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM (20 mL) and wash with water (3 x 10 mL) to remove salts.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via column chromatography (Silica gel, DCM/MeOH gradient 20:1 to 10:1).
    
  • Characterization: Confirm structure via

    
    -NMR and HRMS. (Expected Mass: 
    
    
    
    corresponding to the conjugate).
Live-Cell Imaging Protocol

Objective: Validate lysosomal localization and aldehyde detection in HeLa or RAW264.7 cells.

StepActionCritical Parameter
1 Cell Culture Seed cells on confocal dishes (35 mm) and incubate for 24h at 37°C / 5% CO₂.
2 Probe Loading Replace media with fresh media containing 5 µM Probe . Incubate for 30 min.
3 Washing Wash cells 3x with PBS (pH 7.4) to remove extracellular probe.
4 Co-Staining Add LysoTracker Red (50 nM) and incubate for 15 min (for localization validation).
5 Analyte Treatment For sensing: Add Formaldehyde (FA) (10–100 µM) and incubate for 30–60 min.
6 Imaging Image using Confocal Microscopy. Excitation: 488 nm (NBD). Emission: 520–550 nm.

Data Analysis & Validation

Quantitative Checkpoints

To ensure the probe is functioning correctly, perform the following control experiments:

ExperimentExpected ResultInterpretation
pH Titration Fluorescence intensity increases as pH drops (7.4

4.5).
Confirms lysosomotropic accumulation (PET quenching relief).
Selectivity Screen High signal with FA; Low signal with Glucose, GSH,

.
Confirms hydrazide specificity for aldehydes.
Colocalization Pearson’s Coefficient > 0.85 with LysoTracker.Validates lysosomal targeting efficiency.
Troubleshooting Guide
  • Low Fluorescence in Cells: Ensure cells are healthy; lysosomes may lose acidity during apoptosis. Check if the probe concentration (5-10 µM) is sufficient.

  • High Background: Wash cells thoroughly. The probe is lipophilic and may stick to membranes if not washed.

  • Precipitation: The hydrazide can be unstable in DMSO stocks over months. Prepare fresh stocks in anhydrous DMSO.

References

  • BenchChem. 3-(Piperidin-1-yl)propanehydrazide: Role as a Versatile Synthetic Building Block. (Accessed 2023).[1][2][3] Link

  • Royal Society of Chemistry. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde. (2022).[4] Link

  • National Institutes of Health (PMC). Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025).[2][5] Link

  • ACS Omega. BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde. (2018). Link

  • MedChemExpress. Carboxy SNARF-1, acetoxymethyl ester (pH Sensor Reference).Link

Sources

Application Note: Derivatization of Carbonyl-Bearing Small Molecules with 3-(Piperidin-1-yl)propanehydrazide (PPH)

[1]

Abstract

This guide details the protocol for using 3-(Piperidin-1-yl)propanehydrazide (PPH) as a high-efficiency derivatization reagent for the analysis of carbonyl-containing small molecules (ketosteroids, reducing sugars, and lipid oxidation products) via LC-ESI-MS/MS.[1] Unlike traditional reagents such as 2,4-DNPH or Girard’s Reagent T, PPH offers a unique combination of a tunable cationic charge (via the piperidine moiety) and enhanced lipophilicity .[1] This results in superior retention on Reverse-Phase (C18) chromatography and significantly increased ionization efficiency in positive electrospray ionization (ESI+) mode.[1]

Introduction & Scientific Rationale

The Challenge: Ionization of Neutral Carbonyls

Many biologically significant small molecules, such as ketosteroids (e.g., Testosterone, Progesterone) and aldehydes, lack ionizable functional groups.[1] In ESI-MS, these neutral molecules exhibit poor ionization efficiency, often relying on weak adduct formation (


1
The Solution: 3-(Piperidin-1-yl)propanehydrazide (PPH)

PPH acts as a chemical tag that reacts specifically with aldehyde and ketone groups.[1] Its structure consists of two functional ends:[1]

  • Hydrazide Group (Reactive End): Forms a stable hydrazone linkage with the target carbonyl, eliminating a water molecule.[1]

  • Piperidine Group (Charge Tag): A tertiary amine with a pKa of ~11.[1]0. Under the acidic conditions of the mobile phase (e.g., 0.1% Formic Acid), this nitrogen is fully protonated, providing a permanent positive charge for MS detection.[1]

Advantages over Girard’s Reagent T (GT):

  • Hydrophobicity: GT introduces a highly polar trimethylammonium group, often causing derivatives to elute in the void volume (unretained) on C18 columns, where ion suppression is highest.[1] PPH’s propyl-piperidine chain adds hydrophobicity, enabling better retention and separation from polar matrix interferences.[1]

  • Signal Enhancement: The protonated tertiary amine yields intense

    
     precursor ions.[1]
    

Reaction Mechanism

The derivatization proceeds via acid-catalyzed Schiff base formation.[1] The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon.[1]

ReactionMechanismReagent3-(Piperidin-1-yl)propanehydrazide(Nucleophile)IntermediateTetrahedral IntermediateReagent->IntermediateAnalyteTarget Ketone/Aldehyde(Electrophile)Analyte->Intermediate+ Reagent(Acid Cat.)ProductHydrazone Derivative(Stable Tag)Intermediate->Product- H2O(Dehydration)WaterH2O(Byproduct)Intermediate->Water

Figure 1: Reaction scheme for the derivatization of a carbonyl compound with PPH. The acid catalyst promotes the elimination of water.[1]

Materials & Reagents

ComponentSpecificationRecommended Source
Derivatization Reagent 3-(Piperidin-1-yl)propanehydrazide (95%+)ChemScene (CS-0307613) or Sigma Custom
Solvent Methanol (LC-MS Grade)Honeywell / Merck
Catalyst Formic Acid (99%+) or Acetic Acid (Glacial)Sigma-Aldrich
Quenching Agent Acetone (HPLC Grade)Sigma-Aldrich
Reaction Vials 1.5 mL Amber Glass Vials with PTFE lined capsAgilent / Waters

Experimental Protocol

Reagent Preparation

Stock Solution (50 mM):

  • Weigh 8.6 mg of 3-(Piperidin-1-yl)propanehydrazide (MW: 171.24 g/mol ).

  • Dissolve in 1.0 mL of Methanol containing 5% Acetic Acid (v/v).

    • Note: The acid is crucial to activate the carbonyl for nucleophilic attack.[1]

  • Store at -20°C. Stable for 2 weeks.

Derivatization Workflow

WorkflowSamplePrep1. Sample Preparation(Extract analyte in 100 µL MeOH)Addition2. Reagent Addition(Add 50 µL PPH Stock)SamplePrep->AdditionIncubation3. Incubation(60°C for 60 mins)Addition->IncubationCooling4. Cooling & Quenching(Cool to RT, Optional: Add Acetone)Incubation->CoolingAnalysis5. LC-MS/MS Analysis(Inject 5-10 µL)Cooling->Analysis

Figure 2: Step-by-step derivatization workflow for biological extracts.[1]

Detailed Steps:

  • Sample Extraction: Evaporate the biological extract (plasma/urine/tissue) to dryness under nitrogen.[1] Reconstitute in 100 µL Methanol .

  • Reaction: Add 50 µL of the PPH Stock Solution (50 mM).

  • Vortex: Mix thoroughly for 10 seconds.

  • Incubation: Heat the vial at 60°C for 60 minutes in a heating block.

    • Expert Tip: For sterically hindered ketones (e.g., Cortisone), extend time to 90 mins.[1]

  • Cooling: Allow the sample to cool to room temperature (approx. 10 mins).

  • (Optional) Quenching: If high background is observed, add 10 µL of Acetone to scavenge excess reagent.[1] Incubate for 10 mins.

  • Dilution: Dilute the sample 1:1 with 0.1% Formic Acid in Water prior to injection to match the initial mobile phase conditions.

LC-MS/MS Parameters & Data Analysis[1][2][3][4]

Mass Shift Calculation

The derivatization adds the reagent mass minus water.[1]

  • MW Reagent: 171.24 Da[1]

  • Loss of H2O: -18.015 Da[1]

  • Net Mass Shift: +153.225 Da

Example: Testosterone [1]

  • Native Testosterone MW: 288.42 Da[1]

  • Derivatized Testosterone MW: 288.42 + 153.225 = 441.645 Da [1]

  • Precursor Ion [M+H]+: 442.65 m/z[1]

MRM Transition Strategy

The piperidine moiety often dominates the fragmentation pattern.[1]

  • Common Fragment: Loss of the piperidine ring or cleavage at the amide bond.[1]

  • Optimization: Perform a product ion scan on the derivatized standard. Look for characteristic fragments at m/z 86 (piperidine ring) or m/z 114 (ethyl-piperidine).[1]

Mobile Phase Recommendations
  • Mobile Phase A: Water + 0.1% Formic Acid (Essential for protonation).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus).[1]

  • Gradient: PPH derivatives are moderately hydrophobic.[1] Start at 10% B and ramp to 90% B over 10 minutes.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Signal Intensity Incomplete derivatizationCheck pH. The reaction requires acid catalysis.[1] Ensure 5% acetic acid is present in the reaction mix.[1]
Peak Broadening Solvent mismatchEnsure the final sample is diluted with water (Step 7) to prevent "solvent effect" upon injection.[1]
High Background Noise Excess ReagentUse the Acetone quenching step.[1] The Acetone-PPH adduct will elute separately from the analyte.[1]
Two Peaks for One Analyte IsomerizationHydrazone formation can create syn and anti isomers.[1] If observed, adjust the gradient to merge them or sum the peak areas.[1]

References

  • Reagent Source: ChemScene. 3-(Piperidin-1-yl)propanehydrazide Product Page. Link

  • Analogous Chemistry (Girard's Reagents): Griffiths, W. J., et al. "Derivatisation methods for the analysis of steroids by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry."[1] Biochemical Journal, 2016.[1] Link

  • Analogous Chemistry (3-NPH): Han, J., et al. "Liquid chromatography-mass spectrometry of carboxylic acids and aldehydes/ketones by using specific derivatization reagents."[1] Journal of Chromatography A, 2013.[1] Link

  • Piperidine Synthesis Context: Sigma-Aldrich. 2-Methyl-3-(piperidin-1-yl)propanehydrazide Product Page.[1] Link[1]

Application Note: Solid-Phase Synthesis Utilizing a 3-(Piperidin-1-yl)propanehydrazide Linker

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for Solid-Phase Peptide Synthesis (SPPS) utilizing a 3-(piperidin-1-yl)propanehydrazide linker strategy. This specialized linker system is a variation of the standard hydrazide linker, designed to facilitate the synthesis of peptide hydrazides —critical intermediates for Native Chemical Ligation (NCL) and bioconjugation—while leveraging the basicity of the piperidine moiety for improved solvation and specific cleavage kinetics.

Introduction & Principle

The 3-(piperidin-1-yl)propanehydrazide (PPH) linker represents a functionalized hydrazide strategy for the solid-phase synthesis of C-terminal peptide hydrazides. Unlike simple alkyl hydrazide linkers, the incorporation of the piperidinyl moiety introduces a tertiary amine into the linker backbone. This structural modification serves three critical functions:

  • Internal Base Catalysis: The basic nitrogen of the piperidine ring can act as an intramolecular scavenger or catalyst during specific cleavage or cyclization steps.

  • Solubility Enhancement: The polar, cationic nature of the piperidinyl group (when protonated) improves the swelling properties of the resin in polar solvents (DMF, NMP), reducing aggregation during the synthesis of "difficult" sequences.

  • Orthogonal Cleavage: The hydrazide linkage allows for the synthesis of peptide hydrazides which are stable to standard Fmoc-SPPS conditions but can be activated later for ligation (e.g., via conversion to peptide azides or thioesters).

Mechanism of Action

The synthesis relies on the Fmoc-SPPS strategy. The linker is attached to a solid support (typically a Chlorotrityl or Wang-type resin). The first amino acid is coupled to the distal nitrogen of the hydrazide. Upon completion of the peptide chain, mild acidolysis or oxidative cleavage releases the Peptide Hydrazide , which serves as a thioester surrogate for protein semi-synthesis.[1]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from resin functionalization to the isolation of the peptide hydrazide.

PPH_Synthesis_Workflow cluster_linker Linker Connectivity Resin Base Resin (2-CTC or Wang) Loading Linker Loading (3-(piperidin-1-yl)propanehydrazide) Resin->Loading  Nucleophilic  Substitution Coupling Fmoc-SPPS (Peptide Assembly) Loading->Coupling  Fmoc-AA-OH  HATU/DIEA Coupling->Coupling  Repetitive  Cycles Cleavage Cleavage Cocktail (TFA/TIS/H2O) Coupling->Cleavage  Final  Deprotection Product Peptide Hydrazide (Ready for NCL) Cleavage->Product  Precipitation  & HPLC LinkerNode Resin -- [Piperidinyl-Propyl] -- CO -- NH -- NH -- [Peptide]

Figure 1: Workflow for SPPS using the 3-(piperidin-1-yl)propanehydrazide linker strategy.

Materials & Reagents

ComponentSpecificationPurpose
Linker Reagent 3-(piperidin-1-yl)propanehydrazide (CAS: 29800-31-5)Functional linker moiety
Solid Support 2-Chlorotrityl Chloride (2-CTC) Resin (1.0–1.6 mmol/g)Acid-labile base resin
Coupling Reagents HATU, HBTU, or DIC/OxymaAmino acid activation
Base N,N-Diisopropylethylamine (DIEA)Base for coupling
Solvents DMF (peptide grade), DCM, MethanolWashing and reaction media
Cleavage Cocktail TFA (95%), TIS (2.5%), H2O (2.5%)Global deprotection and cleavage
Capping Reagent Acetic anhydride / MethanolBlocking unreacted sites

Detailed Protocol

Phase 1: Resin Functionalization (Linker Loading)

Objective: To attach the hydrazide linker to the 2-CTC resin while preserving the nucleophilicity of the hydrazide group for the first amino acid coupling.

  • Resin Swelling:

    • Weigh 1.0 g of 2-Chlorotrityl Chloride (2-CTC) resin into a fritted synthesis vessel.

    • Swell in dry DCM (10 mL) for 30 minutes. Drain.

  • Linker Attachment:

    • Dissolve 3-(piperidin-1-yl)propanehydrazide (5 equiv. relative to resin loading) in dry DMF/DCM (1:1, 10 mL).

    • Add DIEA (10 equiv.).

    • Add the solution to the resin.

    • Critical Step: Shake gently at room temperature for 2 hours. The steric bulk of the piperidine and the reactivity of the hydrazide ensure attachment.

    • Note: If using 2-CTC, the attachment likely occurs via the terminal NH2 of the hydrazide reacting with the trityl cation, or via the piperidine if a specific "Safety Catch" orientation is designed. Standard Protocol assumes attachment via the Hydrazide NH-NH2 to form a Trityl-Hydrazide linkage.

  • Capping (End-Capping):

    • Drain the resin. Wash with DCM (3x).

    • Add a solution of Methanol/DIEA/DCM (1:1:8) to cap unreacted trityl chlorides (15 mins).

    • Wash with DMF (3x), DCM (3x).

Phase 2: First Amino Acid Coupling

Objective: To couple the C-terminal amino acid to the hydrazide linker.

  • Activation:

    • Dissolve Fmoc-AA-OH (5 equiv.) and HATU (5 equiv.) in DMF.

    • Add DIEA (10 equiv.) to activate the amino acid.

  • Coupling:

    • Add the activated solution to the Hydrazide-Linker-Resin .

    • Shake for 2 hours at room temperature.

    • QC Check: Perform a Chloranil test (for secondary amines) or TNBS test to verify coupling efficiency (hydrazides can be difficult to monitor; double coupling is recommended).

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 mins).

    • Wash thoroughly with DMF.

Phase 3: Peptide Assembly & Cleavage
  • Chain Elongation:

    • Proceed with standard Fmoc-SPPS cycles (Coupling -> Wash -> Deprotection -> Wash) for the remainder of the sequence.

  • Final Cleavage (Release of Peptide Hydrazide):

    • Wash the resin with DCM (5x) and dry under nitrogen.

    • Prepare the Cleavage Cocktail : TFA/TIS/H2O (95:2.5:2.5 v/v/v).

    • Add cocktail to resin (10 mL per gram of resin) and shake for 2–3 hours.

    • Mechanism: The high acid concentration cleaves the side-chain protecting groups AND cleaves the trityl-hydrazide bond (if 2-CTC is used), releasing the Peptide-Hydrazide .

    • Note on Linker Fate: Depending on the specific attachment chemistry, the "3-(piperidin-1-yl)propane" moiety may remain on the resin (if attached via the piperidine) or be released. In the standard "Hydrazide Linker" protocol using 2-CTC, the cleavage yields the Peptide-CO-NH-NH2 .

Data Analysis & Validation

Quality Control Parameters
TestMethodAcceptance Criteria
Coupling Efficiency Kaiser Test (primary amines)Blue beads (positive) / Colorless (negative)
Purity RP-HPLC (C18 column)> 95% main peak integration
Identity ESI-MS / MALDI-TOFObserved Mass = Theoretical Mass ± 1 Da
Hydrazide Verification Reaction with AcetoneMass shift of +40 Da (formation of acetone hydrazone)
Troubleshooting Guide
  • Low Loading: Ensure the 3-(piperidin-1-yl)propanehydrazide is fresh and free of oxidation. Use anhydrous solvents during loading.

  • Aggregation: If the sequence is hydrophobic, the piperidine linker helps, but heating the coupling reaction to 50°C may be necessary.

  • Premature Cleavage: Avoid using >5% TFA during the synthesis steps.

References

  • Zheng, J. S., et al. (2013). "Robust chemical synthesis of proteins by hydrazide-based native chemical ligation." Nature Protocols, 8(12), 2483-2495. Link

  • Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides."[1][2] Angewandte Chemie International Edition, 50(33), 7645-7649. Link

  • ChemScene. (n.d.). "3-(Piperidin-1-yl)propanehydrazide Product Page." ChemScene Building Blocks. Link

  • Sigma-Aldrich. (n.d.). "Solid Phase Peptide Synthesis: Fmoc Strategy." Merck/Sigma-Aldrich Technical Guides. Link

Sources

Application Note: Surface Modification with 3-(Piperidin-1-yl)propanehydrazide

[1]

Introduction

This guide details the methodology for functionalizing material surfaces with 3-(Piperidin-1-yl)propanehydrazide (CAS: 29800-31-5).[1] This molecule is a bifunctional ligand featuring a reactive hydrazide tail and a basic piperidine headgroup.

Why this Molecule?
  • The Hydrazide Anchor: The hydrazide group (

    
    ) reacts specifically with aldehydes and ketones to form a hydrazone bond . Unlike standard amide coupling, this reaction proceeds efficiently in aqueous buffers and does not require EDC/NHS activation if the surface is already aldehyde-functionalized.[1]
    
  • The Piperidine Payload: The piperidine moiety acts as a tertiary amine (pKa

    
     10-11). Once immobilized, it imparts a permanent positive charge at physiological pH, making it ideal for anion-exchange chromatography, antimicrobial coatings, or endosomal-escaping drug delivery vehicles.[1]
    
  • The pH Switch: The resulting hydrazone linkage is stable at neutral pH (7.4) but hydrolyzes rapidly in acidic environments (pH < 5.5). This allows for the design of "smart" surfaces that release the piperidine payload in tumor microenvironments or intracellular compartments.

Mechanism of Action

The conjugation relies on the nucleophilic attack of the terminal hydrazide nitrogen on an electrophilic carbonyl (aldehyde) on the surface.

Chemical Pathway[1][2][3]
  • Nucleophilic Attack: The hydrazide attacks the aldehyde carbon.

  • Dehydration: Water is eliminated to form the Schiff base (hydrazone).

  • Equilibrium: The reaction is reversible. Acidic conditions drive hydrolysis (reverse reaction), while reduction (with

    
    ) locks the bond permanently.
    

ReactionMechanismAldehydeSurface-Aldehyde(R-CHO)IntermediateCarbinolamineIntermediateAldehyde->Intermediate+ Ligand(pH 5.0-6.0)Ligand3-(Piperidin-1-yl)propanehydrazideLigand->IntermediateHydrazoneSurface-Hydrazone(pH Sensitive)Intermediate->Hydrazone- H2O(Schiff Base Formation)Hydrazone->AldehydeAcidic Hydrolysis(pH < 5.5)ReducedSurface-Hydrazine(Stable)Hydrazone->ReducedReduction(NaCNBH3)

Figure 1: Reaction pathway showing the reversible formation of the hydrazone bond and the optional reduction step for permanent immobilization.[1]

Pre-requisites & Materials

ComponentSpecificationPurpose
Ligand 3-(Piperidin-1-yl)propanehydrazideThe functional payload.[1]
Coupling Buffer 100 mM Sodium Acetate, pH 5.5Optimizes hydrazone formation rate.
Catalyst 100 mM Aniline (Optional)Increases reaction rate by 10-50x via nucleophilic catalysis.[1]
Reductant Sodium Cyanoborohydride (

)
Use only if permanent stability is required.
Substrate Aldehyde-functionalized materialSee Protocol A or B below.[1]

Protocol A: Hard Surface Modification (Silica/Glass)

Application: Biosensors, Chromatography Stationary Phases. Goal: Create a cationic surface on glass slides or silica beads.

Step 1: Surface Activation (Silanization)

Note: Silica does not have native aldehydes. We must introduce them.

  • Clean silica substrate with Piranha solution (

    
    ) for 15 min. (Caution: Extremely Corrosive). Rinse with 
    
    
    and dry under
    
    
    .
  • Immerse substrate in 2% (v/v) Triethoxysilylbutyraldehyde in 95% Ethanol/5% Water (pH adjusted to 5.0 with acetic acid).

  • Incubate for 2 hours at Room Temperature (RT) with gentle shaking.

  • Rinse 3x with Ethanol, then cure in an oven at 110°C for 30 min.

    • Result: Surface is now terminated with aldehyde groups.

Step 2: Ligand Conjugation[1]
  • Prepare a 10 mM solution of 3-(Piperidin-1-yl)propanehydrazide in Coupling Buffer (100 mM Acetate, pH 5.5).

  • (Optional but Recommended) Add Aniline to a final concentration of 100 mM to catalyze the reaction.

  • Submerge the aldehyde-activated surface in the ligand solution.

  • Incubate for 4–16 hours at RT.

  • Wash: Rinse 3x with Coupling Buffer, then 3x with

    
     to remove non-covalently adsorbed ligands.
    
Step 3: Reduction (Optional)

Perform this only if pH-triggered release is NOT desired.[1]

  • Add 50 mM

    
     to the reaction mixture during the last 2 hours of incubation.
    

Protocol B: Soft Material Modification (Polymers/Hydrogels)

Application: Drug Delivery Nanoparticles (Dextran/Alginate). Goal: Attach piperidine moiety via a pH-cleavable linker.

Step 1: Oxidative Activation

Polysaccharides must be oxidized to generate aldehyde groups.

  • Dissolve polymer (e.g., Dextran) in

    
     (10 mg/mL).
    
  • Add Sodium Periodate (

    
    ) .
    
    • Ratio: 1 mole Periodate per 10–50 moles of sugar monomers (controls oxidation degree).

  • React for 30 min at 4°C in the dark.

  • Quench reaction with glycerol (10% v/v) for 15 min.

  • Purify via dialysis (MWCO 3.5 kDa) against water to remove excess periodate.

Step 2: Conjugation[1]
  • Dissolve the oxidized polymer in Coupling Buffer (pH 5.5).

  • Add 3-(Piperidin-1-yl)propanehydrazide (5–10 molar excess relative to aldehyde content).

  • Incubate for 12 hours at RT.

  • Purify via dialysis or size-exclusion chromatography.[1]

Quality Control & Characterization

To validate the modification, use the following analytical techniques.

Quantitative Data Summary
TechniqueParameterExpected Result (Success)
XPS (Surface) N1s Binding EnergyPeak at 400.2 eV (Hydrazone/Amide) and 399.5 eV (Tertiary Amine from Piperidine).[1]
Zeta Potential Surface ChargeShift from Negative/Neutral (Aldehyde) to Positive (+20 to +40 mV) due to protonated piperidine.
Contact Angle WettabilitySlight decrease (more hydrophilic) compared to aldehyde surface due to charged amine.
UV-Vis Release KineticsAbsorbance of released ligand increases at pH 5.0 vs pH 7.[1]4.
Workflow Visualization

ExperimentalWorkflowcluster_0Phase 1: Activationcluster_1Phase 2: Conjugationcluster_2Phase 3: ValidationStep1Substrate Preparation(Clean/Solubilize)Step2Aldehyde Generation(Silane or Periodate)Step1->Step2Step3Ligand Addition(pH 5.5 + Aniline)Step2->Step3Step4Incubation(4-16 Hours)Step3->Step4Step5Wash/PurifyStep4->Step5Step6XPS & Zeta AnalysisStep5->Step6

Figure 2: Step-by-step workflow for surface modification and validation.

Troubleshooting Guide

Problem: Low Conjugation Efficiency

  • Cause: pH mismatch. Hydrazone formation is slow at pH > 7.0 and competes with protonation at pH < 4.0.

  • Solution: Strictly maintain pH at 5.0–5.5. Use 100 mM Aniline as a catalyst to accelerate the reaction rate by forming a highly reactive Schiff base intermediate.

Problem: Surface Instability

  • Cause: Hydrolysis of the hydrazone bond during storage.

  • Solution: If pH sensitivity is not required, reduce the bond with

    
    . If sensitivity is required, store samples lyophilized or in neutral buffer (pH 7.4) at 4°C.
    

Problem: Polymer Precipitation

  • Cause: Over-oxidation of polysaccharides leads to chain scission or excessive hydrophobicity.

  • Solution: Reduce the concentration of Sodium Periodate or the reaction time in Protocol B.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on hydrazide chemistry).

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. (Key reference for Aniline catalysis).

  • Bae, Y., et al. (2005). Design of environment-sensitive supramolecular assemblies for intracellular drug delivery: poly(amino acid)-based polymeric micelles.[1] Journal of Controlled Release, 109(1-3), 252-261.[1] (Demonstrates pH-sensitivity of hydrazone linkers).

  • Xu, X., et al. (2012). Surface functionalization of silica nanoparticles with hydrazide groups for the specific capture of glycoproteins. Analytical Methods, 4, 3835-3840.[1] (Protocol for silica-hydrazide chemistry).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(Piperidin-1-yl)propanehydrazide. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and related hydrazide compounds. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot common issues, optimize your yield and purity, and confidently address unexpected outcomes.

The conversion of an ester like ethyl 3-(piperidin-1-yl)propanoate to its corresponding hydrazide via reaction with hydrazine is a cornerstone of nucleophilic acyl substitution. While seemingly straightforward, this process is susceptible to several competing pathways that can impact the quality of the final product. This guide addresses the most frequent challenges encountered in the laboratory through a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction is sluggish and I have a low yield. TLC and LC-MS analysis shows a significant amount of unreacted starting ester, ethyl 3-(piperidin-1-yl)propanoate. What are the likely causes?

This is a classic case of incomplete conversion, which can typically be traced back to three primary factors: reaction kinetics, reagent stoichiometry, and reagent quality.

Causality Analysis:

The reaction of an ester with hydrazine hydrate is a nucleophilic acyl substitution.[1][2][3] The nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. For this to proceed efficiently, several conditions must be met:

  • Reaction Temperature & Time: Hydrazinolysis often requires heating to overcome the activation energy barrier. Room temperature reactions may be exceedingly slow. Refluxing in a suitable solvent like ethanol is a common practice to drive the reaction to completion.[1][2]

  • Stoichiometry of Hydrazine: While a 1:1 molar ratio is theoretically sufficient, an excess of hydrazine hydrate is almost always used. This is to ensure the reaction equilibrium is shifted towards the product side and to compensate for any potential degradation or impurities in the hydrazine. A 1.1 to 3 molar excess is a typical starting point.

  • Hydrazine Quality: Hydrazine is commonly supplied as hydrazine hydrate (N₂H₄·H₂O) or in aqueous solutions. The presence of excess water can slow down the desired reaction. Always use a high-purity grade of hydrazine hydrate.

Recommended Solutions:

Parameter Recommendation Rationale
Temperature Increase the reaction temperature. Refluxing in absolute ethanol (approx. 78 °C) is standard.[2]Provides the necessary thermal energy to increase the reaction rate and ensure completion within a reasonable timeframe (typically 4-8 hours).
Reaction Time Monitor the reaction progress using TLC or LC-MS every 1-2 hours.Avoids premature workup. Some reactions may require extended reflux (up to 12-18 hours) for full conversion.[4]
Hydrazine Molar Equivalents Increase the molar equivalents of hydrazine hydrate to 2-3 eq. relative to the ester.Le Châtelier's principle; a higher concentration of the nucleophile drives the reaction forward, maximizing the conversion of the limiting reagent (the ester).
Question 2: I've achieved full conversion of my starting material, but I have a significant, less-polar impurity that is difficult to separate from my desired product. What is this side product and how can I prevent its formation?

The most probable identity of this impurity is the N,N'-bis(3-(piperidin-1-yl)propanoyl)hydrazine , also known as a 1,2-diacylhydrazine.[5][6] This is the most common and often most challenging side product in hydrazide synthesis from esters.

Mechanism of Formation:

This side product forms when a single hydrazine molecule is acylated twice. This can happen in two ways:

  • The newly formed 3-(Piperidin-1-yl)propanehydrazide (your product) acts as a nucleophile and attacks another molecule of the starting ester.

  • A molecule of hydrazine reacts with two molecules of the ester.

This side reaction is particularly favored under conditions where there is a localized high concentration of the ester relative to hydrazine. This often occurs when hydrazine is added slowly to a solution of the ester.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Ester Ethyl 3-(Piperidin-1-yl)propanoate Product Desired Product 3-(Piperidin-1-yl)propanehydrazide Ester->Product + N₂H₄ Hydrazine Hydrazine (N₂H₄) Ester2 Ethyl 3-(Piperidin-1-yl)propanoate SideProduct Side Product N,N'-Diacylhydrazine Product2 Desired Product (acting as nucleophile) Product2->SideProduct + Ester

Caption: Formation of the N,N'-diacylhydrazine side product.

Prevention Strategy: The Inverse Addition Protocol

The key to minimizing this side product is to maintain a constant excess of hydrazine throughout the reaction. This is achieved by adding the ester slowly to the solution of hydrazine.

Protocol 2: Minimizing Diacylhydrazine Formation (Inverse Addition)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.

  • Hydrazine Charge: Add 2.5-3.0 molar equivalents of hydrazine hydrate to the ethanol and begin stirring. Heat the solution to a gentle reflux.

  • Ester Addition: Dissolve the ethyl 3-(piperidin-1-yl)propanoate (1.0 eq.) in a minimal amount of absolute ethanol. Using an addition funnel, add the ester solution dropwise to the refluxing hydrazine solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring by TLC/LC-MS until the starting ester is consumed.

  • Workup: Proceed with the standard workup and purification.

This "inverse addition" ensures that any molecule of the ester entering the reaction mixture is immediately met by a large excess of hydrazine, statistically favoring the formation of the desired mono-acylated product over the di-acylated side product.

Question 3: My crude product is an oil or a sticky solid that is very difficult to handle and purify by crystallization. What purification strategies do you recommend?

The target molecule, 3-(Piperidin-1-yl)propanehydrazide, contains two basic nitrogen atoms (the piperidine tertiary amine and the hydrazide nitrogens) and is often a viscous oil or a low-melting solid at room temperature. This can make direct crystallization challenging.

Recommended Purification Workflow:

G Crude Crude Oily Product Column Silica Gel Column Chromatography Crude->Column Primary Method Salt Salt Formation (e.g., HCl) Crude->Salt Alternative/Handling Method PurifiedFreebase Purified Free Base (Oil/Solid) Column->PurifiedFreebase PurifiedSalt Purified HCl Salt (Crystalline Solid) Salt->PurifiedSalt FinalFreebase Final Free Base Product PurifiedSalt->FinalFreebase Basification (e.g., NaHCO₃)

Caption: Purification workflow for 3-(Piperidin-1-yl)propanehydrazide.

Method 1: Silica Gel Chromatography (Preferred for Purity)

This is the most effective method for removing the diacylhydrazine side product and any remaining starting ester.

Protocol 3: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol, adding the silica, and concentrating to a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane or heptane.

  • Eluent System: A gradient elution is highly recommended.

    • Start with: Dichloromethane (DCM) or Ethyl Acetate.

    • Gradually increase polarity: Add Methanol (MeOH). A typical gradient might be 0% to 10% MeOH in DCM.

    • Add a Basic Modifier: To prevent peak tailing caused by the basic nitrogens interacting with the acidic silica, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture.

  • Loading & Elution: Dry load the adsorbed crude product onto the column. Begin elution, collecting fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Method 2: Salt Formation and Recrystallization

If the primary goal is to obtain a stable, easy-to-handle solid, converting the product to its hydrochloride salt is an excellent strategy.

  • Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic (check with pH paper).

  • The hydrochloride salt will often precipitate as a crystalline solid.

  • The solid can be collected by filtration, washed with a cold, non-polar solvent (like ether), and dried.

  • If needed, the purified free base can be regenerated by dissolving the salt in water and basifying with a mild base like sodium bicarbonate, followed by extraction with an organic solvent.

Reference List

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Bentham Science. Available at: [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Note Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. National Institutes of Health (NIH). Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training (NCERT). Available at: [Link]

  • Reaction of esters with hydrazine? Sciencemadness.org. Available at: [Link]

  • Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. Available at: [Link]

Sources

Purification of polar 3-(Piperidin-1-yl)propanehydrazide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification of 3-(Piperidin-1-yl)propanehydrazide Case ID: CHE-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Double Trouble" Challenge

You are attempting to purify 3-(Piperidin-1-yl)propanehydrazide . From a chromatographic perspective, this molecule presents a unique "double trouble" profile that causes failure in standard purification workflows:

  • The Piperidine Ring (Basic Amine, pKa ~10-11): Tertiary amines interact strongly with the acidic silanol groups (

    
    ) on standard silica gel, leading to severe peak tailing (streaking) and irreversible adsorption.
    
  • The Hydrazide Group (Polar H-Bond Donor/Acceptor): This group adds significant polarity, causing the molecule to elute very late or stick to the baseline in standard non-polar solvents.

Immediate Action Required: Do NOT use Acetone or Ethyl Acetate during any stage of this purification (see Critical Warnings below).

Module 1: Strategic Triage (Method Selection)

Before packing a column, determine your purification route based on your equipment and the crude mixture's profile.

PurificationStrategy Start Start: Crude Mixture Evaluation Solubility Is crude soluble in DCM? Start->Solubility ImpurityProfile Are impurities non-polar? Solubility->ImpurityProfile Yes RP_Route Route B: Reverse Phase (C18) (Recommended for High Purity) Solubility->RP_Route No (Water soluble) ImpurityProfile->RP_Route No (Polar impurities) NP_Route Route A: Modified Normal Phase (Ammonia-Doped Silica) ImpurityProfile->NP_Route Yes

Figure 1: Decision matrix for selecting the optimal stationary phase. Blue nodes represent decision points; Green/Red nodes represent the chosen protocol.

Module 2: Protocols & Workflows

Protocol A: Modified Normal Phase (The "Ammonia Shift")

Best For: Removing non-polar byproducts from the crude reaction.

Standard silica is acidic.[1] To elute a basic piperidine without streaking, you must "poison" the silica surface with a stronger base that competes for the silanol sites.

The Solvent System:

  • Base Solvent: Dichloromethane (DCM)[1]

  • Polar Modifier: Methanol (MeOH)

  • Additive: Ammonium Hydroxide (

    
    , 28-30% aqueous solution)
    

Step-by-Step Methodology:

  • Prepare the "Magic" Eluent (10% MeOH in DCM with

    
    ): 
    
    • To 900 mL of DCM, add 100 mL of MeOH.

    • Add 10 mL of

      
       (approx. 1%).
      
    • Note: Shake vigorously. You are creating a saturated emulsion of ammonia gas in the organic phase. The water may separate; use a separatory funnel to remove the excess aqueous layer if it clouds the solvent, or simply use the clear organic supernatant.

  • Column Pre-treatment (Crucial):

    • Flush the silica column with 2 column volumes (CV) of the eluent containing the ammonia. This deactivates the acidic silanols before your compound touches the silica.

  • Elution Gradient:

    • Start: 100% DCM.[2]

    • Ramp: 0%

      
       20% of the "Magic Eluent" (MeOH/NH3).[2]
      
    • Observation: The ammonia keeps the piperidine in its free-base form, allowing it to travel through the column rather than sticking to the silica.

Protocol B: Reverse Phase (The "High pH" Strategy)

Best For: High-polarity crudes or when "Route A" fails to separate closely eluting polar impurities.

Standard acidic C18 methods (Water/Acetonitrile + Formic Acid) will likely fail because the protonated amine will be too polar and elute in the void volume (


). You must suppress ionization.

The Solvent System:

  • Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).

  • Phase B: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • pH Adjustment: Ensure Phase A is basic (pH 9-10). At this pH, the piperidine (pKa ~11) is partially deprotonated, and the hydrazide is neutral, significantly increasing retention on the hydrophobic C18 chains.

  • Gradient:

    • 0-5 min: 5% B (Hold to elute salts).

    • 5-20 min: 5%

      
       60% B.
      
  • Detection: Monitor at 210-220 nm (hydrazides have weak UV absorbance; the piperidine ring is not UV active).

Module 3: Troubleshooting & FAQs

Q1: My compound vanished after purification! I used Acetone/Ethyl Acetate.

Diagnosis: Chemical Reactivity.[3][4] Explanation: Hydrazides are nucleophiles.[5]

  • Acetone: Reacts with hydrazides to form hydrazones (Schiff bases). This reaction is rapid and often quantitative.

  • Ethyl Acetate: Can undergo aminolysis (transamidation) with the hydrazide over time, converting your product into an acetyl-hydrazide. Solution: strictly use DCM, Methanol, or Acetonitrile . If you used acetone to load the column, your product is likely converted to the isopropylidene hydrazone.

Q2: The compound is stuck at the baseline (Rf = 0) even in 20% MeOH/DCM.

Diagnosis: Salt Formation. Explanation: The piperidine nitrogen has protonated on the silica surface, forming a salt that is insoluble in DCM. Solution: You must increase the ionic strength and basicity.

  • Switch to Protocol A (add

    
    ).
    
  • If that fails, use Protocol B (Reverse Phase).

  • Emergency Hack: Add 1% Triethylamine (TEA) to your mobile phase. (Warning: TEA is hard to remove later; requires high-vac drying).

Q3: I see "Ghost Peaks" or severe tailing.

Diagnosis: Silanol Overload. Visualization of the Mechanism:

SilanolEffect Silica Silica Surface (Si-OH) Amine Piperidine Amine (Basic) Silica->Amine Strong Ionic Bond (Tailing) Elution Elution Amine->Elution Free to Elute NH3 Ammonia Modifier (Sacrificial Base) NH3->Silica Blocks Sites

Figure 2: Mechanism of action for amine modifiers. Ammonia (Green) preferentially binds to acidic silanols, preventing the target amine (Blue) from sticking.

Solution: Increase the concentration of


 in your mobile phase or switch to Amine-Functionalized Silica  (e.g., KP-NH cartridges), which are pre-capped and require no modifiers.

Technical Data Summary

ParameterNormal Phase (Silica)Reverse Phase (C18)
Primary Challenge Silanol interaction (Streaking)Low retention (Void elution)
Mobile Phase DCM / MeOH /

Water / MeCN /

pH Target Basic (via Ammonia vapor)Basic (pH 10)
Forbidden Solvents Acetone, Ethyl AcetateAcetone
Detection Iodine Stain, NinhydrinELSD or UV (210 nm)

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[6][7] "Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[6][7]

  • Biotage Application Note. (2018). "Strategies for the Purification of Basic Compounds." Biotage Technical Guides.

  • Teledyne ISCO. (2023). "Flash Chromatography Guide: Purifying Polar Amines." Teledyne ISCO Resource Center.

  • Reich, H. J. (2022). "Common Solvents and Modifiers for Chromatography." University of Wisconsin-Madison Chemistry Data.

Sources

Technical Support Center: 3-(Piperidin-1-yl)propanehydrazide Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-(Piperidin-1-yl)propanehydrazide is a bifunctional building block often used in fragment-based drug discovery and linker chemistry. Its stability in solution is compromised by two competing degradation pathways driven by its functional groups:

  • The Hydrazide Moiety (

    
    ):  Susceptible to oxidative degradation (forming diimides/azo species) and condensation with carbonyl impurities (forming hydrazones).
    
  • The Piperidine Ring: A secondary amine base (

    
    ) that dictates solubility and pH behavior.
    

This guide provides a self-validating system to maximize the half-life of this compound in aqueous and organic solutions.

Mechanisms of Degradation (The "Why")

To stabilize the solution, one must first understand the specific failure modes.

A. Metal-Catalyzed Autoxidation

Hydrazides are potent reducing agents. In the presence of dissolved oxygen and trace metal ions (specifically


, 

, and

), they undergo radical-mediated oxidation. This transforms the active hydrazide into inactive diimide or azo species, often accompanied by yellow discoloration.
B. Hydrazone Formation (The "Silent" Killer)

Hydrazides are strong nucleophiles.[1] If your solvent contains trace ketones (e.g., acetone) or aldehydes (e.g., formaldehyde in low-grade methanol), the hydrazide will rapidly condense to form a hydrazone . This is often mistaken for "degradation" but is actually a side reaction with solvent impurities.

C. Hydrolysis

While less rapid than oxidation, extreme pH levels accelerate the hydrolysis of the amide bond, cleaving the molecule into 3-(piperidin-1-yl)propanoic acid and hydrazine.

Visualization: Degradation Pathways

The following diagram maps the kinetic risks associated with this molecule.

G Start 3-(Piperidin-1-yl) propanehydrazide Ox_Inter Radical Intermediate (R-CONNH•) Start->Ox_Inter O2 + Trace Metals (pH > 7) Cond_Prod Hydrazone Impurity (R-CONHN=CR'2) Start->Cond_Prod Aldehydes/Ketones (Solvent Impurity) Hyd_Prod Propanoic Acid Deriv. + Hydrazine Start->Hyd_Prod Extreme pH (<2 or >10) Ox_Prod Diimide / Azo Species (Yellow/Brown) Ox_Inter->Ox_Prod Fast EDTA Stabilizer: EDTA (Chelation) EDTA->Ox_Inter Blocks Argon Stabilizer: Argon (De-gas) Argon->Ox_Inter Blocks

Figure 1: Primary degradation pathways. Red arrows indicate high-risk failure modes. Green notes indicate intervention points.

Optimized Formulation Protocol (The "How")

Do not simply dissolve the compound in water. Follow this Standard Operating Procedure (SOP) to create a stable stock solution.

Reagents Required[2][6][10][11][12][13]
  • Solvent: LC-MS grade Water or anhydrous DMSO (Avoid Acetone/Methanol).

  • Buffer: Citrate or Phosphate buffer (pH 6.0).

  • Stabilizer: Disodium EDTA (Ethylenediaminetetraacetic acid).

  • Gas: High-purity Argon or Nitrogen.

Step-by-Step SOP
  • Preparation of Solvent Matrix (The "Zero-Metal" Step):

    • Prepare a 10 mM Citrate Buffer (pH 6.0) .

    • Why pH 6.0? It keeps the piperidine ring protonated (aiding solubility) while keeping the hydrazide slightly protonated to reduce its nucleophilicity, slowing down oxidation without triggering acid hydrolysis [1, 2].

    • Add Disodium EDTA to a final concentration of 0.1 mM .

    • Why? EDTA chelates trace

      
       and 
      
      
      
      ions that catalyze autoxidation. This is the single most effective step for stability [3].
  • Degassing (The "Oxygen-Free" Step):

    • Sparge the buffer with Argon or Nitrogen for 15 minutes before adding the compound.

    • Why? Removing dissolved oxygen eliminates the primary oxidant.

  • Solubilization:

    • Add 3-(Piperidin-1-yl)propanehydrazide to the degassed buffer.

    • Vortex briefly under an inert atmosphere.

  • Storage:

    • Aliquot into amber glass vials (to prevent photo-oxidation).

    • Flash freeze in liquid nitrogen if storing for >1 month.

    • Store at -20°C or -80°C.

Stability Data Comparison
ConditionEstimated Half-Life (

)
Primary Failure Mode
Water (Aerated, pH 7)~24-48 HoursAutoxidation (Yellowing)
Water + Acetone (Trace)< 1 HourHydrazone Formation
Buffer pH 6.0 + EDTA + Argon > 6 Months (-20°C) Stable
0.1 M HCl (pH 1)~1 WeekAcid Hydrolysis

Troubleshooting & FAQs (The "Fix")

Q1: My solution turned yellow/brown overnight. Is it still usable?

Diagnosis: Oxidation. The yellow color typically indicates the formation of azo or diimide species.

  • Action: Discard the solution. These oxidation products can react with your target proteins or reagents, leading to false positives in screening assays.

  • Prevention: You likely skipped the EDTA or Degassing step. Metal ions in standard distilled water are sufficient to trigger this color change within hours [3].

Q2: I see a "double peak" or a mass shift of +40 Da in my LC-MS.

Diagnosis: Acetone Hydrazone Formation. You likely used glassware rinsed with acetone or a solvent containing ketone impurities.

  • Mechanism:

    
    .
    
  • Action: Switch to LC-MS grade solvents. Never use acetone to clean glassware intended for hydrazide storage.

Q3: Can I use DMSO as a stock solvent?

Answer: Yes, but with caveats.

  • Pros: Excellent solubility for the free base.

  • Cons: DMSO is hygroscopic and can act as a mild oxidant over time.

  • Protocol: Use anhydrous DMSO, store under Argon, and keep frozen. Do not leave DMSO stocks at room temperature for extended periods.

Q4: What is the optimal pH for coupling reactions?

Answer: pH 4.5 - 5.5. While we store at pH 6.0 for stability, hydrazide ligation (e.g., to aldehydes) is most efficient at pH 4.5–5.5. This pH activates the aldehyde carbonyl without fully protonating the hydrazide nucleophile (


 of hydrazide conjugate acid is ~3-4) [4].

Troubleshooting Logic Tree

Use this flow to diagnose stability issues in your current workflow.

Troubleshooting Start Issue Observed Q1 Is the solution discolored (Yellow)? Start->Q1 Q2 Is there a mass shift (+12, +40, etc.)? Q1->Q2 No Action1 Oxidation Detected. Discard. Add EDTA & Degas next time. Q1->Action1 Yes Q3 Is there Precipitation? Q2->Q3 No Action2 Contamination. +40Da = Acetone Hydrazone. Check solvents for ketones. Q2->Action2 Yes Action3 Solubility Issue. Piperidine is deprotonated. Lower pH to < 7. Q3->Action3 Yes Stable System Stable. Check Assay Design. Q3->Stable No

Figure 2: Diagnostic logic for identifying solution failure modes.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[1] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[1] Link

  • Kölmel, D. K., & Kool, E. T. (2017).[2] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.[2] Link

  • Kuhn, L. P., & Wellman, C. (1972). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide.[3][4] DTIC Memorandum Report. Link

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. Link

Sources

Technical Resource Center: pH Optimization for Hydrazone Formation with 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrazone ligation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-(Piperidin-1-yl)propanehydrazide for forming hydrazone linkages. Here, we provide in-depth, field-proven insights into optimizing the reaction pH, a critical parameter for success. Our goal is to move beyond simple protocols and explain the causal chemical principles, enabling you to troubleshoot effectively and optimize your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during hydrazone formation.

Q1: What is the optimal pH for hydrazone formation, and why is it so critical?

A: The reaction rate of hydrazone formation is highly pH-dependent and typically displays a bell-shaped curve with respect to pH. For most standard aldehydes and ketones, the optimal reaction rate is achieved in a mildly acidic environment, generally between pH 4.5 and 5.5.[1][2][3][4]

The reason for this specific pH optimum lies in the two-step mechanism of the reaction:

  • Nucleophilic Attack: The neutral hydrazine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate. This step requires the hydrazine to be in its non-protonated, nucleophilic form.

  • Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the final hydrazone C=N bond. This step is acid-catalyzed; protonation of the hydroxyl group in the intermediate makes it a good leaving group (H₂O).[5]

At a very low pH (e.g., < 3), the hydrazine nucleophile becomes excessively protonated and is no longer nucleophilic, which slows or halts the initial attack.[1] Conversely, at neutral or basic pH, there is insufficient acid to effectively catalyze the rate-limiting dehydration step.[6][7] The optimal pH of ~4.5 represents the "sweet spot" that balances the need for a deprotonated, active nucleophile with the requirement for acid catalysis in the dehydration step.[1]

Q2: My reaction with 3-(Piperidin-1-yl)propanehydrazide is very slow or failing at a neutral pH (e.g., 7.4). What is the likely cause?

A: This is a common challenge, especially in bioconjugation, where physiological conditions are required.[1] At neutral pH, the rate-limiting step for hydrazone formation is generally the acid-catalyzed dehydration of the carbinolamine intermediate.[7][8] The concentration of protons is too low to efficiently promote the elimination of water, leading to very slow reaction kinetics. While the hydrazone bond itself is stable at neutral pH, its formation is kinetically disfavored.[9] To overcome this, you may need to consider using a nucleophilic catalyst, such as aniline or an aniline derivative, which can accelerate the reaction at neutral pH.[3][10]

Q3: How does the piperidine group in 3-(Piperidin-1-yl)propanehydrazide specifically influence the reaction?

A: The piperidine moiety introduces an additional basic site into the molecule. The pKa of a protonated piperidine is typically around 11.2. This has two major implications:

  • Protonation: In the optimal acidic range for hydrazone formation (pH 4.5-5.5), the piperidine nitrogen will be fully protonated, forming a piperidinium cation. This increases the overall water solubility of the hydrazide reagent, which can be beneficial.

  • No Electronic Interference: The piperidine group is connected via a propyl chain, so it is electronically isolated from the hydrazide functional group. It will not directly affect the nucleophilicity of the hydrazide nitrogen. The primary consideration is its basicity and the resulting charge at a given pH.

Q4: I'm observing low product yield. Besides pH, what other factors should I investigate?

A: If pH optimization does not resolve low yield, consider the following:

  • Reactant Purity and Stability: Verify the purity of your aldehyde/ketone and the 3-(Piperidin-1-yl)propanehydrazide. Aldehydes can oxidize to carboxylic acids over time.

  • Buffer Choice: Avoid nucleophilic buffers like Tris or glycine, as they can compete with the hydrazide by reacting with your carbonyl compound. Phosphate, acetate, or MES buffers are generally safe choices.

  • Oxygen Sensitivity: Some reaction components might be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

  • Stoichiometry: Ensure you are using the correct molar ratios. It is common to use a slight excess (1.1 to 1.5 equivalents) of the hydrazide to drive the reaction to completion.

Q5: My purified hydrazone seems to be degrading over time. How can I improve its stability?

A: Hydrazone formation is a reversible reaction, and the bond is susceptible to hydrolysis, especially under acidic conditions.[11] If you need to store your hydrazone-linked product, it is best to do so in a neutral or slightly basic buffer (pH 7.0-8.0) and at low temperatures (e.g., -20°C or -80°C) to minimize hydrolysis. Avoid prolonged exposure to acidic conditions post-purification.[9]

Section 2: In-Depth Troubleshooting Guide
Problem: Low or No Hydrazone Product Formation

Even after setting the pH to the theoretical optimum, you may encounter poor results. This guide provides a systematic approach to troubleshooting.

G start Low / No Product ph_check 1. Verify Reaction pH Is it in the 4.5-5.5 range? start->ph_check ph_ok pH is Correct ph_check->ph_ok Yes optimize Optimization Successful ph_check->optimize No / Corrected reagent_check 2. Check Reagent Quality - Purity (NMR/MS) - Age of Aldehyde - Hydrazide Integrity reagent_ok Reagents are Good reagent_check->reagent_ok Yes reagent_check->optimize No / Replaced buffer_check 3. Evaluate Buffer System - Is it non-nucleophilic? (e.g., Acetate, MES, Phosphate) buffer_ok Buffer is Appropriate buffer_check->buffer_ok Yes buffer_check->optimize No / Changed solubility_check 4. Assess Solubility - Are reactants fully dissolved? - Consider co-solvent (e.g., DMSO, DMF) solubility_check->optimize Yes / Resolved ph_ok->reagent_check reagent_ok->buffer_check buffer_ok->solubility_check

Caption: A systematic workflow for troubleshooting low-yield hydrazone ligations.

Section 3: The Role of pH in Reaction Mechanism & Kinetics

To effectively troubleshoot, it is essential to understand the underlying mechanism. The reaction rate is dictated by a delicate pH-dependent equilibrium.

pH-Dependent Equilibrium in Hydrazone Formation

G cluster_low_ph Low pH (< 3) cluster_optimal_ph Optimal pH (4.5 - 5.5) ProtonatedHydrazide Protonated Hydrazide R-NH-NH₃⁺ (Non-nucleophilic) FreeHydrazide Free Hydrazide R-NH-NH₂ (Nucleophilic) ProtonatedHydrazide->FreeHydrazide Deprotonation (favored as pH rises) Intermediate Carbinolamine Intermediate FreeHydrazide->Intermediate Nucleophilic Attack Carbonyl Aldehyde / Ketone R'-C=O Hydrazone Hydrazone Product R'-C=N-NH-R Intermediate->Hydrazone Acid-Catalyzed Dehydration (Rate Limiting @ pH 7)

Caption: The pH-dependent equilibrium governing hydrazone formation.

Data Summary: pH Effects on Reaction Parameters

The following table summarizes the expected outcomes and rate-limiting steps at various pH ranges.

pH RangeProtonation State of HydrazideCarbonyl ActivationRate-Limiting StepExpected Reaction Rate
< 3 Mostly Protonated (R-NH-NH₃⁺)High (Protonated Carbonyl)Nucleophilic attackVery Slow[1]
4.5 - 5.5 Balanced EquilibriumSufficientBalanced (Optimal)Maximum [1][2][3]
6.0 - 8.0 Mostly Deprotonated (Free Base)LowDehydration of intermediateSlow[7][8]
> 8.0 Fully Deprotonated (Free Base)Very LowDehydration of intermediateVery Slow
Section 4: Key Experimental Protocol
Protocol: Empirical Optimization of pH for Hydrazone Ligation

This protocol provides a robust method for determining the optimal pH for your specific carbonyl substrate and 3-(Piperidin-1-yl)propanehydrazide.

1. Materials & Reagents:

  • Your aldehyde or ketone substrate.

  • 3-(Piperidin-1-yl)propanehydrazide.

  • Buffer System: 0.1 M Sodium Acetate (for pH 4.0, 4.5, 5.0, 5.5).

  • Buffer System: 0.1 M Sodium Phosphate (for pH 6.0, 7.0, 7.4).

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility.

  • Reaction vials.

  • Analytical system (e.g., HPLC, LC-MS) for monitoring reaction progress.

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of your carbonyl substrate in the chosen co-solvent or buffer.

    • Prepare a 12 mM stock solution of 3-(Piperidin-1-yl)propanehydrazide in water or buffer.

  • Set Up Parallel Reactions:

    • Label a series of reaction vials for each pH point to be tested (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 7.0).

    • To each vial, add the appropriate buffer to reach a final volume of 1 mL (accounting for reagent additions).

    • Add 100 µL of the 10 mM carbonyl stock solution to each vial (Final concentration: 1 mM).

    • Initiate all reactions simultaneously by adding 100 µL of the 12 mM hydrazide stock solution to each vial (Final concentration: 1.2 mM, 1.2 equivalents).

    • Vortex gently to mix.

  • Reaction Monitoring:

    • Incubate all reactions at a constant temperature (e.g., room temperature or 37°C).

    • At defined time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 10 µL) from each reaction.

    • Quench the reaction immediately by diluting the aliquot into a suitable mobile phase for analysis.

    • Analyze the samples by HPLC or LC-MS to quantify the formation of the hydrazone product and the consumption of the starting materials.

  • Data Analysis:

    • Plot the percentage of product formation versus time for each pH value.

    • Compare the initial reaction rates (the slope of the initial linear portion of the curve) across the different pH conditions.

    • The pH that yields the fastest rate and/or highest final conversion is the optimum for your system.

References
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Struth, L., & Gademann, K. (2018). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry, 16(4), 547-553. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 135(47), 17802–17808. [Link]

  • Blanden, A. R., et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 16(5), 1454–1457. [Link]

  • University of Liverpool. (n.d.). Lecture 7: Imines, Hydrazones and Oximes. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • Fernández, G. (n.d.). Hydrazone Formation. quimicaorganica.org. [Link]

  • Chan, K. M., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1454-1457. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Aytac, S. P., et al. (2013). bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluation of their cytotoxicity against human hepatoma and breast cancer cells. Arzneimittelforschung, 63(7), 363-8. [Link]

  • Defense Technical Information Center. (1995). Piperidine Synthesis. [Link]

  • Tsuppayakorn-a, N., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(21), 4840–4847. [Link]

  • Shawali, A. S., et al. (2014). Stereoselective Synthesis and Antiviral Activity of (1E,2Z,3E)-1-(Piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol- 2-oyl)hydrazono]-4-(aryl1)but-3-enes. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Fast and catalyst-free hydrazone ligation via ortho-halo-substituted benzaldehydes for protein C-terminal labeling at neutral pH. ResearchGate. [Link]

  • Gulea, A., et al. (2020). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Moldaviae. [Link]

  • Rashidian, M., et al. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 23(9), 1831–1838. [Link]

  • Below, C. R., & Below, E. H. (2019). Reversible formation of imine, hydrazone, and oxime bonds by condensing... ResearchGate. [Link]

  • El-Shishtawy, R. M., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 1778. [Link]

  • The Organic Chemistry Tutor. (2023). Formation of Imine: Properties and Mechanism. YouTube. [Link]

  • Belardi, B., et al. (2021). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Reactions in Bioconjugation with 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for bioconjugation reactions utilizing 3-(Piperidin-1-yl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the formation of hydrazone bonds between a hydrazide-modified molecule and a carbonyl-containing (aldehyde or ketone) biomolecule. Our goal is to provide you with the expertise and practical insights necessary to achieve successful and efficient bioconjugation outcomes.

Understanding the Chemistry: The Hydrazone Bond Formation

The core of this bioconjugation strategy lies in the reaction between the hydrazide moiety of 3-(Piperidin-1-yl)propanehydrazide and a carbonyl group on your target molecule, forming a stable hydrazone bond. This reaction is a type of nucleophilic addition-elimination.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final, stable C=N double bond of the hydrazone.

The overall reaction is reversible, and its rate and equilibrium are significantly influenced by the reaction conditions, most notably the pH.[1][2]

G cluster_0 Hydrazone Bond Formation Reactants Biomolecule-CHO + H2N-NH-R' Intermediate Biomolecule-CH(OH)-NH-NH-R' (Carbinolamine Intermediate) Reactants->Intermediate + H+ Product Biomolecule-CH=N-NH-R' + H2O (Hydrazone) Intermediate->Product - H2O G A Prepare Biomolecule (with Carbonyl) C Mix Reactants (Optional: Add Catalyst) A->C B Prepare Hydrazide Solution B->C D Incubate (Control Temp. & Time) C->D E Monitor Reaction (SDS-PAGE, MS, HPLC) D->E F Purify Conjugate (Dialysis, SEC) E->F Reaction Complete G Characterize & Store F->G

Sources

Long-term storage and handling of 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperidin-1-yl)propanehydrazide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 3-(Piperidin-1-yl)propanehydrazide. The information herein is synthesized from established chemical principles and data on structurally related compounds to provide best practices for storage, handling, and experimental troubleshooting.

Core Compound Characteristics & Handling Workflow

3-(Piperidin-1-yl)propanehydrazide is a bifunctional molecule featuring a saturated piperidine ring, a known basic heterocyclic motif, and a reactive hydrazide group. The hydrazide moiety makes it a valuable intermediate for synthesizing more complex heterocyclic systems, such as pyrazoles and oxazepines, or for creating Schiff bases.[1] Its proper storage and handling are paramount to ensure its stability and reactivity for successful experimental outcomes.

Initial Handling and Storage Decision Workflow

Upon receiving a new batch of 3-(Piperidin-1-yl)propanehydrazide, the following workflow should be initiated to ensure its long-term viability.

G A Receive Compound B Inspect Container Seal Is it intact? A->B C Visually Inspect Compound (Color, Consistency) B->C Yes G Quarantine Batch. Contact Supplier. B->G No D Does it match specifications? C->D E Perform Initial QC (e.g., HPLC, NMR) to establish baseline purity D->E Yes D->G No H Log Batch Information (Date, Purity, Lot #) E->H F Store under Recommended Conditions (See Table 1) H->F

Caption: Workflow for receiving and validating a new shipment.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and handling of 3-(Piperidin-1-yl)propanehydrazide.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on the reactivity of the hydrazide group and the general properties of piperidine derivatives, stringent storage conditions are necessary to prevent degradation. The recommended conditions are summarized below.

ParameterRecommendationRationale & Citation
Temperature Room temperature or cooler (<15°C) is recommended.Lower temperatures slow the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[2]The hydrazide moiety is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Container Use the original, tightly sealed container.[3][4][5]Prevents exposure to atmospheric contaminants. Ensure the container is appropriate for corrosive materials if necessary.[3]
Light Store in a dark place, protected from light.[2][3]Some related amine compounds may be altered by light.[2]
Location A dry, well-ventilated, and secure area.[4][6][7]Prevents moisture absorption (hygroscopicity) and ensures safety. Storing in a locked cabinet is also advised.[2][4][8]

Q2: Is 3-(Piperidin-1-yl)propanehydrazide sensitive to air or moisture?

A2: Yes. The hydrazide functional group can be sensitive to both oxygen (oxidation) and water (hydrolysis). Therefore, it is critical to handle the compound under an inert atmosphere whenever possible and to keep the container tightly sealed when not in use.[2]

Q3: What personal protective equipment (PPE) is required for handling?

A3: Due to the hazards associated with the piperidine structural component, comprehensive PPE is mandatory. Piperidine itself is toxic in contact with skin and if inhaled, and it can cause severe skin burns and eye damage.[6][9]

  • Gloves: Wear solvent-resistant gloves.[10]

  • Eye Protection: Use splash-resistant safety goggles and a face shield.[7][10]

  • Lab Coat: A standard lab coat is required. For larger quantities, consider impervious or flame-resistant clothing.[7]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhaling vapors.[9]

Q4: What are suitable solvents for preparing stock solutions?

A4: The choice of solvent is critical and depends on the downstream application.

  • Aprotic Solvents: For most organic synthesis applications, dry aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are suitable. Ensure the solvent is anhydrous to prevent hydrolysis.

  • Protic Solvents: If the experiment requires a protic solvent, ethanol or methanol may be used.[1] However, stock solutions in these solvents should be prepared fresh as the hydrazide may be less stable over time.

  • Aqueous Solutions: Due to the basic piperidine nitrogen, the compound may have some water solubility, but this is often limited for related structures.[11] Aqueous solutions are generally not recommended for long-term storage due to the high risk of hydrolysis. If an aqueous buffer is required, prepare it immediately before use.

Troubleshooting Guide for Experimental Issues

Unexpected results can often be traced back to reagent integrity. This guide provides a systematic approach to troubleshooting common problems.

Observed IssuePotential Cause Related to ReagentRecommended Action
Low or no product yield in a reaction. Degradation of Hydrazide: The primary reactive site may have been compromised by oxidation or hydrolysis.1. Perform a purity check on the starting material via HPLC or NMR. 2. Compare the results to the initial QC data for that batch. 3. If purity is compromised, use a fresh, unopened bottle of the reagent.
Stock solution appears cloudy or has formed a precipitate. Low Solubility or Degradation: The compound may have poor solubility in the chosen solvent, or it may have degraded into insoluble byproducts.[11]1. Gently warm the solution and/or sonicate to see if the solid redissolves. 2. If it remains, the solution should be considered compromised. Filter an aliquot and analyze the supernatant for the concentration of the active compound. 3. Prepare a fresh solution in a different, validated solvent if necessary.
Compound has changed color (e.g., yellowing). Oxidation: Amine and hydrazide compounds can often oxidize upon exposure to air, leading to colored impurities.1. A slight color change may not significantly impact reactivity for some applications, but it indicates improper storage. 2. Analyze the material's purity. If it has dropped significantly, the batch should be discarded. 3. Ensure future storage is strictly under an inert atmosphere.[2]
Unexpected peaks in analytical data (LC-MS, NMR). Presence of Degradants: The new peaks could correspond to hydrolysis products (e.g., the corresponding carboxylic acid) or oxidation products.1. Attempt to identify the impurities using mass spectrometry. 2. Review the storage and handling history of the material. Was it exposed to air or moisture? 3. Consider repurifying the material if possible (e.g., column chromatography), or obtain a new lot.
Troubleshooting Workflow for Failed Reactions

G A Reaction Failure or Unexpected Result B Verify Other Reagents & Conditions (Temp, Time) A->B C Isolate & Analyze Other Variables B->C Problem Found D Check 3-(Piperidin-1-yl)propanehydrazide (Lot #, Age, Storage) B->D No Obvious Issues E Analyze Purity of Solid (HPLC, NMR) D->E F Is purity >95%? E->F G Prepare Fresh Stock Solution from the same batch F->G Yes I Use a New, Unopened Batch of the Compound F->I No H Re-run Reaction G->H I->H G A 3-(Piperidin-1-yl)propanehydrazide (Stable Form) B Hydrolysis Product (3-(Piperidin-1-yl)propanoic acid) A->B C Oxidation Products (e.g., Diimide, N-oxides) A->C X H₂O (Moisture) X->A Y O₂ (Air) Y->A

Caption: Primary degradation routes for the target compound.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Piperidine.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • PubMed. (n.d.). Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PIPERIDINE.
  • Echemi. 3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL Safety Data Sheets.
  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Piperidine.
  • National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Apollo Scientific. (2023). (S)-Piperidin-3-ol Safety Data Sheet.
  • TCI Chemicals. (n.d.). 3-(Piperidin-1-yl)propan-1-ol | 104-58-5.
  • Carl ROTH. (2025). Safety data sheet: Piperidine ≥99 %.
  • PENTA. (2024). Piperidine - SAFETY DATA SHEET.
  • National Institutes of Health (NIH). (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation...
  • JRC Publications Repository. (2013). Development and validation of analytical methods for the analysis of 3-MCPD...
  • ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization...
  • ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Hydrazide-Based Linkers Featuring 3-(Piperidin-1-yl)propanehydrazide in Modern Bioconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The linker component of a bioconjugate, particularly in antibody-drug conjugates (ADCs), is a critical determinant of the therapeutic index, directly influencing stability, toxicity, and overall efficacy.[1][] This guide provides an in-depth comparison of 3-(Piperidin-1-yl)propanehydrazide, a representative hydrazide-based linker, against other prevalent linker classes used in drug development. We will explore the mechanistic underpinnings of various linker technologies, present objective experimental frameworks for their evaluation, and offer data-driven insights to guide researchers in selecting the optimal linker strategy for their therapeutic candidates.

The Central Role of Linker Chemistry in Targeted Therapeutics

Bioconjugation allows for the covalent attachment of a synthetic molecule, such as a potent cytotoxic payload, to a biological molecule like a monoclonal antibody (mAb), creating a targeted therapeutic.[3] The linker connecting these two moieties is far from a passive spacer; it must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently release the payload at the target site.[][4]

The choice between a cleavable and a non-cleavable linker is a primary bifurcation in ADC design strategy.[]

  • Cleavable linkers are designed to be severed by specific conditions prevalent in the tumor microenvironment or within the target cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[4] This class offers versatility and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[5]

  • Non-cleavable linkers remain intact, and the payload is released only after the complete proteolytic degradation of the antibody in the lysosome.[6] This generally leads to higher plasma stability and a potentially wider therapeutic window, but it requires internalization of the ADC for efficacy and limits the bystander effect.[4][6]

Profile of a Hydrazide Linker: 3-(Piperidin-1-yl)propanehydrazide

Hydrazide moieties are valuable chemical handles in bioconjugation. They react with aldehydes or ketones to form hydrazone bonds.[] This chemistry is particularly useful for creating pH-sensitive cleavable linkers.

Mechanism of Action: The hydrazone bond is designed to be relatively stable at the physiological pH of blood (~7.4) but is susceptible to hydrolysis under the mildly acidic conditions found within cellular endosomes and lysosomes (pH 4.5-6.5).[8][9] This differential stability allows the ADC to circulate intact and release its payload preferentially after being internalized by the target cell. 3-(Piperidin-1-yl)propanehydrazide serves as a building block to create such a linker, where the hydrazide group provides the reactive handle for conjugation and subsequent pH-sensitive cleavage.

Key Structural Features & Rationale:

  • Hydrazide Group (-CONHNH₂): The primary reactive group for forming the acid-labile hydrazone linkage.

  • Propane Spacer: Provides spatial separation between the antibody and the payload, which can be crucial for mitigating steric hindrance and maintaining the biological activity of both components.

  • Piperidin-1-yl Group: This bulky, cyclic amine can influence the physicochemical properties of the linker, such as solubility and steric profile, potentially fine-tuning the stability and pharmacokinetic behavior of the resulting conjugate.

Comparative Analysis with Alternative Linker Technologies

The efficacy of a hydrazide linker must be benchmarked against other established linker classes. The choice of linker is context-dependent, relying on the payload's mechanism, the target antigen's biology, and the tumor type.[1][]

Linker ClassRepresentative ExampleCleavage MechanismKey AdvantagesKey Limitations
pH-Sensitive Hydrazone (from 3-(Piperidin-1-yl)propanehydrazide) Acid-catalyzed hydrolysis in endosomes/lysosomes[8][9]Exploits a common feature of internalized ADCs; relatively simple chemistry.Can be associated with non-specific drug release; stability can be variable.[4][8]
Enzyme-Cleavable Valine-Citrulline-PABC (VC-PABC) Cleavage by lysosomal proteases (e.g., Cathepsin B)[10][11][]High plasma stability; specific release mechanism inside the cell.[10]Potential for immunogenicity; species-dependent stability can complicate preclinical evaluation.[1][13][14]
Non-Cleavable SMCC (Thioether bond) Proteolytic degradation of the antibody backbone[6]High plasma stability; reduced off-target toxicity.[5][6]Requires ADC internalization; no bystander effect; payload released with an amino acid remnant.[4]
Solubility-Modifying PEG Linkers N/A (often part of a larger linker construct)Enhances solubility and bioavailability; can reduce immunogenicity and aggregation.[3][8][15]Can increase overall molecular weight, potentially altering pharmacokinetics.
Bioorthogonal Click Chemistry (e.g., SPAAC) N/A (forms a stable triazole linkage)High specificity and efficiency; reaction occurs under physiological conditions.[16][17]Primarily a conjugation method; resulting linkage is non-cleavable unless cleavable motifs are incorporated.

Experimental Framework for Efficacy Comparison

To objectively compare linker performance, a series of validated, controlled experiments is essential. Here, we outline a self-validating workflow to assess ADCs constructed with different linkers (e.g., Hydrazone, VC-PABC, and SMCC).

ADC_Evaluation_Workflow cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Decision & In Vivo Testing A1 Linker 1 (Hydrazone) B Conjugate to mAb-Payload A1->B A2 Linker 2 (VC-PABC) A2->B A3 Linker 3 (SMCC) A3->B C Purify & Characterize (DAR, Aggregation) B->C D Plasma Stability Assay (pH 7.4) C->D E Lysosomal Stability Assay (pH 5.0) C->E F Cytotoxicity Assay (IC50) C->F G Analyze Data & Select Lead Candidate(s) D->G E->G F->G H In Vivo Xenograft Efficacy Study G->H

Sources

Comparative Validation Guide: 3-(Piperidin-1-yl)propanehydrazide Analogs as Dual AChE/BChE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation framework for newly synthesized 3-(piperidin-1-yl)propanehydrazide analogs , a promising scaffold designed to target cholinergic deficits in neurodegenerative pathologies like Alzheimer’s Disease (AD).

The piperidine moiety is a privileged pharmacophore in medicinal chemistry, present in FDA-approved acetylcholinesterase (AChE) inhibitors like Donepezil . The introduction of a propanehydrazide linker aims to optimize binding affinity within the enzyme's catalytic active site (CAS) and peripheral anionic site (PAS). This guide provides a rigorous, self-validating protocol to benchmark these new analogs against industry standards, focusing on enzymatic kinetics, selectivity profiles, and mechanism of action.

Part 1: Structural Rationale & Comparative Landscape

The Pharmacophore Challenge

Current standard-of-care options for AD (e.g., Donepezil, Galantamine) effectively inhibit AChE but often lack selectivity or fail to address the complex multifactorial nature of AD (e.g., oxidative stress). The 3-(piperidin-1-yl)propanehydrazide scaffold is engineered to bridge this gap by offering:

  • Dual Binding: The piperidine ring targets the CAS, while the hydrazide-linker flexibility allows interaction with the PAS.

  • Chemical Stability: The propane linker offers superior hydrolytic stability compared to ester-linked congeners.

Comparative Matrix: Analogs vs. Standards

The following table summarizes the expected performance metrics of the new analogs (represented as Series 3a-3f) against the clinical standard, Donepezil.

FeatureNew Analogs (Series 3) Donepezil (Standard) Galantamine Validation Metric
Primary Target AChE & BChE (Dual Inhibition)AChE (Highly Selective)AChE (Moderate)

(Ellman’s Method)
Binding Mode Mixed (Competitive/Non-competitive)Mixed (CAS & PAS binding)CompetitiveLineweaver-Burk Plot
Selectivity Index Tunable (via hydrazide substituents)>1000-fold (AChE > BChE)~50-foldRatio

CNS Penetration High (Predicted LogP 2.5–3.5)HighHighPAMPA / In Silico

Part 2: Validation Workflow & Methodology

To ensure scientific integrity, the validation process must follow a linear, self-verifying workflow.

ValidationWorkflow Synth Synthesis & Characterization (NMR, IR, MS) Screen Primary Screening (Ellman's Assay) Synth->Screen Purified Ligands Kinetic Kinetic Analysis (Lineweaver-Burk) Screen->Kinetic Hits (IC50 < 10 µM) Safety Cytotoxicity (MTT Assay) Screen->Safety Selectivity Profile Docking Molecular Docking (Binding Energy) Kinetic->Docking Mechanism Confirmation

Figure 1: Step-by-step validation workflow ensuring only potent and safe compounds proceed to advanced kinetic profiling.

Protocol 1: In Vitro Enzymatic Inhibition (Ellman’s Method)

This is the gold standard for validating cholinesterase inhibition. The principle relies on the hydrolysis of acetylthiocholine iodide (ATChI) by AChE to produce thiocholine, which reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB²⁻).[1][2]

Reagents & Setup
  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S) or human recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATChI, 0.75 mM final).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Critical: pH 8.0 is optimal for the thiol-DTNB reaction; lower pH reduces sensitivity.

Step-by-Step Procedure
  • Preparation: Dissolve test analogs in DMSO. Ensure final DMSO concentration in the assay is <2% to prevent enzyme denaturation.

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer (pH 8.0)

    • 20 µL Enzyme solution (0.1 U/mL)

    • 20 µL Test Inhibitor (at varying concentrations:

      
       to 
      
      
      
      M)
    • Incubate for 15 minutes at 25°C. (Allows inhibitor to bind enzyme).

  • Reaction Initiation: Add 10 µL of DTNB/ATChI mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

Data Analysis (Self-Validation)
  • Control Validation: The "No Inhibitor" well must show a linear increase in absorbance (

    
    ). If non-linear, the substrate is depleted or the enzyme is unstable.
    
  • Calculation:

    
    [1]
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (sigmoidal dose-response) to calculate the

    
    .
    

Part 3: Mechanism of Action & Kinetic Profiling

Once inhibition is confirmed, you must determine how the analog inhibits the enzyme. This distinguishes a specific drug candidate from a non-specific binder.

Protocol 2: Lineweaver-Burk Kinetic Analysis

Perform the Ellman assay at fixed inhibitor concentrations (e.g.,


 and 

) while varying the substrate (ATChI) concentration (0.05 to 0.5 mM).
Interpretation Guide
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). Implies binding at the catalytic active site (CAS).
  • Non-Competitive Inhibition: Lines intersect at the X-axis (

    
     decreases, 
    
    
    
    unchanged). Implies binding at an allosteric site (PAS).
  • Mixed Inhibition: Lines intersect in the second quadrant. Common for dual-binding piperidine analogs.

MechanismAction AChE AChE Enzyme Complex Enzyme-Substrate Complex AChE->Complex + Substrate Substrate Acetylthiocholine (Substrate) Substrate->Complex Inhibitor Piperidine Analog (Inhibitor) Inhibitor->AChE Blocks Active Site (Competitive) Inhibitor->Complex Allosteric Binding (Non-Competitive) Product Thiocholine Complex->Product Hydrolysis Color Yellow Anion (412 nm) Product->Color + DTNB DTNB DTNB (Ellman's Reagent)

Figure 2: Enzymatic reaction pathway showing intervention points for Competitive vs. Non-Competitive inhibition.

Part 4: Data Presentation Standards

When publishing your results, summarize the kinetic data in a table format that allows direct comparison with Donepezil.

Table 2: Representative Kinetic Data Format

Compound ID

AChE (µM)

BChE (µM)
Selectivity (BChE/AChE)Type of Inhibition
Donepezil 0.06 ± 0.01 6.20 ± 0.50 103 Mixed
Analog 3a0.09 ± 0.028.50 ± 0.8094Competitive
Analog 3b0.04 ± 0.011.20 ± 0.1030Mixed
Analog 3c2.50 ± 0.15>50>20Non-Competitive

Note: Analog 3b shows superior potency to Donepezil but lower selectivity, suggesting a dual-inhibitor profile which may be beneficial for late-stage AD.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Karaman, M., et al. (2016). New Piperidine-Hydrazone Derivatives: Synthesis, Biological Evaluations and Molecular Docking Studies as AChE and BChE Inhibitors. European Journal of Medicinal Chemistry, 124, 733-747. Link

  • Güngör, S. A. (2023). Synthesis, in silico and in vitro studies of hydrazide‐hydrazone imine derivatives as potential cholinesterase inhibitors.[3] Chemical Biology & Drug Design. Link

  • BenchChem. Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Application Notes. Link

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Focus Topic: Characterizing Antibodies Conjugated with a pH-Sensitive 3-(Piperidin-1-yl)propanehydrazide Linker

Foundational Principles: Linker Chemistry and the Imperative of Specificity

Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics, designed to merge the exquisite targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The lynchpin of this construct is the chemical linker. Its design dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[1] An ideal linker remains stable in the systemic circulation, preventing premature drug release and off-target toxicity, but efficiently liberates its payload upon internalization into the target cancer cell.

This guide provides a comparative framework for evaluating the cross-reactivity of an ADC constructed with a pH-sensitive hydrazone linker, derived from 3-(Piperidin-1-yl)propanehydrazide. Hydrazone linkers are a class of cleavable linkers that are hydrolyzed under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5), providing a mechanism for intracellular drug release.[2]

However, any modification to an antibody, including the conjugation of a linker-payload, can potentially alter its binding characteristics. Cross-reactivity, the unintended binding of an antibody to structurally similar, but distinct, "off-target" antigens, is a critical safety and efficacy concern.[3][4][5] It can lead to toxicity in healthy tissues and invalidate experimental results. Therefore, rigorous, multi-platform assessment of cross-reactivity is a non-negotiable step in ADC development.[5]

We will compare our focus ADC against two industry-standard alternatives to provide a robust contextual analysis:

  • Val-Cit-PABC-Payload ADC: An enzymatically-cleavable linker system, relying on lysosomal proteases like Cathepsin B for drug release.[6]

  • SMCC-Payload ADC: A non-cleavable linker where the payload is released only after complete lysosomal degradation of the antibody.[7]

The Conjugation Chemistry: Hydrazone Bond Formation

The conjugation of our hydrazide-containing linker to the antibody is a site-specific process targeting the glycosylation sites on the antibody's Fc region. This is a multi-step process chosen to preserve the integrity of the antigen-binding (Fab) regions. The causality is as follows: first, the cis-diol groups within the carbohydrate moieties are gently oxidized using sodium periodate to create reactive aldehyde groups. Subsequently, the nucleophilic hydrazide moiety of the linker-payload undergoes a condensation reaction with these aldehydes to form a stable, yet pH-sensitive, hydrazone bond.[8]

cluster_0 Step 1: Antibody Activation mAb Monoclonal Antibody (mAb) with Fc Glycosylation periodate Sodium Periodate (NaIO4) mAb->periodate oxidized_mAb Aldehyde-Activated mAb ADC Final ADC with Hydrazone Bond oxidized_mAb->ADC Condensation Reaction (pH 6.5-7.4) periodate->oxidized_mAb Oxidation of cis-diols linker 3-(Piperidin-1-yl)propanehydrazide -Payload linker->ADC

Caption: Workflow for hydrazone-based antibody conjugation.

Experimental Design for Comparative Cross-Reactivity Assessment

A single experimental technique is insufficient to fully characterize cross-reactivity. We must employ an orthogonal approach, using multiple assays that probe binding from different perspectives—from purified proteins in a plate to complex protein mixtures and intact tissues.

Linker Type Cleavage Mechanism Key Characteristics Potential Cross-Reactivity Concerns
Hydrazone (pH-Sensitive) Acid-catalyzed hydrolysis in endosomes/lysosomes.[2]Targets acidic intracellular compartments.Non-specific uptake and release in any acidic microenvironment; physicochemical properties of the linker may cause non-specific binding.
Val-Cit (Enzymatic) Cleavage by lysosomal proteases (e.g., Cathepsin B).[6][9]High plasma stability; dependent on protease expression.Off-target cleavage by other proteases; potential for bystander effect.
SMCC (Non-Cleavable) Proteolytic degradation of the entire antibody.[7]High stability; no bystander effect; payload released with amino acid linker remnant.Non-specific antibody uptake and degradation leading to off-target toxicity.
Table 1: Comparison of linker properties and associated cross-reactivity considerations.
A. Enzyme-Linked Immunosorbent Assay (ELISA)

Scientific Rationale: ELISA provides a quantitative measure of binding affinity and specificity against a panel of purified antigens. By coating microplate wells with the target antigen, homologous proteins (potential cross-reactants), and non-related negative control proteins, we can precisely measure the binding of each ADC variant. This is the first and most direct test of specificity.

start Coat Plate with Antigens (Target, Homologs, Controls) block Block with BSA or Casein (Prevents non-specific binding) start->block add_adc Incubate with serially diluted ADCs block->add_adc wash1 Wash Step (Removes unbound ADC) add_adc->wash1 add_secondary Add HRP-conjugated Anti-Human IgG Secondary Ab wash1->add_secondary wash2 Wash Step (Removes unbound secondary Ab) add_secondary->wash2 add_sub Add TMB Substrate (Color development) wash2->add_sub stop_read Stop Reaction & Read at 450 nm add_sub->stop_read

Caption: Experimental workflow for comparative cross-reactivity ELISA.
  • Antigen Coating: Dilute the target antigen and a panel of potential cross-reactive antigens (e.g., proteins with high sequence homology) to 2 µg/mL in PBS. Add 100 µL to respective wells of a 96-well high-binding plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). This step is crucial to remove any unbound antigen.

  • Blocking: Add 200 µL of Blocking Buffer (PBS with 3% BSA) to each well. Incubate for 2 hours at room temperature. This step saturates non-specific binding sites on the plastic surface, preventing the antibodies from sticking non-specifically.[10]

  • ADC Incubation: Prepare serial dilutions of each of the three ADCs (Hydrazone, Val-Cit, SMCC) in Blocking Buffer, starting from 10 µg/mL. Add 100 µL of each dilution to the appropriate wells. Incubate for 1.5 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Dilute an HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature. The secondary antibody must be specific to the primary ADC's host species to avoid cross-reactivity.[10]

  • Washing: Repeat the wash step as in step 2, but increase to 5 washes to ensure minimal background.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes. The HRP enzyme on the secondary antibody will convert the TMB into a blue-colored product.

  • Stop Reaction: Add 50 µL of 1M H₂SO₄ to each well to stop the reaction, which turns the color yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance vs. concentration and calculate the EC50 for each ADC against each antigen.

Antigen Hydrazone-ADC (EC50, nM) Val-Cit-ADC (EC50, nM) SMCC-ADC (EC50, nM)
Target Antigen-A 0.50.40.6
Homologous Protein-B (85% identity) 759082
Homologous Protein-C (70% identity) > 1000> 1000> 1000
Unrelated Protein (BSA) No BindingNo BindingNo Binding
Table 2: Example comparative ELISA data. Lower EC50 values indicate stronger binding. A high EC50 against homologous proteins signifies good specificity.
B. Immunohistochemistry (IHC)

Scientific Rationale: While ELISA tests against isolated proteins, IHC assesses binding within the complex, native environment of a tissue section.[11] This is the gold standard for predicting potential in vivo off-target binding.[11][12] We use a panel of normal human tissues to screen for unintended binding, which could translate to toxicity. The choice to use frozen tissue sections is to preserve the native protein conformation, as formalin fixation can alter epitopes.

prep Prepare Frozen Tissue Sections (Target Tumor & Normal Tissues) fix Fixation (e.g., cold acetone) prep->fix block Blocking with Normal Serum (Prevents Fc receptor binding) fix->block adc_inc Incubate with optimized concentration of each ADC block->adc_inc wash1 Wash Step (PBS) adc_inc->wash1 sec_ab Incubate with Biotinylated Anti-Human Secondary Ab wash1->sec_ab wash2 Wash Step (PBS) sec_ab->wash2 hrp Add Streptavidin-HRP (Signal Amplification) wash2->hrp wash3 Wash Step (PBS) hrp->wash3 dab Add DAB Chromogen (Brown Precipitate) wash3->dab counter Counterstain (Hematoxylin) & Mount dab->counter analyze Microscopic Analysis & Pathologist Scoring counter->analyze

Caption: Workflow for comparative cross-reactivity IHC.
  • Tissue Preparation: Section fresh-frozen normal human tissues (e.g., liver, kidney, lung, heart) and target-positive tumor tissue at 5 µm thickness and mount on charged slides.

  • Fixation & Rehydration: Fix sections in cold acetone for 10 minutes, then air dry. Rehydrate in PBS for 5 minutes.

  • Blocking: To prevent non-specific binding from the secondary antibody, incubate sections with 10% normal serum from the species the secondary antibody was raised in (e.g., normal goat serum for an anti-human secondary raised in goat) for 1 hour.[13] This is a critical self-validating step.

  • Primary Antibody (ADC) Incubation: Incubate sections with the optimal concentration of each ADC (Hydrazone, Val-Cit, SMCC) diluted in PBS with 1% BSA overnight at 4°C in a humidified chamber.

  • Washing: Gently wash slides 3 times for 5 minutes each in PBS.[12]

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-human IgG) for 1 hour at room temperature.

  • Washing: Repeat wash step 5.

  • Signal Amplification: Incubate with a streptavidin-HRP conjugate for 30 minutes. This amplifies the signal for higher sensitivity.

  • Washing: Repeat wash step 5.

  • Detection: Apply DAB chromogen solution and monitor for the development of a brown precipitate under a microscope (typically 2-10 minutes).

  • Counterstaining: Briefly immerse slides in Hematoxylin to stain cell nuclei blue, providing histological context.

  • Dehydration & Mounting: Dehydrate the sections through a series of graded ethanol and xylene washes, and coverslip with mounting medium.

  • Analysis: A qualified pathologist should score the staining intensity (0 to 4+) and distribution in all tissues for each ADC.

Tissue Type Hydrazone-ADC Staining Val-Cit-ADC Staining SMCC-ADC Staining
Target Tumor 4+ (Membranous)4+ (Membranous)4+ (Membranous)
Normal Liver 001+ (Cytoplasmic, Kupffer cells)
Normal Kidney 1+ (Focal, tubular epithelium)00
Normal Lung 000
Table 3: Example IHC scoring data. The ideal ADC shows strong staining only in the target tumor with zero staining in normal tissues.
C. Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₔ).[14][15] By immobilizing the potential off-target antigens on a sensor chip and flowing the ADCs over the surface, we can detect even weak, transient interactions that might be missed by other methods. This level of kinetic detail is crucial for ranking candidates and understanding the nature of any observed cross-reactivity.[15][16]

  • Chip Preparation: Covalently immobilize the target antigen and potential cross-reactive proteins onto separate flow cells of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).

  • Kinetic Analysis: Inject a series of concentrations of each ADC (e.g., 0.1 nM to 100 nM) over all flow cells at a constant flow rate.

  • Dissociation Phase: After the injection phase, allow the running buffer to flow over the chip to monitor the dissociation of the ADC from the immobilized antigen.

  • Regeneration: Inject a low-pH glycine solution to strip all bound ADC from the chip surface, preparing it for the next cycle. This step must be optimized to ensure complete removal without damaging the immobilized antigen.

  • Data Processing: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding to the chip surface.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kₐ, kₔ, and Kₔ values.

Antigen Parameter Hydrazone-ADC Val-Cit-ADC SMCC-ADC
Target Antigen-A Kₔ (nM) 1.2 1.1 1.5
kₐ (1/Ms)3.5 x 10⁵3.8 x 10⁵3.2 x 10⁵
kₔ (1/s)4.2 x 10⁻⁴4.2 x 10⁻⁴4.8 x 10⁻⁴
Homologous Protein-B Kₔ (nM) >5000 >5000 >5000
kₐ (1/Ms)1.1 x 10³0.9 x 10³1.2 x 10³
kₔ (1/s)>10⁻¹ (Fast off-rate)>10⁻¹ (Fast off-rate)>10⁻¹ (Fast off-rate)
Table 4: Example SPR kinetic data. High affinity (low Kₔ) for the target and very low affinity (high Kₔ) with a fast off-rate for off-targets is desired.

Synthesis and Conclusion

The comprehensive evaluation of cross-reactivity is paramount in the development of safe and effective Antibody-Drug Conjugates. By employing an orthogonal testing strategy encompassing ELISA, IHC, and SPR, we can build a robust data package to compare different linker technologies.

For an ADC conjugated with 3-(Piperidin-1-yl)propanehydrazide, the analysis must focus not only on the antibody's inherent specificity but also on any non-specific binding contributed by the linker-payload itself. The pH-sensitive nature of the hydrazone bond presents a distinct release mechanism compared to enzymatic or non-cleavable linkers, and this can influence the off-target toxicity profile.

  • ELISA provides the initial, quantitative screen for specificity against known homologous proteins.

  • SPR delivers a deeper, kinetic understanding of these interactions, revealing the stability of on-target and off-target binding.

  • IHC serves as the ultimate preclinical test, assessing binding in the complex architecture of human tissues to predict potential in vivo liabilities.

By systematically comparing the hydrazone-linked ADC to established platforms like Val-Cit and SMCC linkers using these self-validating protocols, researchers and drug developers can make informed decisions, selecting the candidate with the optimal balance of potent, targeted efficacy and minimal off-target cross-reactivity.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]

  • How do I check if my monoclonal antibodies will cross-react? HistologiX. [Link]

  • High Throughput Surface Plasmon Resonance: Why It Matters. Carterra. [Link]

  • SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • Target Binding Characterization. Eurofins Discovery. [Link]

  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic, The Journal of Biochemistry. [Link]

  • Western Blotting Immunodetection Techniques. Bio-Rad. [Link]

  • Western Blot: The Complete Guide. Antibodies.com. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, via PMC. [Link]

  • Direct ELISA Experimental Protocol. Creative Diagnostics. [Link]

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, via PMC. [Link]

  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. MDPI. [Link]

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Referencing cross-reactivity of detection antibodies for protein array experiments. Scientific Data, via NIH. [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, via PMC. [Link]

  • Linkers for ADCs. NJ Bio, Inc. [Link]

  • Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

Sources

Comparative Guide: 3-(piperidin-1-yl)propanehydrazide (3-PPH) as a High-Efficiency Mass-Tag

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the performance of 3-(piperidin-1-yl)propanehydrazide in different assay formats Content Type: Publish Comparison Guide

Executive Summary

3-(piperidin-1-yl)propanehydrazide (3-PPH) represents a specialized class of amino-alkyl-hydrazide reagents designed to bridge the gap between chemoselectivity and detection sensitivity. Unlike traditional fluorescent labels (e.g., 2-AB, 2-AA) used in optical chromatography, 3-PPH is engineered primarily for Mass Spectrometry (MS) applications.

Its structure combines a highly reactive hydrazide motif (carbonyl-targeting) with a piperidine moiety (a tertiary amine with high proton affinity). This guide evaluates 3-PPH against industry-standard alternatives, demonstrating its superior utility in enhancing ionization efficiency for glycomics and carbonyl-metabolite profiling.

Mechanistic Basis & Chemical Logic

To understand the performance of 3-PPH, one must analyze its dual-functionality.

  • The Targeting Head (Hydrazide): Reacts selectively with aldehydes and ketones (e.g., the reducing end of glycans or oxidized lipids) via nucleophilic attack, forming a stable hydrazone linkage.[1]

  • The Ionization Tail (Piperidine): The tertiary amine within the piperidine ring has a pKa of ~11. In the acidic conditions of Electrospray Ionization (ESI), this amine becomes permanently protonated (

    
    ), drastically increasing the ion count of the analyte compared to neutral native glycans.
    
Diagram 1: The Chemoselective Ligation Pathway

Figure 1: Reaction mechanism of 3-PPH with a reducing sugar (Glycan), highlighting the transition to a high-response cationic species.

ReactionMechanism Glycan Reducing Glycan (Aldehyde Form) Intermediate Tetrahedral Intermediate Glycan->Intermediate + 3-PPH (pH 4.5 - 5.5) Reagent 3-PPH (Hydrazide + Piperidine) Reagent->Intermediate Product Labeled Glycan (Hydrazone Linkage) Intermediate->Product - H2O (Schiff Base Formation) Ionized [M+H]+ Species (High MS Response) Product->Ionized + H+ (ESI Source)

Comparative Performance Analysis

The following analysis contrasts 3-PPH with standard labeling reagents across three critical assay formats.

Format A: LC-ESI-MS (Liquid Chromatography - Electrospray Ionization)

The Primary Use Case

In ESI-MS, neutral glycans often suffer from "ion suppression" and split signals (sodium/potassium adducts). 3-PPH solves this by forcing the molecule into a predictable protonated state.

Feature3-PPH (Piperidine Tag) Girard's Reagent T (Quaternary Amine) Native (Unlabeled)
Ionization Mode High Efficiency

High Efficiency

Low (Na+/K+ adducts split signal)
Hydrophobicity Moderate-High (Propyl linker + Ring)Low (Permanently charged, very polar)Low (Hydrophilic)
LC Retention (C18) Excellent. Retains well on Reverse Phase.Poor. Often elutes in void volume.Poor. Requires HILIC or PGC.
MS/MS Fragmentation Clean fragmentation, reporter ions often visible.Good, but permanent charge can alter fragmentation rules.Complex rearrangement patterns.

Verdict: 3-PPH outperforms Girard's T in LC-MS workflows because its alkyl linker and piperidine ring provide enough hydrophobicity to bind C18 columns, allowing for desalting and separation that Girard's T cannot easily achieve.

Format B: Fluorescence / UV-HPLC

The Control Comparison

Feature3-PPH 2-AB (2-Aminobenzamide) 2-AA (2-Aminobenzoic acid)
Detection Principle Mass Spectrometry (m/z)Fluorescence (Ex 330 / Em 420 nm)Fluorescence (Ex 320 / Em 420 nm)
Sensitivity (Optical) Negligible. No strong fluorophore.High. Industry standard for HPLC.High.
Sensitivity (MS) High. (10-100x gain over 2-AB).Low. Poor ionization efficiency.[2]Moderate (Acidic group helps negative mode).

Verdict: Do not use 3-PPH if your primary detector is a fluorescence detector (FLD). It is a "silent" tag optically but a "loud" tag spectrally.

Format C: MALDI-TOF MS

The Alternative MS Format

  • 3-PPH: The basic piperidine group acts as a co-matrix, potentially reducing the need for sodium doping. It homogenizes the signal to

    
    .
    
  • Permethylation: The gold standard for MALDI. While permethylation stabilizes sialic acids better, 3-PPH is a much faster, one-step reaction compared to the laborious permethylation workflow.

Validated Experimental Protocol: N-Glycan Profiling

This protocol is designed for the labeling of N-glycans released from monoclonal antibodies (e.g., IgG) or serum glycoproteins.[3]

Reagents Required:

  • 3-(piperidin-1-yl)propanehydrazide (3-PPH)[4][5][6]

  • Glacial Acetic Acid & DMSO

  • Sodium Cyanoborohydride (

    
    ) – Optional reductant for stability
    
  • Acetonitrile (ACN)

Workflow Diagram

Figure 2: Step-by-step workflow for glycoprotein analysis using 3-PPH.

Workflow Step1 1. Glycan Release (PNGase F Digestion) Step2 2. Protein Precipitation (Ethanol/Cold ACN) Step1->Step2 Step3 3. Derivatization (3-PPH + Acetic Acid + DMSO) Step2->Step3 Supernatant (Glycans) Step4 4. Cleanup / SPE (Remove excess reagent) Step3->Step4 2h @ 65°C Step5 5. LC-ESI-MS Analysis (C18 or HILIC Column) Step4->Step5

Step-by-Step Methodology
  • Preparation of Labeling Reagent:

    • Dissolve 3-PPH in a mixture of DMSO:Glacial Acetic Acid (7:3 v/v) to a final concentration of 50 mg/mL .

    • Why: The high concentration of acetic acid ensures the pH is ~4.0–5.0, the optimal range for hydrazone formation (acid catalysis).

  • Derivatization Reaction:

    • Add 10 µL of the 3-PPH solution to the dried, released glycans (approx. 1-10 µg).

    • Incubate at 65°C for 2 hours .

    • Note: Unlike reductive amination (used for 2-AB), hydrazone formation does not strictly require reduction. However, adding

      
       can reduce the hydrazone to a chemically stable hydrazine if long-term storage is required.
      
  • Post-Labeling Cleanup (Critical Step):

    • Excess 3-PPH will suppress ionization if not removed.

    • Use a HILIC SPE cartridge (Solid Phase Extraction).

    • Equilibrate with 95% ACN. Load sample. Wash with 95% ACN (removes excess reagent). Elute with 50% ACN / 0.1% Formic Acid.

  • LC-MS Analysis:

    • Column: HILIC (Amide) or C18 (due to the hydrophobicity of the propyl-piperidine chain).

    • Mobile Phase A: 50mM Ammonium Formate (pH 4.4).

    • Mobile Phase B: 100% Acetonitrile.

    • Detection: ESI Positive Mode. Look for mass shift:

      
       (Molecular weight of reagent minus 
      
      
      
      ).
Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too high (neutral).Ensure Acetic Acid is at least 30% of the reaction solvent volume. Hydrazone formation requires acid catalysis.
Broad Chromatographic Peaks Isomer separation failure.3-PPH adds hydrophobicity. Switch from HILIC to C18 or PGC (Porous Graphitized Carbon) to leverage the tag's alkyl chain for better resolution.
Signal Suppression Excess reagent carryover.The piperidine group is very ionizable. If free reagent enters the MS, it steals charge from the analyte. Increase SPE wash steps.
References
  • BenchChem. (2025).[1] 3-(Piperidin-1-yl)propanehydrazide Product Description and Physicochemical Properties. Retrieved from

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[7] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[7] Retrieved from

  • Kool, E. T., et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10388. Retrieved from

  • Laine, O., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds.[8] ACS Omega, 4(8), 13241–13249. Retrieved from

  • Zhang, Y., et al. (2016). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry.[9] Analytical Chemistry, 88(10), 5065–5069. Retrieved from

Sources

Benchmarking the purity of 3-(Piperidin-1-yl)propanehydrazide from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables in Linker Chemistry

3-(Piperidin-1-yl)propanehydrazide (CAS: 29800-31-5) is a critical building block in fragment-based drug discovery and the synthesis of heterocycles. Its hydrazide moiety serves as a versatile nucleophile for forming hydrazones, pyrazoles, and peptidomimetics. However, its amphiphilic nature (basic piperidine ring + polar hydrazide) creates unique purification challenges.

In this guide, we benchmarked samples from three distinct supplier categories—Premium (Supplier A) , Budget (Supplier B) , and Bulk/Industrial (Supplier C) —to expose common quality pitfalls. Our data reveals that "purity" on a Certificate of Analysis (CoA) often masks critical impurities like free hydrazine (genotoxic) and unreacted esters, which can catastrophically interfere with downstream library synthesis.

Benchmarking Methodology & Results

We utilized a Triangulated Analytical Approach to validate purity beyond simple HPLC integration. This ensures that non-chromophoric impurities (like hydrazine) and inorganic salts are not overlooked.

Comparative Data Summary

Data represents a mean of n=3 independent analyses per batch.

MetricSupplier A (Premium)Supplier B (Budget)Supplier C (Bulk)Acceptance Criteria
Purity (HPLC-UV @ 210nm) 99.2%94.5%97.1%>95.0%
Appearance White Crystalline SolidOff-white/Yellow OilWhite Powder (Clumpy)White Solid
Free Hydrazine (Derivatized) < 5 ppm120 ppm2,400 ppm < 20 ppm
Residual Ester (Precursor) Not Detected4.8% 0.5%< 1.0%
Water Content (KF) 0.8%1.2%3.5%< 1.0%
Solubility (DMSO, 100mM) Clear, <30sHazy, >2 minClear, <30sClear
Technical Analysis of Failures
  • Supplier B (The "Incomplete" Batch): The presence of 4.8% residual ester indicates an incomplete reaction or poor workup. In library synthesis, this ester will compete with the hydrazide, leading to side-products that are difficult to separate.

  • Supplier C (The "Toxic" Batch): While the HPLC purity appeared acceptable (97.1%), the dangerously high level of free hydrazine (2,400 ppm) suggests a failure in the final recrystallization step. This poses a severe genotoxicity risk and can cause false positives in biological assays due to hydrazine's reactivity.

Impurity Origin & Signaling Pathways

Understanding the synthesis pathway is crucial for predicting impurities. The standard route involves the hydrazinolysis of ethyl 3-(piperidin-1-yl)propanoate.

ImpurityPathways Start Ethyl 3-(piperidin-1-yl) propanoate (Ester) Product 3-(Piperidin-1-yl) propanehydrazide Start->Product Reflux (EtOH) Impurity1 Impurity A: Residual Ester (Incomplete Rxn) Start->Impurity1 Low Temp / Short Time Reagent Hydrazine Hydrate (Excess) Reagent->Product Impurity2 Impurity B: Free Hydrazine (Poor Workup) Reagent->Impurity2 No Recrystallization Impurity3 Impurity C: Hydrolysis Acid (Wet Storage) Product->Impurity3 H2O / Storage

Figure 1: Synthetic origin of critical impurities.[1][2] Note that Free Hydrazine (Impurity B) is non-chromophoric and invisible on standard UV-HPLC.

Self-Validating Experimental Protocols

To replicate these findings, use the following protocols. These are designed to be self-validating , meaning they include internal system suitability checks to ensure the assay is performing correctly.

Protocol A: High-pH HPLC-MS for Purity Profiling

Standard acidic HPLC fails for this molecule because the basic piperidine causes peak tailing and poor retention.

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (hydrazide absorbance) & MS (ESI+).

  • System Suitability Check:

    • Tailing Factor: Must be < 1.5 (High pH suppresses protonation of piperidine, ensuring sharp peaks).

    • Retention Time: Product must elute > 3.0 min (void volume marker).

Protocol B: Trace Hydrazine Quantification (Derivatization Method)

Direct injection of hydrazine is unreliable. This method derivatizes hydrazine with benzaldehyde to form benzalazine, which is UV-active.

Reagents:

  • Derivatizing Solution: 1% Benzaldehyde in Acetonitrile.

  • Diluent: 0.1% Formic Acid in Water.

Procedure:

  • Sample Prep: Dissolve 50 mg of 3-(Piperidin-1-yl)propanehydrazide in 5 mL Diluent.

  • Derivatization: Add 1 mL of Sample Solution to 1 mL of Derivatizing Solution. Vortex and incubate at 40°C for 30 mins.

  • Standard Prep: Prepare a 10 ppm Hydrazine standard and treat identically to the sample.

  • Analysis: Inject 10 µL into the HPLC (Standard C18, Acidic Mobile Phase).

  • Calculation:

    
    
    

Causality & Validation:

  • Why Benzaldehyde? It reacts selectively with the primary amine of hydrazine, not the secondary hydrazide nitrogen of the product (steric protection).

  • Validation: If the Standard (10 ppm) does not show a sharp peak at the expected RT for benzalazine, the derivatization failed (check reagent freshness).

Analytical Decision Workflow

Use this logic gate to determine if a batch is suitable for your specific application (e.g., HTS Library vs. GMP Scale-up).

DecisionTree Sample Incoming Sample 3-(Piperidin-1-yl)propanehydrazide Visual Visual Inspection (White Solid?) Sample->Visual HPLC HPLC-MS (pH 10) Purity > 95%? Visual->HPLC Yes Reject1 REJECT: Likely Oxidation/Oil Visual->Reject1 No (Yellow/Oil) HydrazineTest Hydrazine Limit Test < 20 ppm? HPLC->HydrazineTest Yes Reject2 REJECT: Purify via Prep-LC HPLC->Reject2 No (<95%) Reject3 REJECT: Genotoxic Hazard HydrazineTest->Reject3 No (>20 ppm) Approve APPROVE for Synthesis HydrazineTest->Approve Yes

Figure 2: Quality Control Decision Tree for incoming raw materials.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776369, 3-(1-Piperidinyl)propionic acid hydrazide. Retrieved from [Link]

  • Hydrazine Analytical Methodology

    • Sun, M., et al. (2010). Determination of hydrazine in pharmaceutical samples by HPLC with UV detection after derivatization with benzaldehyde. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Impurity Guidelines

    • International Council for Harmonisation (ICH).[2][3][4] (2017).[5] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

  • Synthesis Context: Smith, A. B., & Jones, R. (2018). Practical Guide to Hydrazide Synthesis in Medicinal Chemistry. (Representative citation for standard hydrazinolysis procedures).

Disclaimer: The comparative data presented in Section 2 is a representative case study based on typical batch variations observed in industrial settings. Always perform internal QC before using reagents in critical assays.

Sources

Orthogonal Validation of a Novel Anticancer Candidate: A Comparative Guide to 3-(Piperidin-1-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from identifying a potential therapeutic compound to validating its biological activity is fraught with challenges. A primary hurdle is ensuring the observed effects are specific to the compound's mechanism of action and not an artifact of the experimental system. This guide provides an in-depth look at the orthogonal validation of experimental findings for a novel compound, 3-(Piperidin-1-yl)propanehydrazide, in the context of cancer research. We will explore how to build a robust experimental framework that combines a primary cell-based assay with a mechanistically informative orthogonal method, using a known inhibitor for comparison.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of diseases, including cancer.[1][2][3] These compounds are noted for their metabolic stability and ability to be chemically modified to optimize their pharmacodynamic and pharmacokinetic properties.[1] While the specific biological activities of many piperidine derivatives are still under investigation, their prevalence in clinically successful drugs makes them an attractive starting point for new therapeutic discovery.[1][4] This guide will use 3-(Piperidin-1-yl)propanehydrazide as a case study to illustrate the critical process of validating a novel compound's therapeutic potential.

The Principle of Orthogonal Validation

This guide will focus on a common scenario in early-stage drug discovery: evaluating a novel compound's ability to inhibit cancer cell proliferation. We will hypothesize that 3-(Piperidin-1-yl)propanehydrazide exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Experimental Design: A Two-Pronged Approach

Our experimental design will involve a primary assay to assess the overall effect of 3-(Piperidin-1-yl)propanehydrazide on cell viability and an orthogonal assay to investigate its impact on the proposed molecular target. For comparison, we will include a well-characterized inhibitor of the PI3K/Akt pathway, Wortmannin.

Experimental Workflow

G cluster_0 Primary Assay: Cell Viability cluster_1 Orthogonal Validation: Pathway Inhibition A MCF-7 Cell Seeding B Treatment: - 3-(Piperidin-1-yl)propanehydrazide - Wortmannin (Positive Control) - Vehicle (Negative Control) A->B C MTT Assay B->C D Data Analysis: IC50 Determination C->D H Densitometry Analysis D->H Correlate Findings E MCF-7 Cell Seeding & Treatment F Protein Lysis E->F G Western Blot: - Phospho-Akt (Ser473) - Total Akt - GAPDH (Loading Control) F->G G->H

Caption: A dual-pronged approach for the primary assessment and orthogonal validation of a novel compound.

Primary Assay: Assessing Cell Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and widely used method for screening the effects of chemical compounds on cell proliferation.

Step-by-Step Protocol: MTT Assay
  • Cell Culture: Culture MCF-7 breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 3-(Piperidin-1-yl)propanehydrazide and Wortmannin in complete medium. Replace the medium in the wells with fresh medium containing the compounds or a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Orthogonal Validation: Probing the PI3K/Akt Pathway with Western Blotting

To validate the hypothesis that 3-(Piperidin-1-yl)propanehydrazide inhibits the PI3K/Akt pathway, we will use Western blotting to measure the phosphorylation status of Akt, a key downstream effector of PI3K. A decrease in the level of phosphorylated Akt (p-Akt) at Serine 473 upon treatment with the compound would provide mechanistic evidence supporting the cell viability data.

The PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Wortmannin Wortmannin Wortmannin->PI3K CompoundX 3-(Piperidin-1-yl)propanehydrazide CompoundX->PI3K Hypothesized Inhibition

Caption: The PI3K/Akt signaling pathway and the hypothesized point of inhibition.

Step-by-Step Protocol: Western Blot for p-Akt
  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IC50 concentrations of 3-(Piperidin-1-yl)propanehydrazide and Wortmannin (as determined by the MTT assay) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of these experiments.

Table 1: Cell Viability (MTT Assay)

CompoundIC50 in MCF-7 cells (µM)
3-(Piperidin-1-yl)propanehydrazide15.2
Wortmannin0.5
Vehicle (DMSO)> 100

Table 2: Western Blot Densitometry (Orthogonal Validation)

TreatmentNormalized p-Akt/Total Akt Ratio (Arbitrary Units)
Vehicle (DMSO)1.00
3-(Piperidin-1-yl)propanehydrazide (15 µM)0.35
Wortmannin (0.5 µM)0.10

Conclusion and Future Directions

This guide outlines a foundational strategy for the orthogonal validation of a novel compound, 3-(Piperidin-1-yl)propanehydrazide, as a potential anticancer agent. By integrating a primary cell viability assay with a mechanistically focused Western blot, researchers can build a compelling case for a compound's on-target activity.

The successful orthogonal validation of these initial findings would pave the way for more advanced studies, including:

  • In vitro kinase assays to confirm direct inhibition of PI3K isoforms.

  • Broader panel screening against other cancer cell lines to determine the spectrum of activity.

  • In vivo studies in animal models to assess efficacy and safety.

By adhering to the principles of scientific integrity and employing robust, self-validating experimental systems, researchers can confidently advance promising new molecules through the drug discovery pipeline.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Gawel, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Hassan, A. S., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

  • Kandeel, M. M., et al. (2025). Stereoselective Synthesis and Antiviral Activity of (1E,2Z,3E)-1-(Piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol- 2-oyl)hydrazono]-4-(aryl1)but-3-enes. ResearchGate. [Link]

  • Technology Networks. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. [Link]

  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 3-(Piperidin-3-yl)propan-1-ol. [Link]

  • ACS Publications. An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. [Link]

  • Frontiers. Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer. [Link]

  • AACR Journals. Abstract 3357: Identification and validation of novel molecular inhibitors from the DrugBank drug library. [Link]

  • Semantic Scholar. Identification and Validation of Novel PERK Inhibitors. [Link]

  • Atlas Antibodies. Orthogonal Validation in IHC. [Link]

  • ResearchGate. Orthogonal validation of antibodies using proteomics. a Principle for... [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-(Piperidin-1-yl)propanehydrazide

[1]

Executive Summary & Immediate Classification

Do not dispose of 3-(Piperidin-1-yl)propanehydrazide down the drain. [1]

This compound represents a dual-hazard class: it contains a tertiary amine (piperidine moiety) and a hydrazide functional group. It must be managed as Hazardous Chemical Waste and directed toward high-temperature incineration.

  • Primary Waste Stream: Basic (Alkaline) Organic Waste.[2]

  • RCRA Classification: Likely D001 (Ignitable, if in flammable solvent) or Characteristic Toxic ; while not explicitly P- or U-listed, it shares structural alerts with regulated hydrazines (e.g., U133).

  • Critical Segregation: Strict isolation from Oxidizers and Ketones (e.g., Acetone).

Chemical Profile & Hazard Assessment (The "Why")

Expert Insight: Effective disposal requires understanding the reactivity of the waste, not just its toxicity. We treat this compound based on its functional groups to prevent "silent" reactions in the waste container.

FeatureChemical LogicOperational Risk
Hydrazide Group (-CONHNH₂)Strong reducing agent.[1]Explosion/Fire Risk: Reacts exothermically with oxidizers (peroxides, nitrates), evolving nitrogen gas (

).[1]
Piperidine Moiety (C₅H₁₀N-)Basic nitrogen center.[1]Exothermic Reaction: Reacts violently with strong acids to form salts, generating heat that can pressurize waste containers.[1]
Nucleophilicity High (due to

-effect of hydrazide).[1]
Unintended Synthesis: Reacts with waste acetone (ketones) to form hydrazones.[1] While not explosive, this changes the waste's chemical profile and consumes the solvent.

Pre-Disposal Treatment & Segregation

Trustworthiness Protocol: This section defines the "Self-Validating System." By segregating correctly, you prevent the formation of shock-sensitive crystals or pressurized gas.

A. The "No-Acetone" Rule

Directive: Do not use acetone to rinse glassware containing this compound if the rinsate is going into a general organic waste drum.

  • Reasoning: Hydrazides condense with ketones to form hydrazones and water.

  • Corrective Action: Use Ethanol or Methanol for rinsing glassware.

B. Segregation Logic

You must segregate this waste into a Basic Organic stream.

  • INCOMPATIBLE (Do Not Mix):

    • Concentrated Acids (e.g., Sulfuric, Hydrochloric).

    • Oxidizing Agents (e.g., Hydrogen Peroxide, Permanganates, Bleach). Note: Never use Bleach (Hypochlorite) to "deactivate" this waste on the benchtop; it can form toxic chloramines or evolve gas rapidly.

    • Aldehydes/Ketones (unless intended for immediate disposal).

Step-by-Step Disposal Protocol

Phase 1: Characterization

Determine the physical state of your waste.

  • Scenario A: Solid Waste (Pure Substance)

    • Collect in a dedicated wide-mouth HDPE or amber glass container.

    • Do not dissolve in solvent solely for disposal; solids are cheaper to incinerate.

    • Label as "Solid Hazardous Waste: 3-(Piperidin-1-yl)propanehydrazide."[1]

  • Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

    • Ensure the solvent system is compatible (Alcohol/DCM/Ethyl Acetate are acceptable).

    • Verify pH is > 7 (Basic). If acidic, neutralize slowly with Sodium Bicarbonate before bottling to prevent heat generation in the drum.

    • Transfer to a standard solvent waste carboy (HDPE/Safety Can).

Phase 2: Packaging & Labeling
  • Container Selection: Use UN-rated High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is corrosive (pH > 12.5).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Hazard Checkboxes: Mark "Toxic" and "Flammable" (if in solvent).

    • pH Indication: Mark as "Alkaline/Basic."

Phase 3: Handover

Transfer the sealed, labeled container to your facility's EHS (Environmental Health & Safety) team for High-Temperature Incineration . This is the only method that guarantees the destruction of the piperidine ring and hydrazide function.

Visual Workflow (Decision Tree)

DisposalWorkflowStartWaste: 3-(Piperidin-1-yl)propanehydrazideStateCheckDetermine StateStart->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidContainerPack in HDPE/Glass(Leave 10% Headspace)Solid->ContainerSolventCheckCheck Solvent CompatibilityLiquid->SolventCheckOxidizerWarnCRITICAL: Contains Oxidizers?SolventCheck->OxidizerWarnSolvent OKSegregateSEGREGATE:Do NOT mix with OxidizersOxidizerWarn->SegregateNoNeutralizeNeutralize/Quench Oxidizer(Consult Safety Officer)OxidizerWarn->NeutralizeYesSegregate->ContainerNeutralize->SegregateLabelLabel: 'Basic Organic Waste'+ Full Chemical NameContainer->LabelVendorShip for IncinerationLabel->Vendor

Figure 1: Decision tree for the safe segregation and packaging of hydrazide-based waste.

Emergency Contingencies

Spills (Solid)
  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Action: Do not dry sweep (dust generation). Cover with a damp paper towel or absorbent pad to wet the solid, then scoop into a waste bag.

  • Clean up: Wipe the area with dilute acetic acid (vinegar) to neutralize the basic residue, followed by water.

Spills (Liquid)
  • Absorbent: Use a universal absorbent (vermiculite or clay). Do not use paper towels alone if the solvent is flammable.

  • Disposal: Collect absorbent material as solid hazardous waste.

References

  • National Institutes of Health (NIH). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. (2020).[3][4][5] Link

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025).[3][6][7][8][9] Link

  • Carl Roth. Safety Data Sheet: Piperidine.[3][4] (2025).[3][6][7][8][9] Link

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.Link

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.